4-Aminoquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZKIAHUIXWOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626305 | |
| Record name | 4-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157915-66-7 | |
| Record name | 4-Aminoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Aminoquinoline-2-carboxylic acid: Properties and Potential
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Aminoquinoline-2-carboxylic acid stands out as a key building block for the development of novel pharmaceuticals. Its unique arrangement of a basic amino group and an acidic carboxylic acid on the quinoline core imparts a rich chemical character, making it a versatile precursor for a wide range of molecular architectures. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The 4-aminoquinoline scaffold is of significant interest due to its diverse biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2]
Synthesis Strategies
The construction of the this compound core can be approached through several synthetic routes, often involving the formation of the quinoline ring as a key step. A common and effective method is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester.[3][4] This reaction is typically a two-step process where an enamine is first formed, followed by a thermal cyclization to yield the 4-hydroxyquinoline derivative.[4] Subsequent chemical modifications can then be employed to introduce the amino group at the 4-position and the carboxylic acid at the 2-position.
Representative Synthetic Protocol: A Modified Conrad-Limpach Approach
A plausible synthetic pathway to a precursor of this compound, such as a 4-hydroxy-2-methylquinoline, is outlined below. This highlights the core principles of the Conrad-Limpach reaction.[3][4][5]
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of a substituted aniline and ethyl acetoacetate.
-
The reaction can be catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The initial reaction is kinetically controlled and favors the formation of the β-aminoacrylate.[3]
Step 2: Thermal Cyclization
-
Once the enamine formation is complete, the reaction mixture is heated to a high temperature, typically around 250 °C.[4] This step facilitates an electrocyclic ring closure.[3]
-
The cyclization is followed by the elimination of ethanol to afford the 4-hydroxyquinoline product.[5] It's important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form), with the quinolone form often predominating.[3]
Caption: A simplified workflow of the Conrad-Limpach synthesis.
Further functional group manipulations would be necessary to convert the 4-hydroxy and 2-methyl groups to the desired amino and carboxylic acid functionalities, respectively.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |
| Molecular Weight | 188.18 g/mol | [6][7] |
| Appearance | Likely a powder or crystalline solid | [2] |
| pKa | The molecule possesses both an acidic carboxylic acid group and a basic amino group, as well as the quinoline nitrogen. The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids, while the amino group's pKa will be influenced by the electron-withdrawing nature of the quinoline ring. | [8] |
| Solubility | Solubility will be pH-dependent due to the presence of both acidic and basic functional groups. It is expected to be more soluble in acidic and basic aqueous solutions than in neutral water. |
Spectral Characteristics
Spectroscopic data is essential for the structural elucidation and quality control of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electronic effects of the amino and carboxylic acid groups. The carboxylic acid proton itself would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid would be found in the downfield region of the spectrum (around 160-180 ppm).[9] The carbons of the quinoline ring will appear in the aromatic region, with their specific chemical shifts determined by the positions of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]
-
A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.[9]
-
N-H stretching vibrations from the amino group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.
-
C=C and C=N stretching vibrations from the aromatic quinoline ring in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[9]
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the amino group, and the quinoline ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 2-position can undergo typical reactions of this functional group, such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide. This is a particularly important reaction in drug development for creating diverse libraries of compounds.[10]
Reactions of the Amino Group
The amino group at the 4-position is a nucleophile and can participate in various reactions, including:
-
Acylation: Reaction with an acyl chloride or anhydride to form an amide.
-
Alkylation: Reaction with an alkyl halide to form a secondary or tertiary amine.
-
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions with suitable electrophiles.[11]
Reactions involving the Quinoline Ring
The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing amino and carboxylic acid groups.
Caption: Key reactive sites of this compound.
Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and amodiaquine.[2][12] The presence of the carboxylic acid group in this compound provides a handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.
Derivatives of quinoline carboxylic acids have been investigated for a range of therapeutic applications, including as inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer therapy and as potential antibacterial agents.[13][14] The carboxylic acid moiety can be crucial for binding to biological targets, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.[13]
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its rich chemical properties, stemming from the interplay of its amino, carboxylic acid, and quinoline functionalities, make it a versatile platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its synthesis, physicochemical properties, spectral characteristics, and reactivity is paramount for its effective utilization in the pursuit of new and improved medicines.
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A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Aminoquinoline-2-carboxylic Acid
Introduction: The Structural Significance of a Versatile Scaffold
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2] The addition of a carboxylic acid moiety at the 2-position creates 4-Aminoquinoline-2-carboxylic acid, a molecule with intriguing potential for further functionalization in drug development. Its precise chemical structure, purity, and electronic properties are critical determinants of its reactivity and biological activity.
This guide provides an in-depth exploration of the core spectroscopic techniques required for the unambiguous characterization of this compound. As direct spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with data from closely related quinoline analogs to present a predictive yet robust analytical framework.[3][4] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), explaining not just the data but the causality behind the experimental choices and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the complete atomic framework and confirm the position of substituents.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. For this analysis, a polar aprotic deuterated solvent like DMSO-d₆ is the ideal choice, as it readily dissolves the molecule and allows for the observation of exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups.[3]
Interpretation & Expected Spectrum:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a very broad singlet far downfield, typically in the 10.0-13.0 ppm region.[5] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Amino Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. The electron-donating nature of the amino group influences the electronic environment of the entire ring system.
-
Aromatic Protons: The quinoline ring system presents a unique set of coupled protons. The proton at the C3 position is expected to be a singlet, flanked by two quaternary carbons. The protons on the benzo- portion of the ring (C5-C8) will exhibit characteristic doublet and triplet splitting patterns based on their ortho and meta couplings.[3]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 10.0 - 13.0 | br s | - |
| H-8 | ~8.0 - 8.2 | d | ~8.0 |
| H-5 | ~7.8 - 8.0 | d | ~8.4 |
| H-7 | ~7.6 - 7.8 | t | ~7.6 |
| H-6 | ~7.3 - 7.5 | t | ~7.5 |
| NH₂ | ~6.5 - 7.5 | br s | - |
| H-3 | ~6.8 - 7.0 | s | - |
Note: These are predicted values. Actual shifts may vary based on concentration and temperature.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.
Interpretation & Expected Spectrum:
-
Carboxyl Carbon (C=O): This carbon is the most deshielded, appearing significantly downfield in the 165-185 ppm range.[6]
-
Aromatic Carbons: The ten carbons of the quinoline ring will appear in the aromatic region (110-155 ppm). Carbons directly attached to the nitrogen (C2, C8a) and the amino group (C4) will have their chemical shifts significantly influenced by these heteroatoms.[7] Quaternary carbons (C2, C4, C4a, C8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C2, C4, C8a | 145 - 155 |
| C5, C7, C4a | 125 - 140 |
| C6, C8 | 120 - 130 |
| C3 | 105 - 115 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.[3]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
-
Validation: To confirm the -COOH and -NH₂ peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the acidic protons will diminish or disappear.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of chemical bonds. The spectrum of this compound is particularly distinctive due to the simultaneous presence of carboxylic acid and primary amine functionalities.
Interpretation & Expected Spectrum: The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding, forming dimers in the solid state.[8][9] This broad peak often spans from 2500 to 3300 cm⁻¹, frequently overlapping the C-H stretching region.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.[10]
-
N-H Stretch (Primary Amine): Two distinct, sharp-to-medium peaks are expected in the ~3450 cm⁻¹ to ~3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH₂ group.
-
C-H Stretch (Aromatic): Weak to medium sharp peaks appearing just above 3000 cm⁻¹.
-
C=O Stretch (Carboxyl): A very strong, sharp absorption between 1710 and 1680 cm⁻¹. Conjugation with the quinoline ring system lowers this frequency compared to a saturated carboxylic acid.[10]
-
C=C & C=N Stretches (Aromatic Ring): Medium to strong absorptions in the 1620-1450 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A medium intensity peak located between 1320 and 1210 cm⁻¹.[8]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3450 - 3300 | N-H Stretch (Amine) | Medium, Sharp (two bands) |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad |
| > 3000 | C-H Stretch (Aromatic) | Medium to Weak |
| 1710 - 1680 | C=O Stretch (Carboxyl) | Strong, Sharp |
| 1620 - 1450 | C=C/C=N Stretches (Ring) | Medium to Strong |
| 1320 - 1210 | C-O Stretch (Carboxylic Acid) | Medium |
Experimental Protocol for IR Analysis (KBr Pellet Method)
This method is ideal for solid samples and produces high-quality spectra.
-
Preparation: Gently grind 1-2 mg of this compound with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.[11]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan to obtain the final spectrum.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The quinoline ring is an excellent chromophore, and its absorption spectrum is sensitive to substituents.
Interpretation & Expected Spectrum: The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic system.[13] The presence of the electron-donating amino group (-NH₂) typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The solvent can also influence the λ_max values; more polar solvents may cause shifts due to differential stabilization of the ground and excited states. Without additional conjugation, the absorption from the carboxylic acid group itself is typically below 210 nm and not practically useful.[14]
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Solvent | Predicted λ_max (nm) | Corresponding Transition |
| Ethanol | ~230 - 250 nm | π → π |
| ~330 - 360 nm | π → π |
Experimental Protocol for UV-Vis Analysis
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent like ethanol or methanol.
-
Dilution: Create a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blank: Fill a quartz cuvette with the pure solvent to be used as a blank reference.
-
Measurement: Fill a second quartz cuvette with the sample solution and place both in the spectrophotometer. Scan across a range (e.g., 200-600 nm) to record the spectrum and identify the λ_max values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the compound and provides structural clues through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺.
Interpretation & Expected Spectrum: The molecular formula of this compound is C₁₀H₈N₂O₂. Its monoisotopic mass is 188.06 g/mol .
-
Molecular Ion: In positive ion ESI-MS, the base peak or a very prominent peak is expected at m/z 189, corresponding to the protonated molecule [M+H]⁺.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 189 ion would reveal characteristic fragmentation. The most likely initial fragmentation pathways involve losses from the carboxylic acid group.[15][16]
-
Loss of H₂O (18 Da): A fragment at m/z 171.
-
Loss of CO₂ (44 Da): A fragment at m/z 145. This is a very common fragmentation for carboxylic acids.
-
Loss of COOH (45 Da): A fragment at m/z 144.
-
-
Further fragmentation of the quinoline ring structure, such as the loss of hydrogen cyanide (HCN, 27 Da), can also occur.[16]
Table 5: Predicted Key Ions in ESI-Mass Spectrometry
| m/z Value | Proposed Identity |
| 189 | [M+H]⁺ (Molecular Ion) |
| 171 | [M+H - H₂O]⁺ |
| 145 | [M+H - CO₂]⁺ |
| 144 | [M+H - COOH]⁺ |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Tandem MS: Select the [M+H]⁺ ion (m/z 189) as the precursor and perform a product ion scan to obtain the fragmentation spectrum.
Integrated Analysis: A Holistic Approach to Structural Confirmation
No single technique provides all the necessary information. True structural confirmation comes from the synergistic integration of all spectroscopic data.
The process is a self-validating loop: MS confirms the molecular weight predicted by the proposed structure. IR confirms the presence of the key functional groups (-COOH, -NH₂). NMR then provides the definitive map, showing how all the pieces are connected. Finally, UV-Vis gives insight into the electronic nature of the conjugated system.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that relies on the complementary nature of modern analytical techniques. Through the logical application of NMR, IR, MS, and UV-Vis spectroscopy, researchers and drug development professionals can unequivocally confirm the identity, purity, and structural integrity of this valuable chemical scaffold, ensuring confidence in subsequent synthetic transformations and biological evaluations.
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An In-depth Technical Guide to the Mechanism of Action of 4-Aminoquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications.[1][2] This technical guide delves into the putative mechanism of action of a specific derivative, 4-Aminoquinoline-2-carboxylic acid. While direct comprehensive studies on this molecule are nascent, this document synthesizes current knowledge on structurally related compounds to build a robust, evidence-based hypothesis of its biological activity. We will explore its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors and as an inhibitor of key metabolic enzymes, providing a foundational understanding for future research and drug development endeavors.
The 4-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery
The 4-aminoquinoline core is a recurring motif in a wide array of clinically significant drugs, underscoring its importance as a "privileged scaffold".[1][2] This structural framework has been successfully leveraged to develop agents with a broad spectrum of biological activities, including:
-
Antimalarials: Chloroquine and amodiaquine are classic examples, disrupting heme metabolism in the malaria parasite.[3][4]
-
Antibacterial Agents: Certain derivatives have shown efficacy against multidrug-resistant bacteria, potentially by targeting enzymes like penicillin-binding protein 2a (PBP2a).[5]
-
Anticancer Therapeutics: The scaffold is present in kinase inhibitors and compounds that induce cell cycle arrest and differentiation.
-
Antiviral Compounds: Some 4-aminoquinolines have been investigated for their potential to inhibit viral replication.[1][2]
-
Immunomodulators: Derivatives of 4-aminoquinoline can act as agonists or antagonists of Toll-like receptors (TLRs), influencing the innate immune response.[1][2][6]
-
Neuroactive Agents: Notably, this scaffold has been identified in compounds that selectively antagonize NMDA receptors, highlighting its potential in neuroscience.[7]
The versatility of the 4-aminoquinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of a carboxylic acid group at the 2-position, as in this compound, is a strategic modification that can profoundly influence its mechanism of action.
The Role of the Carboxylic Acid Moiety: A Key to Molecular Recognition
The carboxylic acid functional group is a common feature in drug molecules, often playing a critical role in their interaction with biological targets. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to be ionized at physiological pH, allows it to form strong electrostatic interactions with amino acid residues in the active sites of enzymes and receptors.
In the context of quinoline-based compounds, the carboxylic acid moiety has been shown to be crucial for their inhibitory activity against enzymes such as:
-
Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acids have been developed as potent inhibitors of DHODH, an enzyme essential for pyrimidine biosynthesis. The carboxylate group forms a key salt bridge with an arginine residue and a hydrogen bond with a glutamine residue in the enzyme's active site, anchoring the inhibitor.[8]
-
Sirtuin 3 (SIRT3): Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[9]
-
Cyclooxygenase (COX): Some aminoquinoline-4-carboxylic acid derivatives have been noted for their potential to inhibit COX enzymes, which are central to the inflammatory cascade.
These examples underscore the importance of the carboxylic acid group in directing the molecule to specific biological targets and driving its pharmacological effect. For this compound, this functional group is poised to play a similar role in its mechanism of action.
Putative Mechanism of Action I: Modulation of NMDA Receptors
A compelling hypothesis for the mechanism of action of this compound is its potential to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. This is supported by the fact that other 4-aminoquinoline derivatives have been identified as selective antagonists of the NR1/2B subtype of NMDA receptors.[7]
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[10] Their dysregulation is implicated in a variety of neurological and psychiatric disorders. The activity of NMDA receptors is modulated by several endogenous molecules, including quinolinic acid, an agonist, and kynurenic acid, an antagonist.[11] Both are metabolites of the kynurenine pathway of tryptophan degradation.[12]
The structural resemblance of this compound to kynurenic acid suggests that it may act as a competitive antagonist at the glycine or glutamate binding site of the NMDA receptor. The amino group at the 4-position and the carboxylic acid at the 2-position could mimic the key pharmacophoric features of kynurenic acid, allowing it to bind to the receptor without activating it, thereby blocking the binding of the endogenous agonist, glutamate.
Diagram: Hypothesized Antagonism of the NMDA Receptor by this compound
Caption: Competitive antagonism at the NMDA receptor glutamate binding site.
Putative Mechanism of Action II: Enzyme Inhibition
Given the prevalence of enzyme inhibition among quinoline carboxylic acid derivatives, it is plausible that this compound also functions as an enzyme inhibitor. Potential targets include:
-
Kynurenine Aminotransferases (KATs): These enzymes are responsible for the synthesis of kynurenic acid from kynurenine.[13][14] Given the structural similarity of this compound to kynurenic acid, it could act as a product inhibitor of KATs, leading to a reduction in kynurenic acid levels.
-
Dihydroorotate Dehydrogenase (DHODH): As previously discussed, the quinoline carboxylic acid scaffold is a known inhibitor of DHODH.[8] The 4-amino group could potentially form additional interactions within the active site, enhancing binding affinity.
-
Cyclooxygenases (COX): The anti-inflammatory properties of some quinoline derivatives suggest that COX enzymes could be a target. The carboxylic acid is a key feature for the binding of many non-steroidal anti-inflammatory drugs (NSAIDs) to the active site of COX.
The inhibitory mechanism would likely involve the binding of this compound to the active site of the target enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity.
Diagram: General Workflow for Validating Enzyme Inhibition
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The Biological Activity of 4-Aminoquinoline-2-carboxylic Acid and Its Derivatives
An In-depth Technical Guide:
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, with the 4-aminoquinoline scaffold, in particular, representing a "privileged structure" that has given rise to numerous clinically significant drugs.[1][2] This guide focuses on the biological activities of a specific, yet underexplored, subclass: 4-Aminoquinoline-2-carboxylic acids. By combining the potent bioactivity of the 4-aminoquinoline core with the versatile chemical and chelating properties of a 2-carboxylic acid group, this scaffold presents a compelling platform for the development of novel therapeutics. This document provides a comprehensive overview of the synthesis, diverse biological activities—including antimalarial, anticancer, neuroprotective, and antimicrobial effects—and the underlying mechanisms of action for this compound class. We further detail key experimental protocols for assessing these activities and provide insights into the structure-activity relationships that govern their therapeutic potential.
Introduction: A Scaffold of Therapeutic Significance
The 4-Aminoquinoline Core: A Privileged Structure
The 4-aminoquinoline framework is integral to a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[3] Its fame is largely built on the success of antimalarial drugs like chloroquine and amodiaquine, which have been mainstays in global health for decades.[4][5] Beyond malaria, this scaffold is found in approved drugs for cancer (e.g., bosutinib, neratinib), inflammatory diseases, and Alzheimer's disease.[1][3][6] The key to its broad utility lies in its physicochemical properties; the basic nitrogen atoms in the quinoline ring and the 4-amino side chain allow these molecules to accumulate in acidic cellular compartments, such as the parasite's digestive vacuole and mammalian lysosomes, a crucial aspect of their mechanism of action in various diseases.[1][7]
The 2-Carboxylic Acid Moiety: A Gateway to Novel Interactions
While the 4-aminoquinoline core drives cellular accumulation and foundational activity, the addition of a carboxylic acid group at the 2-position introduces new dimensions for therapeutic design. This functional group can:
-
Act as a Metal Chelator: The nitrogen at position 1 and the adjacent carboxyl group can form a bidentate chelate with metal ions, a property that can be exploited for novel mechanisms of action.
-
Form Key Molecular Interactions: The carboxylate can engage in critical hydrogen bonding and salt bridge interactions within protein active sites, potentially enhancing potency and selectivity for specific enzyme targets like dihydroorotate dehydrogenase (DHODH) or cyclooxygenase-2 (COX-2), as seen in other quinoline-4-carboxylic acid series.[8][9]
-
Modulate Physicochemical Properties: The acidic group influences the molecule's solubility, pKa, and overall pharmacokinetic profile, which are critical parameters in drug development.
This guide synthesizes the known activities of both parent scaffolds to project the therapeutic potential of the hybrid 4-Aminoquinoline-2-carboxylic acid structure.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 4-aminoquinoline derivatives is well-established, providing a robust platform for generating diverse chemical libraries. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, where a 4-chloroquinoline precursor is treated with a suitable amine.[1][3] For the specific this compound scaffold, a multi-step or a multicomponent reaction approach, such as the formic acid-catalyzed coupling of arylamines, glyoxylates, and phenylacetylenes, can be employed to construct the quinoline-2-carboxylate core first, followed by modification at the 4-position.[10][11]
Caption: Generalized synthetic workflows for this compound derivatives.
Major Biological Activities and Mechanisms of Action
The unique combination of the 4-amino and 2-carboxyl groups on the quinoline scaffold suggests a potential for multifaceted biological activity.
Antimalarial Activity
The 4-aminoquinoline scaffold is synonymous with antimalarial action.[5] Its derivatives are highly effective against the erythrocytic stages of Plasmodium parasites.
-
Mechanism of Action: During its growth in red blood cells, the malaria parasite digests host hemoglobin as a source of amino acids.[5] This process releases large quantities of toxic heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin in its acidic digestive vacuole. 4-aminoquinolines, being weak bases, become protonated and trapped within this acidic vacuole, reaching high concentrations.[7] There, they bind to heme monomers, preventing their polymerization into hemozoin. The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[12] The 7-chloro substituent is considered critical for potent antimalarial activity in many analogs.[7][13]
Caption: Mechanism of antimalarial action via inhibition of heme polymerization.
-
Structure-Activity Relationship (SAR): For potent antimalarial activity, key features include: (i) the 7-chloro group on the quinoline ring, (ii) a protonatable nitrogen in the quinoline ring, and (iii) a second protonatable nitrogen in the side chain, which facilitates accumulation in the acidic vacuole.[14] The introduction of a 2-carboxylic acid group could modulate this activity by altering the pKa and chelation properties of the molecule.
Table 1: Antimalarial Potency of Selected 4-Aminoquinoline Analogs
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Chloroquine | 3D7 (Sensitive) | ~20-30 | [15] |
| Chloroquine | W2 (Resistant) | ~150-200 | [15] |
| MAQ (Monoquinoline) | 3D7 (Sensitive) | 26 | [15] |
| BAQ (Bisquinoline) | 3D7 (Sensitive) | 16 | [15] |
| Amodiaquine Analog (43) | Dd2 (Resistant) | 26 |[16] |
Anticancer Properties
Recent research has repurposed 4-aminoquinolines like chloroquine and hydroxychloroquine as anticancer agents, often in combination therapy.[17] Quinoline carboxylic acids have also shown promise, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.[18][19]
-
Mechanism of Action: The anticancer effects are multifactorial and not fully elucidated. Key proposed mechanisms include:
-
Lysosomal Disruption: Similar to their antimalarial action, 4-aminoquinolines accumulate in the acidic lysosomes of cancer cells, raising the lysosomal pH and inhibiting autophagy, a key process cancer cells use to survive stress.[17]
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-3.[17]
-
Enzyme Inhibition: Specific derivatives can act as potent inhibitors of key signaling proteins. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors[20], while other quinolines inhibit tyrosine kinases like EGFR and Bcr-Abl.[6]
-
Table 2: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines
| Compound Class/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 2-Styryl-4-quinoline Carboxylic Acid (8) | 59-cell line panel | GI₅₀ (average) | 0.501 | [19] |
| Quinoline-2-carboxylic acid | HeLa (Cervical) | IC₅₀ | Significant | [18] |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | IC₅₀ | Significant | [18] |
| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | IC₅₀ | 1.15 |[6] |
Neuroprotective Potential
Oxidative stress is a key pathological feature of neurodegenerative diseases like Alzheimer's. 4-Arylquinoline-2-carboxylate derivatives have demonstrated significant neuroprotective effects in preclinical models.[10][11]
-
Mechanism of Action: The primary mechanism appears to be potent antioxidant activity. These compounds can directly quench reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from H₂O₂- and amyloid-β-induced neurotoxicity.[10][11] Additionally, some derivatives can induce P-glycoprotein, a transporter that helps clear amyloid-β from the brain.[10]
Antimicrobial Spectrum
Beyond their antiprotozoal effects, quinoline derivatives possess broad-spectrum antibacterial and antifungal activity.[2][21]
-
Mechanism of Action: The mechanisms are diverse. Some derivatives are designed to inhibit peptide deformylase (PDF), an essential bacterial enzyme not present in mammals.[21] Others have been shown to target bacterial LptA and Topoisomerase IV proteins, disrupting cell wall synthesis and DNA replication, respectively.[22] The chelation properties afforded by the 2-carboxylic acid moiety may also contribute by sequestering essential metal ions required for bacterial enzyme function.
Key Experimental Protocols for Activity Assessment
To validate the biological activities of novel this compound derivatives, a series of standardized in vitro assays are essential.
In Vitro Anticancer Screening: The MTT Assay
This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for an MTT cell viability assay.
In Vitro Neuroprotection Assay
This assay evaluates a compound's ability to protect neuronal cells from an oxidative insult.
Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxic agent like hydrogen peroxide (H₂O₂). Cell viability is measured afterward to quantify the protective effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate and allow them to differentiate and adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Oxidative Insult: Add a neurotoxic concentration of H₂O₂ to the wells (except for the untreated control) and incubate for 24 hours.
-
Viability Assessment: Perform a cell viability assay, such as the MTT assay described above, to quantify the number of surviving cells.
-
Data Analysis: Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.
Future Perspectives and Conclusion
The this compound scaffold is a promising, yet relatively untapped, area for drug discovery. The convergence of the well-established biological activities of 4-aminoquinolines with the unique chemical properties of the 2-carboxylic acid moiety offers a powerful strategy for developing next-generation therapeutics.
Future research should focus on:
-
Library Synthesis: Creating a diverse library of derivatives by modifying substituents on the quinoline ring and the 4-amino group to explore the Structure-Activity Relationship (SAR) comprehensively.
-
Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, metabolic enzymes) for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.
-
Toxicity Studies: Addressing potential toxicity, a known issue with some quinoline-based drugs, early in the development process.[16][23]
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A-Technical-Guide-to-the-Synthesis-of-4-Aminoquinoline-2-Carboxylic-Acid-Derivatives
Abstract
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the synthetic routes to 4-aminoquinoline-2-carboxylic acid derivatives, a class of compounds with significant pharmacological potential. We will dissect classical methodologies such as the Gould-Jacobs and Conrad-Limpach reactions, offering mechanistic insights and detailed protocols. Furthermore, this document explores modern synthetic advancements, providing researchers, chemists, and drug development professionals with a comprehensive resource for navigating the synthesis of these vital heterocyclic compounds.
Introduction: The Significance of the Quinolone Scaffold
The quinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[4] Derivatives of this scaffold have demonstrated efficacy in treating a wide array of diseases, including malaria, cancer, bacterial infections, and inflammatory conditions.[1][2][5] Specifically, the 4-aminoquinoline framework is integral to some of the most impactful drugs ever developed, such as the antimalarial chloroquine.[6][7] The addition of a carboxylic acid moiety at the 2-position further enhances the potential for molecular diversity and novel pharmacological interactions, making the synthesis of this compound derivatives a critical area of research for the development of new therapeutic agents.[8]
Foundational Synthetic Strategies: Building the Quinoline Core
The construction of the quinoline ring system has been a subject of intense study for over a century.[4] Several classical name reactions provide reliable, albeit often harsh, pathways to quinoline and quinolone structures, which are key precursors to the target 4-amino derivatives.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone method for preparing 4-hydroxyquinoline derivatives, which can be subsequently converted to 4-aminoquinolines.[9][10] The reaction proceeds in a stepwise fashion, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester, most commonly diethyl ethoxymethylenemalonate (EMME).[9][10][11]
Mechanism and Rationale:
-
Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electrophilic carbon of the malonic ester, followed by the elimination of ethanol.[9][10] This step forms a key intermediate, diethyl anilinomethylenemalonate.[9][10] This initial reaction is typically facile and can often be achieved by refluxing the reactants in ethanol or even under microwave irradiation for accelerated results.[12][13]
-
Thermal Cyclization: The critical ring-closing step requires significant thermal energy.[14][15] The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) to temperatures often exceeding 250°C.[4][15][16] This high temperature is necessary to overcome the activation energy for the intramolecular 6-electron cyclization onto the ortho-position of the aniline ring, a process that temporarily disrupts the aromaticity of the benzene ring.[4][9][17] The choice of a high-boiling, inert solvent is crucial for achieving high yields by ensuring a consistent and sufficiently high reaction temperature.[4][17]
-
Tautomerization and Saponification: The cyclization product is an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.[9][17] Subsequent saponification with a base like sodium hydroxide hydrolyzes the ester to a carboxylic acid, followed by decarboxylation (if desired) upon heating to yield the 4-hydroxyquinoline core.[9][10]
Diagram: Gould-Jacobs Reaction Pathway
Caption: Workflow of the Gould-Jacobs reaction.
The Conrad-Limpach Synthesis
A related classical method is the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters (like ethyl acetoacetate) to produce 4-hydroxyquinolines.[17]
Mechanism and Rationale:
The reaction begins with the formation of a Schiff base from the aniline and the β-ketoester's ketone group.[17] Similar to the Gould-Jacobs reaction, this is followed by a high-temperature, acid-catalyzed thermal cyclization.[17][18] The regioselectivity of the cyclization can be controlled by temperature. Lower temperatures (the Knorr variation) favor attack of the enamine on the ester, leading to 2-hydroxyquinolines, while higher temperatures, as in the Conrad-Limpach synthesis, favor attack on the aromatic ring to yield the 4-hydroxyquinoline product.[19] The requirement for high temperatures (around 250°C) is a common feature of these classical cyclizations.[17][18]
From Precursor to Product: Introducing the Amino Group
The classical syntheses typically yield 4-hydroxyquinolines (or their 4-quinolone tautomers).[10][17] To arrive at the target 4-aminoquinoline derivatives, further synthetic steps are required. A common and effective method involves:
-
Chlorination: The 4-hydroxy group is converted into a more reactive leaving group, typically a chloro group, by reacting the precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). This yields a 4-chloroquinoline intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinoline is then subjected to a nucleophilic aromatic substitution reaction with a desired amine (or ammonia).[5] This substitution is facilitated by the electron-withdrawing nature of the quinoline ring system. The reaction conditions can be varied, from conventional heating to microwave or ultrasound irradiation to improve yields and shorten reaction times.[1][2]
Alternative and Modern Synthetic Approaches
While classical methods are robust, their often harsh conditions have prompted the development of alternative strategies.
-
Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids by condensing isatin with a carbonyl compound in the presence of a base.[20][21] The base hydrolyzes isatin's amide bond, and the resulting intermediate condenses with the carbonyl compound's α-methylene group, followed by cyclization and dehydration to form the quinoline ring.[8][20][21]
-
Doebner Reaction: This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid, which directly yields quinoline-4-carboxylic acids.[22][23] The mechanism is believed to involve the formation of a Schiff base, followed by a Michael-type addition and subsequent cyclization.[22]
-
Metal-Catalyzed Reactions: Modern organic synthesis has introduced palladium-catalyzed and copper-catalyzed reactions for forming the C-N bond, offering milder conditions for the amination step.[1][2] For example, a palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors.[1][2]
Detailed Experimental Protocol: A Representative Gould-Jacobs Synthesis
This section provides a validated, step-by-step protocol for the synthesis of a 4-hydroxyquinoline-3-carboxylate, a key intermediate.
Objective: To synthesize Ethyl 4-hydroxyquinoline-3-carboxylate.
Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (EMME)
-
Apparatus: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.1 mol).[24]
-
Reaction: Add 100 mL of anhydrous ethanol to the flask. Heat the mixture to reflux with stirring.[12]
-
Monitoring: Monitor the reaction for 2-4 hours using Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. The intermediate product, diethyl 2-((phenylamino)methylene)malonate, will often crystallize.[12][13] If not, reduce the solvent volume under vacuum to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[24]
Step 2: High-Temperature Thermal Cyclization
CAUTION: This step involves very high temperatures and must be performed in a high-temperature heating mantle within a well-ventilated fume hood.
-
Apparatus: In a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, place the dried intermediate from Step 1 (e.g., 0.05 mol).[24]
-
Solvent: Add a high-boiling point solvent, such as mineral oil or diphenyl ether (approx. 100 mL).[16]
-
Reaction: Begin stirring and rapidly heat the mixture to 250°C.[24] Maintain this temperature for 30-60 minutes.[16][24] Ethanol will distill from the reaction as it proceeds.[24]
-
Cooling & Precipitation: After the reaction time, turn off the heat and allow the mixture to cool to below 100°C.[24] While still warm, carefully add hexane or petroleum ether to precipitate the product and dissolve the high-boiling solvent.[16][24]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove all traces of the high-boiling solvent.[16] Dry the resulting ethyl 4-hydroxyquinoline-3-carboxylate.
Quantitative Data Summary
The efficiency of these reactions can be influenced by conditions. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields compared to conventional heating.
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Gould-Jacobs (Condensation) | Microwave | 170 | 7 min | ~90% | [12] |
| Gould-Jacobs (Condensation) | Reflux (Ethanol) | ~78 | 2 h | ~90% | [12] |
| Gould-Jacobs (Cyclization) | Microwave | 250 | 10 min | 1% | [14] |
| Gould-Jacobs (Cyclization) | Microwave | 300 | 5 min | 47% | [14] |
| Conrad-Limpach (Cyclization) | Thermal (Mineral Oil) | ~250 | - | up to 95% | [17] |
Table showing a comparison of reaction conditions and yields for key steps in quinoline synthesis.
Conclusion and Future Outlook
The synthesis of this compound derivatives remains a highly active field of research. While classical methods like the Gould-Jacobs and Conrad-Limpach reactions are foundational and still widely used, they are often limited by harsh thermal requirements. Modern advancements, including microwave-assisted synthesis and novel metal-catalyzed reactions, are paving the way for more efficient, greener, and versatile routes to these pharmacologically vital scaffolds.[1][2][14] Future research will likely focus on further refining these modern techniques, expanding the substrate scope, and developing one-pot procedures that combine ring formation and amination into a single, streamlined process, thereby accelerating the discovery of new drug candidates.
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- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
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- Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
- Szychta, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(14), 5343.
- Pfitzinger reaction - Wikipedia. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.
- Fuson, R. C., & Miller, J. J. (1947). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 69(2), 309-311.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 205-215.
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- Doebner reaction - Wikipedia. (n.d.).
- Romero, M. A. C., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1379854.
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- Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate.
- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 1-6.
- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 60(1), 79-88.
- Komatsu, H., & Shigeyama, T. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12354.
- Doebner-Miller reaction and applications. (2016). SlideShare.
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- The proposed mechanism for the synthesis of 4-arylaminoquinazoline-2-carboxylic acid derivatives. (n.d.). ResearchGate.
- Cely-Pardo, W., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Journal of Fungi, 9(4), 456.
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Introduction: The 4-Aminoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Aminoquinolines
The 4-aminoquinoline core is a quintessential example of a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a broad range of pharmacological activities.[1][2] First rising to prominence with the synthesis of the potent antimalarial drug Chloroquine, this scaffold has since been identified as the foundational structure for agents with anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The remarkable versatility of the 4-aminoquinoline nucleus stems from its unique electronic and structural features, which allow for precise modifications to tune its biological activity, selectivity, and pharmacokinetic profile.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of 4-aminoquinoline derivatives. While the initial query focused on the 4-aminoquinoline-2-carboxylic acid structure, a comprehensive review of the scientific literature reveals that the vast majority of SAR studies have been conducted on the broader 4-aminoquinoline class, particularly in the context of its profound antimalarial activity. Therefore, we will leverage the rich dataset from antimalarial research to elucidate the core principles of 4-aminoquinoline SAR, which are broadly applicable to the design of novel therapeutics targeting other diseases. We will explore the critical roles of substituents on the quinoline ring and modifications of the 4-amino side chain, explain the causal mechanisms behind these relationships, and provide validated experimental protocols for synthesis and evaluation.
The Core Pharmacophore and Mechanism of Action in Plasmodium falciparum
The antimalarial efficacy of the 4-aminoquinoline class is predicated on a well-defined pharmacophore and a unique mechanism of action that exploits the parasite's biology. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within an acidic digestive vacuole (pH 4.5-5.0). This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4][5]
4-aminoquinoline drugs disrupt this detoxification process. The core pharmacophore consists of three key features:
-
The Quinoline Heterocycle: A planar aromatic system that facilitates π-π stacking interactions with heme.[4]
-
The 4-Amino Linker: Connects the quinoline ring to a flexible side chain.
-
A Basic Aliphatic Side Chain: Contains a terminal tertiary amine that is crucial for drug accumulation.[6][7]
The weakly basic nature of the 4-aminoquinoline scaffold allows it to diffuse into the parasite's digestive vacuole in its neutral state. Once inside the acidic environment, the basic nitrogens in the side chain and the quinoline ring become protonated.[1][2] This "ion trapping" or "pH trapping" concentrates the drug to millimolar levels.[6] The protonated drug then caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme induces oxidative stress and lyses the parasite's membranes, leading to its death.[8]
Structure-Activity Relationship Analysis I: The Quinoline Ring
Modifications to the quinoline ring system have a profound impact on the activity of 4-aminoquinolines. The most critical position for substitution is C7.
The Critical Role of the C7-Substituent
Decades of research have established that a small, electron-withdrawing group at the 7-position is essential for high antimalarial potency.[4][6] The presence of a halogen, particularly chlorine (as in chloroquine), is a hallmark of the most effective compounds in this class.
Causality: The electron-withdrawing nature of the C7 substituent lowers the pKa of the quinoline ring nitrogen.[6] This modulation is critical for two reasons:
-
Membrane Permeation: A lower pKa means the quinoline nitrogen is less basic, allowing a greater fraction of the drug to remain in its uncharged, lipophilic state at physiological pH, which facilitates its passage across biological membranes to reach the target vacuole.
-
Heme Binding: The electronic properties of the quinoline ring are tuned to optimize the π-π stacking interaction with the porphyrin ring of heme, which is central to inhibiting hemozoin formation.[6]
Studies comparing various substituents at the 7-position have demonstrated a clear hierarchy of activity.
| Substituent at C7 | Electron-Withdrawing/Donating Nature | Relative Antiplasmodial Activity (vs. Chloroquine-Resistant P. falciparum) | Reference |
| -Cl (Chloro) | Electron-withdrawing (Inductive & Resonance) | High (Benchmark) | [9] |
| -Br (Bromo) | Electron-withdrawing | High (Comparable to -Cl) | [9] |
| -I (Iodo) | Electron-withdrawing | High (Comparable to -Cl) | [9] |
| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Substantially Lower | [9] |
| -F (Fluoro) | Strongly Electron-withdrawing | Lower | [9] |
| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Inactive or Very Low Activity | [9] |
| -H (Unsubstituted) | Neutral | Low Activity | [6] |
As the data indicates, while electron-withdrawing character is necessary, there is a clear preference for halogens like chlorine, bromine, and iodine. Highly electronegative groups like -F and -CF₃, despite their strong electron-withdrawing capacity, result in diminished activity, suggesting that size and lipophilicity at this position also play a role in optimizing the interaction with the biological target or transporter proteins.[9] Conversely, electron-donating groups like methoxy render the compounds largely inactive.[9]
Other Ring Positions
Substitutions at other positions on the quinoline ring are generally detrimental to activity.
-
Position 8: Introduction of even a small methyl group at C8 leads to a complete loss of activity.[10]
-
Position 3: Substitution at this position also decreases antimalarial efficacy.[10]
-
Shifting the Halogen: Moving the essential halogen from the 7-position to any other position (e.g., 5, 6, or 8) produces inactive compounds, underscoring the precise structural requirements of the putative receptor or binding site.[10]
Structure-Activity Relationship Analysis II: The 4-Amino Side Chain
The dialkylaminoalkyl side chain attached at the C4 position is arguably the most important and heavily modified component for tuning the drug's properties, including potency, resistance profile, and toxicity.
Basicity and Chain Length
The presence of a terminal, basic tertiary amine is non-negotiable for activity. This group, with a pKa typically in the range of 7-8, is the primary site of protonation within the acidic vacuole, driving the ion-trapping mechanism.[1][2]
The length and structure of the carbon linker between the two nitrogen atoms are also critical. In chloroquine, a four-carbon chain (within a pentyl group) separates the nitrogens. This specific length is considered optimal for potent activity.[11] However, SAR studies have shown that variations are tolerated and can even be beneficial for overcoming drug resistance. Analogues with side chains containing 2 to 12 carbons have been synthesized and tested, with many retaining significant activity against both chloroquine-susceptible and resistant parasite strains.[9][12] This flexibility suggests that the side chain's primary role is to correctly position the terminal basic amine for accumulation, rather than engaging in highly specific receptor interactions.
Modifications to Overcome Resistance and Reduce Toxicity
Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which effectively pumps the drug out of the digestive vacuole.[4] A key strategy to overcome this has been to modify the 4-amino side chain to create bulkier or sterically different molecules that are poor substrates for the PfCRT efflux pump.
Amodiaquine is a classic example. It features a 4-hydroxyl group on a benzyl ring in its side chain. While highly effective against many chloroquine-resistant strains, its clinical use is limited by toxicity issues related to the formation of a reactive quinone-imine metabolite.[13][14] This insight spurred the development of new analogues designed to retain the activity of amodiaquine while eliminating the metabolic liability. By synthesizing compounds that lack the 4-hydroxyl group on the side chain ring, researchers have successfully created potent antimalarials with high activity against resistant strains and a much-improved safety profile, as they are incapable of forming the toxic metabolite.[13][14]
Validated Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR studies, standardized and self-validating protocols are essential.
Protocol 1: Synthesis of 4-Aminoquinoline Derivatives via SNAr
This protocol describes the common method for synthesizing 4-aminoquinoline analogues by reacting 4,7-dichloroquinoline with a desired amine.[12][15]
Objective: To synthesize N'-(7-chloro-quinolin-4-yl)-N,N-diethyl-ethane-1,2-diamine.
Materials:
-
4,7-dichloroquinoline
-
N,N-diethylethylenediamine
-
Phenol (as solvent/catalyst)
-
Potassium iodide (optional, as catalyst)
-
Sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4,7-dichloroquinoline with 1.5 equivalents of phenol. Heat the mixture to 100°C until the solids melt and form a homogenous solution.
-
Amine Addition: Add 1.2 equivalents of N,N-diethylethylenediamine dropwise to the molten mixture. If desired, add a catalytic amount of potassium iodide.
-
Heating: Increase the temperature to 120-130°C and maintain the reaction under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add a 10% NaOH solution to the reaction mixture until the pH is strongly basic (pH > 12). This neutralizes the phenol and protonated amine product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antiplasmodial Activity Assay
This protocol describes a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.[7]
Objective: To measure the potency of a synthesized 4-aminoquinoline analogue against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Materials:
-
Synchronized, parasitized red blood cell culture (ring stage, 1% parasitemia, 2% hematocrit)
-
Complete parasite culture medium (RPMI-1640, AlbuMAX, hypoxanthine)
-
Synthesized compound stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Drug Dilution: Prepare a serial dilution of the test compound in the culture medium in a 96-well plate. Include positive (chloroquine) and negative (no drug) controls.
-
Incubation: Add 200 µL of the parasitized red blood cell culture to each well.
-
Culturing: Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours. The parasite incorporates hypoxanthine into its nucleic acids as it replicates.
-
Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Quantification: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to parasite growth. Plot the percentage of growth inhibition versus the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Perspectives
The structure-activity relationship of the 4-aminoquinoline scaffold is a well-established and powerful tool in medicinal chemistry. The key principles—the necessity of a C7 electron-withdrawing group, the precise positioning of substituents on the quinoline ring, and the critical role of the basic side chain in drug accumulation and resistance evasion—provide a robust framework for rational drug design. While born from antimalarial research, these principles are now being applied to adapt the 4-aminoquinoline scaffold for new therapeutic challenges. By modifying the core structure and its substituents, researchers are developing novel compounds with potent activity against cancer, inflammatory disorders, and other infectious diseases, ensuring that this privileged scaffold will remain a cornerstone of drug discovery for years to come.
References
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- Madrid, P. B., Wilson, N. T., & DeRisi, J. L. (2004). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 48(9), 3393-3403. [Link]
- Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10. [Link]
- Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites.
- Chen, S. F., Papp, L. M., & Ardecky, R. J. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
- Kumar, A., et al. (2010). Structure of 4-aminoquinoline derivatives.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]
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An In-Depth Technical Guide to In Vitro Studies of 4-Aminoquinoline Carboxylic Acids
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents. The fusion of a 4-amino group and a carboxylic acid moiety onto this scaffold creates a class of compounds with significant and diverse biological activities. This guide provides a comprehensive technical overview of the essential in vitro methodologies used to characterize 4-aminoquinoline carboxylic acid derivatives. We delve into the core mechanisms of action, from enzyme inhibition to antiproliferative effects, and provide detailed, field-proven protocols for their evaluation. This document is designed not as a rigid template, but as a dynamic framework to empower researchers to design and execute robust experimental plans, interpret complex biological data, and accelerate the discovery of novel therapeutic candidates based on this privileged chemical structure.
The 4-Aminoquinoline Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, first isolated from coal tar in 1834, is a heterocyclic aromatic compound that has become a fundamental building block in pharmacology.[1] Its derivatives, particularly the 4-aminoquinolines, are renowned for their profound therapeutic impact, most notably as antimalarial drugs like chloroquine and amodiaquine.[1] The 4-amino group is often crucial for the accumulation of these compounds in acidic cellular compartments, such as the parasite's digestive vacuole or the mammalian lysosome, a key aspect of their mechanism of action.[2][3]
The addition of a carboxylic acid group, typically at the 2- or 4-position, introduces a critical pharmacophore that can engage in specific, high-affinity interactions with biological targets. For instance, the carboxylate group of certain quinoline-4-carboxylic acids forms a salt bridge with arginine residues and hydrogen bonds within the active site of enzymes like dihydroorotate dehydrogenase (DHODH), exemplifying the importance of this functional group for potent inhibition.[4] This combination of a lysosomotropic amino group and a target-binding carboxylic acid creates a versatile scaffold with a wide spectrum of potential therapeutic applications, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antileishmanial activities.[2][3][5]
Key Biological Targets and Mechanisms of Action
Understanding the molecular targets and pathways modulated by 4-aminoquinoline carboxylic acids is fundamental to their rational design and development. In vitro studies have elucidated several key mechanisms.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Its inhibition leads to cell cycle arrest and has potent antiproliferative effects, making it a validated target in cancer and autoimmune diseases. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[4][6]
The mechanism involves the compound binding to a primarily lipophilic pocket in the enzyme. The carboxylate moiety is essential for activity, forming key electrostatic interactions with residues such as Arginine (R136) and Glutamine (Q47).[4]
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.
Antimalarial Action: Interference with Heme Detoxification
The classical mechanism for 4-aminoquinoline antimalarials involves the disruption of heme metabolism in the Plasmodium falciparum parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin (β-hematin). 4-aminoquinolines accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death. The quinoline ring engages in π-π stacking with the porphyrin ring of heme, while the protonated amino side chain is crucial for vacuolar accumulation.
Inhibition of Cyclooxygenase (COX) Enzymes
Certain quinoline carboxylic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme that is often upregulated at sites of inflammation and in various cancers. A molecular modeling study of a potent 2-phenyl-quinoline-4-carboxylic acid derivative showed that the carboxyl group interacts with a key arginine residue (Arg120) in the COX-2 active site, while a methylsulfonyl substituent on the phenyl ring occupies a secondary pocket, conferring selectivity.[5] This highlights the tunability of the scaffold to achieve specific enzyme inhibition.
Broad-Spectrum Biological Activities
-
Anticancer: Beyond DHODH inhibition, these compounds exhibit cytotoxicity against various cancer cell lines, such as breast (MCF7, MDA-MB 468) and lung (A549) cancer cells, through mechanisms that can include apoptosis induction and cell cycle arrest.[7][8]
-
Antibacterial: Derivatives have shown activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), potentially by targeting enzymes like Penicillin Binding Protein (PBP2a).[1]
-
Antileishmanial: The scaffold is effective against Leishmania parasites, with proposed mechanisms including depolarization of the parasite's mitochondrial potential and modulation of the host's immune response via Toll-like receptors (TLRs).[9][10]
Core In Vitro Experimental Workflows
A robust in vitro evaluation is critical for determining the potency, selectivity, and mechanism of action of novel compounds. The following protocols represent foundational assays for characterizing 4-aminoquinoline carboxylic acids.
Enzyme Inhibition Assays
The direct assessment of a compound's effect on a purified enzyme target is the gold standard for confirming its mechanism of action and determining its intrinsic potency (IC₅₀).
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: DHODH Inhibition Assay[4]
This protocol is adapted from methodologies used to evaluate quinoline-based DHODH inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.
-
Human DHODH Enzyme: Recombinant enzyme diluted in assay buffer to the desired final concentration (e.g., 5-10 nM).
-
Substrates: Decylubiquinone (CoQD) and Dihydroorotate (DHO) prepared in appropriate solvents.
-
Detection Reagent: DCIP (2,6-dichloroindophenol), a colorimetric indicator of enzyme activity.
-
Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of a master mix containing assay buffer, DHODH enzyme, DHO, and DCIP.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of CoQD substrate solution.
-
Immediately measure the decrease in absorbance at 600 nm every minute for 15-30 minutes using a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data: Set the average rate of the vehicle control wells to 100% activity and a no-enzyme control to 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assays
Cell-based assays are essential to confirm that a compound's enzymatic activity translates into a desired biological effect in a cellular context and to assess general cytotoxicity.
Detailed Protocol: Antiproliferative MTT Assay[4][8]
This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., HCT-116, MCF7) in appropriate media supplemented with 10% FBS and antibiotics.
-
Trypsinize and count the cells. Seed 3,000-5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of media containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot cell viability (%) versus log[compound concentration] and fit to a dose-response curve to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
-
Caption: General workflow for assessing cell viability using the MTT assay.[6]
Detailed Protocol: In Vitro Antimalarial Activity Assay[11]
This assay measures the inhibition of P. falciparum growth in red blood cells.
-
Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum strains (e.g., chloroquine-sensitive 3D7, chloroquine-resistant W2) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Incubate at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).
-
-
Assay Setup:
-
Synchronize parasite cultures to the ring stage.
-
In a 96-well plate, add serially diluted test compounds.
-
Add the parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubate for 48-72 hours under the conditions described above.
-
-
Growth Inhibition Measurement (SYBR Green I-based):
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I fluorescent dye.
-
Freeze the assay plate to lyse the erythrocytes.
-
Thaw the plate and add the lysis buffer to each well.
-
Incubate in the dark for 1 hour.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize data to vehicle-treated controls (100% growth).
-
Plot percent growth inhibition versus log[compound concentration] and calculate the IC₅₀ value.
-
Data Summary and Structure-Activity Relationships (SAR)
Systematic analysis of how structural modifications affect biological activity is crucial for lead optimization. The data below, compiled from published studies, illustrates typical potencies and provides a basis for SAR discussion.
| Compound Class/Derivative | Target/Assay | Cell Line / Strain | Potency (IC₅₀) | Reference |
| DHODH Inhibitors | ||||
| Quinoline-based Analogue 41 | DHODH Enzyme | - | 9.71 nM | [4] |
| Quinoline-based Analogue 43 | DHODH Enzyme | - | 26.2 nM | [4] |
| Brequinar (Reference) | MTT Assay | MV4-11 | 35.8 nM | [4] |
| COX-2 Inhibitors | ||||
| Benzo[h]quinoline-4-carboxylic acid (9e ) | COX-2 Enzyme | - | 0.043 µM | [5] |
| Celecoxib (Reference) | COX-2 Enzyme | - | 0.060 µM | [5] |
| Antimalarials | ||||
| Novel 4-Aminoquinoline 18 | P. falciparum Growth | W2 (CQ-Resistant) | 5.6 nM | [11] |
| Novel 4-Aminoquinoline 4 | P. falciparum Growth | W2 (CQ-Resistant) | 17.3 nM | [11] |
| Chloroquine (Reference) | P. falciparum Growth | W2 (CQ-Resistant) | 382 nM | [11] |
| Anticancer Agents | ||||
| 2-styryl-4-quinoline carboxylic acid (4i ) | MTT Assay | SKOV3 (Ovarian) | 1.91 µM | [8] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity Assay | MDA-MB 468 (Breast) | Highly Potent | [7] |
Key SAR Insights:
-
For DHODH Inhibition: The carboxylic acid at the 4-position is critical for interacting with key arginine residues. Lipophilic substituents on the quinoline core are required to occupy a nonpolar binding pocket.[4]
-
For Antimalarial Activity: A chlorine atom at the 7-position of the quinoline ring generally correlates with higher activity. The structure and basicity of the amino side chain at the 4-position are critical for activity against chloroquine-resistant strains.[11]
-
For COX-2 Inhibition: The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring is important for inhibitory activity.[5]
Conclusion and Future Directions
The 4-aminoquinoline carboxylic acid scaffold represents a highly adaptable and pharmacologically privileged platform for drug discovery. The in vitro methodologies detailed in this guide provide a robust framework for identifying and characterizing novel derivatives with potent and selective biological activities. The causality behind these experimental choices lies in a tiered approach: initial screening in broad cytotoxicity or antiproliferative assays, followed by specific enzyme inhibition assays to confirm the mechanism of action, and finally, more complex mechanistic studies to fully elucidate the compound's mode of action.
Future research should focus on leveraging structure-based drug design, guided by co-crystal structures of lead compounds with their targets (e.g., DHODH), to enhance potency and selectivity.[4] Furthermore, exploring this scaffold for novel applications, such as antiviral or immunomodulatory agents, is a promising avenue. By integrating the detailed protocols and mechanistic insights provided herein, researchers can effectively navigate the preclinical development path for this important class of molecules.
References
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- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (n.d.). National Institutes of Health.
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed.
- Synthesis and Evaluation of New 4-Aminoquinolines against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS One.
- 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (2016, October 21). PubMed.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). Frontiers.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012, May 23). PubMed Central.
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021, November 17). PubMed Central.
- A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. (n.d.). Benchchem.
- (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2025, August 6). ResearchGate.
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025, July 20). Frontiers.
- Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.). ResearchGate.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. (2015, October 16). CUNY Academic Works.
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An In-Depth Technical Guide to the Therapeutic Targets of the 4-Aminoquinoline-2-Carboxylic Acid Scaffold
Abstract
The 4-aminoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs with applications ranging from infectious diseases to oncology.[1][2] When integrated with a 2-carboxylic acid function, it creates the "4-Aminoquinoline-2-carboxylic acid" structure, a molecule poised at the intersection of two biologically significant pharmacophores. This guide provides a comprehensive analysis of the potential therapeutic targets for this scaffold. By examining the well-established biological activities of its closest structural relatives—the neuroactive metabolite Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) and the versatile 4-aminoquinoline drug class (e.g., Chloroquine)—we elucidate a rational framework for target identification and drug development. This document explores key therapeutic areas, including neuroprotection, infectious diseases, immunology, and oncology, detailing the underlying mechanisms of action and providing robust, validated experimental workflows for target validation.
Introduction: Deconstructing a Privileged Scaffold
The quinoline ring system is a cornerstone of therapeutic drug design, renowned for its versatility and broad spectrum of biological activity.[3] The specific scaffold of this compound is best understood by dissecting its constituent parts, which have independently driven major drug discovery programs.
-
The 4-Aminoquinoline Core: This pharmacophore is famously represented by Chloroquine and Hydroxychloroquine.[3] Its mechanism often involves accumulation in acidic organelles such as lysosomes or the digestive vacuole of the malaria parasite, leading to pH modulation and disruption of critical biological processes.[1][2] This core is strongly associated with antimalarial, anti-inflammatory, and immunomodulatory activities.[1][4]
-
The Quinoline-2-Carboxylic Acid Core: This structure is embodied by Kynurenic Acid (KYNA), an endogenous metabolite of tryptophan metabolism.[5][6] KYNA is a well-characterized neuroactive molecule that acts as an antagonist at excitatory amino acid receptors, giving it neuroprotective properties.[5][7]
The combination of these two motifs in a single molecule suggests a unique potential for multi-target engagement or novel activities derived from their synergy. This guide will explore the most promising therapeutic targets based on this powerful structural heritage.
Potential Therapeutic Targets and Mechanisms
Target Class: Neurological Disorders
The structural similarity to Kynurenic Acid (KYNA) provides a strong rationale for investigating derivatives of this compound as modulators of excitatory neurotransmission.[5][8]
-
Primary Target: N-Methyl-D-Aspartate (NMDA) Receptor.
-
Rationale: Overactivation of the NMDA receptor is a key driver of excitotoxicity, a pathological process implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as in depression.[7] KYNA is an endogenous antagonist at the glycine co-agonist binding site on the NMDA receptor's GluN1 subunit, and at higher concentrations, can also compete at the glutamate binding site.[5][7]
-
Mechanism of Action: Compounds based on this scaffold are predicted to act as competitive antagonists at the NMDA receptor. By blocking the glycine or glutamate binding site, they can prevent channel opening in response to glutamatergic signals, thereby reducing excessive calcium influx and mitigating neuronal damage.
-
-
Secondary Targets:
Target Class: Infectious Diseases
The 4-aminoquinoline pharmacophore is a validated starting point for potent anti-infective agents.[1][2]
-
Primary Target: Heme Detoxification Pathway in Plasmodium falciparum (Malaria).
-
Rationale: The efficacy of chloroquine and other 4-aminoquinolines against malaria is well-established.[9] Resistance often involves mutations in transporter proteins, but the core mechanism remains a viable target.
-
Mechanism of Action: During its lifecycle in red blood cells, the parasite digests host hemoglobin, releasing large quantities of toxic heme. It detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic digestive vacuole, where they are protonated. They then bind to heme molecules, capping the growing hemozoin crystal and preventing further polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to its death.
-
-
Secondary Target: Mitochondrial and Lysosomal Function in Leishmania Species.
-
Rationale: 4-aminoquinolines have demonstrated significant activity against various Leishmania species, which cause leishmaniasis.[4][10]
-
Mechanism of Action: Similar to their action in malaria, these compounds are thought to accumulate in the acidic compartments of the Leishmania parasite and the host macrophage, such as the lysosome and mitochondria. This accumulation can lead to the depolarization of the mitochondrial membrane potential and disrupt critical metabolic functions, resulting in parasite death.[2][4]
-
Target Class: Immunology and Oncology
The ability of 4-aminoquinolines to modulate pH in acidic organelles provides a powerful mechanism for influencing immune responses and cancer cell biology.
-
Primary Target: Endosomal Toll-Like Receptors (TLR7, TLR8, TLR9).
-
Rationale: Chloroquine and hydroxychloroquine are used as immunomodulators in autoimmune diseases like lupus and rheumatoid arthritis. Their action is partly attributed to the inhibition of nucleic acid-sensing TLRs.[4]
-
Mechanism of Action: TLR7, 8, and 9 are located within endosomes and are responsible for detecting viral or bacterial nucleic acids, as well as self-nucleic acids in autoimmune conditions. Their activation and signaling are pH-dependent. By accumulating in endosomes and raising the pH, 4-aminoquinolines can prevent TLR activation, thereby dampening the downstream inflammatory cascade (e.g., Type I interferon and pro-inflammatory cytokine production).[4]
-
-
Secondary Target: Autophagy in Cancer Cells.
-
Rationale: Many cancer cells rely on autophagy—a cellular recycling process—to survive stress induced by chemotherapy or radiation. The final stage of autophagy involves the fusion of an autophagosome with a lysosome to degrade cellular contents.
-
Mechanism of Action: As potent lysosomotropic agents, 4-aminoquinolines raise the pH of the lysosome.[2] This inhibits the activity of acid-dependent hydrolases and blocks the fusion of autophagosomes with lysosomes. The resulting inhibition of autophagy can lead to the accumulation of toxic cellular waste and sensitize cancer cells to apoptosis, making it a promising strategy for combination cancer therapy.
-
Quantitative Data Summary
While specific data for this compound is emerging, we can compile representative data for analogous compounds to establish a baseline for expected potency.
| Compound Class | Target Organism/Cell | Assay | Potency (IC₅₀) | Reference |
| Novel 4-Aminoquinoline (Cmpd 18) | P. falciparum (W2, CQ-Resistant) | In vitro growth inhibition | 5.6 nM | [9] |
| Novel 4-Aminoquinoline (Cmpd 4) | P. falciparum (W2, CQ-Resistant) | In vitro growth inhibition | 17.3 nM | [9] |
| Chloroquine (CQ) | P. falciparum (W2, CQ-Resistant) | In vitro growth inhibition | 382 nM | [9] |
| Amodiaquine Analog | TLR9 Antagonism | CpG-ODN Inhibition | 0.24 nM (EC₅₀) | [4] |
| Kynurenic Acid (KYNA) | NMDA Receptor | Glycine-site antagonism | µM - mM range | [5] |
| 6-chlorocyclopentaquinolinamine | MRSA | In vitro growth inhibition | 0.125 mM (MIC) | [3] |
Key Experimental Protocols and Workflows
Protocol: In Vitro Beta-Hematin (Hemozoin) Inhibition Assay
This cell-free assay is a primary screen to determine if a compound can inhibit the fundamental detoxification pathway targeted by antimalarial 4-aminoquinolines.
Principle: Heme (hematin) is soluble at alkaline pH but precipitates in an acidic environment. In the presence of a catalyst (like non-ionic detergents) and heat, it will polymerize into beta-hematin (synthetic hemozoin), which is insoluble. An effective inhibitor will prevent this polymerization, leaving more heme in the soluble fraction.
Methodology:
-
Reagent Preparation:
-
Prepare a 2.5 mg/mL solution of hemin chloride in 0.1 M NaOH.
-
Prepare a 1 M acetate buffer solution, pH 4.8.
-
Prepare test compounds and a positive control (Chloroquine) as 10 mM stock solutions in DMSO.
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of the test compound serially diluted in water (final concentrations from 0.1 to 100 µM). Include wells for positive control (Chloroquine) and negative control (DMSO vehicle).
-
Add 50 µL of the hemin solution to each well and mix gently.
-
Initiate the polymerization reaction by adding 50 µL of the acetate buffer.
-
-
Incubation and Processing:
-
Incubate the plate at 60°C for 1 hour to promote polymerization.
-
Centrifuge the plate at 4000 rpm for 15 minutes. The pellet contains the polymerized hemozoin, while the supernatant contains unpolymerized heme.
-
Carefully remove 150 µL of the supernatant.
-
-
Quantification:
-
Add 150 µL of 0.1 M NaOH to the remaining pellet in each well to dissolve the hemozoin.
-
Read the absorbance of the dissolved pellet at 405 nm using a plate reader.
-
Self-Validation: The negative control (DMSO) should show a high absorbance (maximal polymerization), while the positive control (Chloroquine) should show a low absorbance (strong inhibition).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the controls.
-
Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow: Target Validation for Infectious Diseases
Conclusion and Future Directions
The this compound scaffold represents a highly promising, yet underexplored, area for therapeutic innovation. By leveraging the established pharmacology of its structural parents, Kynurenic Acid and the broader 4-aminoquinoline class, researchers can rationally design and screen new chemical entities against a host of high-value therapeutic targets. The potential for dual-target activity—for instance, combining neuroprotection with immunomodulation—presents an exciting frontier for treating complex multifactorial diseases. Future work should focus on synthesizing focused libraries of derivatives to systematically probe the structure-activity relationships for each target class, optimizing for potency, selectivity, and pharmacokinetic properties to unlock the full therapeutic potential of this privileged scaffold.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoquinoline-2-carboxylic acid
A Note on Data Availability: This guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-Aminoquinoline-2-carboxylic acid. However, a thorough search of publicly available chemical databases and scientific literature has revealed a significant lack of experimentally determined data for this specific molecule. To provide a practical and illustrative guide for researchers, this document will utilize data for the closely related isomer, 2-Aminoquinoline-4-carboxylic acid , as a representative example for data presentation and analysis. The methodologies described herein are standard and directly applicable to the characterization of this compound once the compound is synthesized and available for study.
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The precise physicochemical properties of these molecules are paramount, governing their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their therapeutic efficacy and safety. This compound, an intriguing derivative, combines the key pharmacophoric features of the 4-aminoquinoline ring with a carboxylic acid moiety, suggesting potential for novel biological activities and formulation strategies.
This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the essential physicochemical properties of quinoline derivatives, with a specific, illustrative focus on 2-Aminoquinoline-4-carboxylic acid. It provides not only a summary of key data but also the underlying scientific principles and detailed experimental protocols for their determination.
Core Physicochemical Properties: An Illustrative Overview
The following table summarizes the computed physicochemical properties for 2-Aminoquinoline-4-carboxylic acid (CAS: 157915-68-9) , which serves as an illustrative example in the absence of data for this compound. These properties are fundamental to understanding the behavior of the molecule in both chemical and biological systems.
| Property | Value (for 2-Aminoquinoline-4-carboxylic acid) | Significance in Drug Development |
| Molecular Formula | C₁₀H₈N₂O₂[1] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 188.18 g/mol [1] | Influences diffusion rates and membrane transport. |
| XLogP3 | 1.3[1] | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Hydrogen Bond Donors | 2[1] | Affects solubility in polar solvents and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4[1] | Influences solubility and the formation of intermolecular interactions. |
| Rotatable Bond Count | 1[1] | Relates to conformational flexibility and binding entropy. |
Experimental Methodologies for Physicochemical Characterization
The determination of the physicochemical properties of a novel compound like this compound is a critical step in its development. The following sections detail the standard experimental protocols for measuring key parameters.
Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: The solid sample of this compound is finely ground into a powder.[2][3] The open end of a capillary tube is pressed into the powder.[2]
-
Loading the Capillary Tube: The capillary tube is inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[1]
-
Measurement: The loaded capillary tube is placed into a melting point apparatus.[3] The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[1][3]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[1]
Caption: Workflow for Capillary Melting Point Determination.
Determination of Acid Dissociation Constant (pKa)
The pKa values of the amino and carboxylic acid groups are critical for predicting the ionization state of the molecule at different pH values, which profoundly affects its solubility, membrane permeability, and receptor interactions.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound (e.g., 0.1 N) is prepared in distilled water. Standardized solutions of a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH) are also prepared.[4]
-
Titration with Acid: A known volume of the amino acid solution is placed in a beaker, and the initial pH is measured. The solution is then titrated with the standard HCl solution, adding it in small increments (e.g., 1 mL). The pH is recorded after each addition.[4]
-
Titration with Base: The titration is repeated with the standard NaOH solution. The pH is recorded after each addition of the base.[4]
-
Data Analysis: The pH values are plotted against the volume of acid or base added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points on the curve.[5][6]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of this compound.
a) UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is related to the electronic transitions within the molecule.
Experimental Protocol: UV-Vis Spectral Analysis
-
Solvent Selection: A suitable solvent in which the compound is soluble and that is transparent in the UV-Vis region of interest is chosen (e.g., ethanol, methanol).
-
Solution Preparation: A dilute solution of this compound is prepared in the chosen solvent.
-
Spectral Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm). The wavelength(s) of maximum absorbance (λmax) are identified.[7]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection: A deuterated solvent in which the sample is soluble is chosen (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent in an NMR tube.
-
Spectral Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[8]
c) Mass Spectrometry
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by the mass analyzer. The resulting mass spectrum is analyzed to confirm the molecular weight and deduce structural information from the fragmentation pattern.
Conclusion
The physicochemical properties of this compound are critical determinants of its potential as a therapeutic agent. While experimental data for this specific molecule is currently lacking, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols for determining melting point, pKa, and spectroscopic properties offer a clear roadmap for researchers. The illustrative data for the closely related 2-Aminoquinoline-4-carboxylic acid highlights the types of information that are essential for advancing our understanding of this important class of compounds. Further research into the synthesis and characterization of this compound is warranted to fully explore its therapeutic potential.
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A Technical Guide to the Discovery and Development of 4-Aminoquinoline Compounds
Introduction: The Enduring Legacy of Quinine and the Dawn of Synthetic Antimalarials
For centuries, the primary defense against malaria was quinine, an alkaloid extracted from the bark of the South American Cinchona tree.[1][2] Its use in Europe dates back to the 1600s, and by 1820, the active compound was isolated, becoming a global standard for treating intermittent fevers.[1] However, reliance on a natural source had significant drawbacks, including supply chain vulnerability. This became critically apparent during World War II when traditional sources of Cinchona bark were disrupted, creating an urgent need for synthetic alternatives.[3] This necessity catalyzed extensive research programs that ultimately led to the synthesis of the 4-aminoquinolines, a class of compounds that would redefine malaria chemotherapy.[3] Chloroquine, synthesized in 1934, emerged from these efforts as a highly effective, well-tolerated, and inexpensive antimalarial, marking a new era in the fight against this devastating disease.[1][4][5]
The Breakthrough: Discovery and Synthesis of the 4-Aminoquinoline Core
The journey to the 4-aminoquinoline scaffold was not linear. Early efforts in Germany to create a quinine substitute led to the synthesis of Resochin (chloroquine) and Sontochin (3-methyl-chloroquine) in 1934.[1][5] Initially, chloroquine was deemed too toxic for use.[4] However, during World War II, Allied forces captured supplies of German-made Sontochin, which spurred American researchers to investigate the class.[4] This renewed effort identified chloroquine as a superior antimalarial agent.[4]
The foundational chemistry for producing these compounds largely relies on nucleophilic aromatic substitution (SNAr). The most common strategy involves the coupling of a 4-chloroquinoline derivative with a suitable amine side chain.[6][7]
Key Synthetic Approaches:
-
Classical Condensation: This involves heating 4,7-dichloroquinoline with an appropriate diamine side chain, such as N,N-diethyl-1,4-diaminopentane, often in the presence of a solvent like phenol. While effective, this method often requires harsh conditions.
-
Microwave-Assisted Synthesis: Modern approaches utilize microwave irradiation to accelerate the reaction between 4,7-dichloroquinoline and various amines. This method significantly reduces reaction times from hours to minutes and often improves yields.[6][7]
-
Palladium-Catalyzed Reactions: More recent innovations include palladium-catalyzed dehydrogenative aromatization, which allows for the synthesis of 4-aminoquinolines from dihydroquinolinones and amines, providing a versatile route to complex derivatives, including chloroquine and amodiaquine.[6][7]
These synthetic strategies provide the flexibility to modify both the quinoline core and the crucial amino side chain, which is paramount for structure-activity relationship studies.
Mechanism of Action: Unraveling the Parasite's Demise
The antimalarial activity of 4-aminoquinolines is intrinsically linked to the parasite's unique biology within red blood cells. The intraerythrocytic parasite digests the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[8] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).
To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[8] 4-aminoquinolines exert their therapeutic effect by disrupting this vital detoxification process.[3][9]
The Core Mechanism:
-
Accumulation: As weak bases, 4-aminoquinolines are protonated in the acidic environment of the parasite's digestive vacuole, trapping them and leading to high concentrations at the site of action.[9]
-
Heme Complexation: The quinoline ring of the drug forms a complex with heme molecules through π-π stacking interactions.[3]
-
Inhibition of Hemozoin Formation: This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.[3][10][11]
-
Toxicity and Death: The buildup of soluble, toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3][9]
This mechanism highlights a key vulnerability of the parasite, which has been successfully exploited for decades.
Caption: Mechanism of 4-aminoquinoline action in the parasite's digestive vacuole.
Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Safety
The development of potent 4-aminoquinoline drugs has been guided by extensive SAR studies. These have revealed how specific structural modifications influence antimalarial activity, toxicity, and the ability to overcome drug resistance.[12]
Key Structural Features:
-
The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is crucial for high antimalarial potency.[12][13][14] Replacing the chlorine with other halogens like bromine or iodine can maintain activity, but substitution with electron-donating groups (like methoxy) or moving the chloro group to other positions generally leads to a significant loss of activity.[13][15]
-
The 4-Amino Side Chain: The nature of the flexible diaminoalkane side chain at the 4-position is a primary determinant of both activity and the drug's ability to combat resistant parasite strains.[12][16]
-
Length: Shortening or lengthening the carbon chain between the two nitrogen atoms can restore activity against chloroquine-resistant parasites.[13][14]
-
Basicity: The basicity of the terminal nitrogen atom is important for the drug's accumulation in the acidic food vacuole. However, complete removal of this basicity is not always detrimental, suggesting other factors are at play.[13]
-
-
The Quinoline Core: The 4-aminoquinoline nucleus itself is considered essential for binding to heme and inhibiting hemozoin formation.[13][14] Modifications to other positions on the ring, such as position 3 or 8, are generally not favorable and can lead to reduced activity.[12]
| Structural Position | Modification | Impact on Antimalarial Activity | Reference |
| Position 7 | Substitution with Electron-Withdrawing Group (e.g., -Cl, -Br, -I) | Essential for high potency. | [12][13][15] |
| Substitution with Electron-Donating Group (e.g., -OCH₃) | Reduces or abolishes activity. | [13][15] | |
| Position 4 | Alkyldiamino Side Chain | Essential for activity; modulates resistance profile. | [12][14] |
| Shortening/Lengthening Side Chain | Can restore activity against resistant strains. | [13][14] | |
| Positions 2, 3, 5, 6, 8 | Substitution | Generally unfavorable and leads to loss of activity. | [12] |
Case Studies in Drug Development: Chloroquine and Amodiaquine
Chloroquine (CQ): Introduced in 1945, chloroquine became the cornerstone of malaria treatment and prophylaxis for decades due to its high efficacy, low cost, and good safety profile.[1][3] It remains a vital medicine, although its utility against P. falciparum has been severely diminished by widespread resistance.[3][8]
Amodiaquine (AQ): Amodiaquine is another key 4-aminoquinoline derivative that has been widely used.[3] It is considered a pro-drug, as it is rapidly metabolized in the body to its active form, desethylamodiaquine.[3] Importantly, amodiaquine often retains activity against chloroquine-resistant strains of P. falciparum, making it a valuable component in combination therapies, particularly with artesunate (Artesunate-Amodiaquine, ASAQ), one of the WHO-recommended artemisinin-based combination therapies (ACTs).
The Challenge of Resistance: A Molecular Arms Race
The emergence and spread of chloroquine resistance in P. falciparum, first reported in the late 1950s, has been a major public health challenge.[1][3] The primary mechanism of resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8]
The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[8][10] In resistant parasites, specific point mutations, most notably the K76T mutation, alter the transporter, enabling it to actively pump chloroquine out of the vacuole.[8] This reduces the drug concentration at its site of action, preventing it from effectively inhibiting hemozoin formation.[8][9]
Experimental Protocols: A Practical Guide
The following protocols provide standardized methodologies for the synthesis and evaluation of 4-aminoquinoline compounds.
Protocol 1: General Synthesis of a 4-Aminoquinoline Derivative
This protocol describes a microwave-assisted nucleophilic aromatic substitution for synthesizing a 4-aminoquinoline derivative from 4,7-dichloroquinoline and a primary amine.
Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine 4,7-dichloroquinoline (1.0 mmol), the desired primary amine (1.2 mmol), and 3 mL of dimethyl sulfoxide (DMSO).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction mixture to 140°C and hold for 20-30 minutes.
-
Workup: After cooling, pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: Adjust the pH to ~9-10 with a 1M NaOH solution. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a 4-aminoquinoline derivative.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum cultures.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II at 2% hematocrit.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in culture medium in a 96-well plate.
-
Assay Initiation: Add parasitized red blood cells (1% parasitemia, 1% hematocrit) to each well of the 96-well plate containing the drug dilutions. Include positive (chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plate to lyse the red blood cells. Thaw and add SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The 4-aminoquinolines represent a landmark achievement in medicinal chemistry, having saved countless lives. While their efficacy has been challenged by the evolution of drug resistance, the foundational scaffold remains a source of inspiration for new drug discovery efforts. Current research focuses on several key areas:
-
Novel Analogs: Synthesizing derivatives with modified side chains or hybrid structures to restore activity against resistant parasites.[17][18]
-
Combination Therapy: Continuing to identify the most effective partner drugs for 4-aminoquinolines within ACTs.
-
Drug Repurposing: Investigating the potential of 4-aminoquinolines for other diseases, including certain cancers and autoimmune disorders.
The story of the 4-aminoquinolines is a powerful example of how a deep understanding of chemistry, biology, and the mechanisms of drug action and resistance can be leveraged to combat infectious diseases. The ongoing innovation in this field ensures that this remarkable class of compounds will continue to play a role in global health for the foreseeable future.
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The 4-Aminoquinoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Guide for Drug Development Professionals
The 4-aminoquinoline scaffold stands as a cornerstone in the edifice of medicinal chemistry. Initially rising to prominence as the backbone of potent antimalarial agents, its remarkable versatility has since been harnessed to develop therapies for a wide spectrum of diseases, including cancer, inflammatory disorders, and viral infections.[1][2][3] This guide offers a comprehensive exploration of the 4-aminoquinoline core, from its fundamental chemical principles and synthesis to its diverse mechanisms of action and profound impact on drug discovery. We will delve into the intricate structure-activity relationships that govern its biological effects and survey the landscape of its clinical applications, providing researchers and drug development professionals with a detailed understanding of this truly privileged scaffold.
The 4-Aminoquinoline Core: Foundational Principles
The enduring relevance of the 4-aminoquinoline scaffold is rooted in its unique physicochemical properties. The quinoline ring system provides a rigid, planar structure ideal for π-π stacking interactions with biological targets, while the amino group at the 4-position serves as a critical anchor and a key site for chemical modification.
A defining characteristic of this scaffold is its nature as a weak base. This property is fundamental to its primary mechanism of action across various diseases: lysosomotropism, or the accumulation in acidic cellular compartments.[2][4][5] In the relatively neutral pH of the bloodstream and cytoplasm, the molecule remains largely uncharged, allowing it to diffuse freely across cell membranes. However, upon entering acidic organelles such as the parasite's digestive vacuole or the lysosomes of a cancer cell, the basic nitrogen atoms in the side chain become protonated. This "ion trapping" concentrates the drug at its site of action, a feature that underpins its efficacy and selectivity.[6][7]
Synthetic Strategies: Building the 4-Aminoquinoline Scaffold
The construction of 4-aminoquinoline derivatives is a mature field, with robust and versatile synthetic routes. The most prevalent and efficient strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-formed, activated quinoline ring.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The workhorse of 4-aminoquinoline synthesis is the reaction between a 4-chloroquinoline, most commonly the commercially available 4,7-dichloroquinoline, and a primary or secondary amine. The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent at the 7-position activates the C4 position for nucleophilic attack by the amine.
This reaction can be performed under various conditions:
-
Conventional Heating: The reaction is often carried out by heating the 4-chloroquinoline with an excess of the desired amine, which can also serve as the solvent.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, making it a preferred method for library synthesis.[1] Reactions in solvents like DMSO at elevated temperatures (140-180°C) are highly effective.[1]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source to promote the reaction, yielding good to excellent results.[1][2]
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives via SNAr.
Representative Experimental Protocol: Synthesis of a Diamine-Substituted 4-Aminoquinoline
This protocol describes a typical synthesis via conventional heating.
-
Reactant Preparation: In a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq).
-
Addition of Nucleophile: Add the desired N,N-dialkyl-alkyldiamine (e.g., N,N-dimethylethane-1,2-diamine) in excess (typically 3-5 eq). The excess amine often serves as the solvent.
-
Reaction Execution: Heat the reaction mixture under reflux (e.g., at 130°C) with continuous stirring for a specified period (e.g., 6-7 hours).[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess amine is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with an aqueous base (e.g., NaHCO₃ solution) to remove any hydrochloride salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
Final Product: The crude product is purified, typically by column chromatography on silica gel, to yield the desired 4-aminoquinoline derivative.[8]
Mechanisms of Action: A Tale of Multiple Targets
The therapeutic diversity of the 4-aminoquinoline scaffold stems from its ability to modulate multiple biological pathways, primarily initiated by its accumulation in acidic organelles.
Antimalarial Action: The Hemozoin Hypothesis
The canonical mechanism of action for antimalarial 4-aminoquinolines like chloroquine is the disruption of heme detoxification in the Plasmodium parasite.[9]
-
Hemoglobin Digestion: The parasite, residing within human red blood cells, digests host hemoglobin in its acidic digestive vacuole to obtain amino acids.[7][10]
-
Heme Release: This process releases large quantities of toxic, soluble heme.[6][7]
-
Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, insoluble crystal called hemozoin.[10] This process is mediated by a heme polymerase enzyme.[11]
-
Drug Action: Chloroquine diffuses into the vacuole, becomes protonated and trapped. It then forms a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[4][6]
-
Parasite Death: The buildup of the toxic drug-heme complex leads to membrane damage, oxidative stress, and ultimately, the death of the parasite.[6][7][9]
Caption: Antimalarial mechanism of 4-aminoquinolines via inhibition of hemozoin formation.
Anticancer Activity: The Autophagy Connection
In oncology, 4-aminoquinolines function primarily as autophagy inhibitors, a mechanism that can sensitize cancer cells to traditional therapies.[4][5]
-
Lysosomotropism: Similar to their antimalarial action, drugs like chloroquine and hydroxychloroquine accumulate in the acidic lysosomes of cancer cells.[4][5]
-
pH Elevation: This accumulation raises the intralysosomal pH.
-
Inhibition of Fusion: The elevated pH impairs the function of lysosomal hydrolases and, crucially, inhibits the fusion of autophagosomes with lysosomes.
-
Autophagy Blockade: This blockade of the final, degradative step of autophagy leads to the accumulation of autophagosomes and cellular waste products, inducing stress and promoting cell death, particularly when combined with chemotherapy or radiation.[5]
Caption: Anticancer mechanism of 4-aminoquinolines via inhibition of autophagy.
Structure-Activity Relationships (SAR): Tuning for Potency and Specificity
Decades of research have elucidated the key structural features of the 4-aminoquinoline scaffold that govern its biological activity. Understanding these SARs is critical for designing new analogs with improved potency, reduced toxicity, and the ability to overcome drug resistance.
| Structural Position | Modification | Impact on Antimalarial Activity | Rationale / Causality |
| 4-Amino Side Chain | Chain Length | Shortening (2-3 carbons) or lengthening (10-12 carbons) the alkyl chain relative to chloroquine can restore activity against resistant strains.[12][13] | Altered chain length may affect the drug's ability to interact with resistance-conferring transporter proteins like PfCRT, thereby circumventing efflux mechanisms.[10] |
| Basicity of Terminal Amine | A basic terminal nitrogen is generally considered crucial for the ion-trapping mechanism and accumulation in the acidic vacuole.[14] | The pKa of the side chain influences the degree of protonation and accumulation (pH trapping) in the target organelle.[15] | |
| Steric Bulk | Introducing bulky groups or heterocyclic rings (e.g., piperidine) can enhance activity.[13] | Increased lipophilicity can improve membrane permeability, while specific steric arrangements may enhance binding to the heme target or evade resistance transporters. | |
| Quinoline Ring: C7 | Substituent | An electron-withdrawing group is essential. Activity generally follows the trend: Cl ≈ Br ≈ I > F > CF₃ >> OMe.[12][16] | Electron-withdrawing groups lower the pKa of the quinoline nitrogen, which is crucial for binding to heme and inhibiting hemozoin formation.[15] Halogens like chlorine enhance this electronic effect and contribute to favorable lipophilicity.[14] |
| Quinoline Ring: C3, C5, C6, C8 | Substitution | Substitution at these positions, particularly C3, generally leads to a significant loss of activity.[14] | These positions are sterically and electronically sensitive. Alterations likely disrupt the critical π-π stacking interaction between the quinoline ring and the porphyrin system of heme.[4] |
Therapeutic Landscape: Clinical Applications and Key Drugs
The 4-aminoquinoline scaffold is the foundation for several clinically important drugs.
| Drug | Key Structural Feature | Primary Indication(s) | Clinical Significance |
| Chloroquine | Diethylamino-pentyl side chain, 7-chloro group | Malaria (treatment and prophylaxis)[17] | A historically vital antimalarial, but its use is now severely limited by widespread P. falciparum resistance.[18] Also used off-label in rheumatology.[19] |
| Hydroxychloroquine | Hydroxylated version of chloroquine's side chain | Autoimmune diseases (Rheumatoid Arthritis, Lupus)[5] | A cornerstone of therapy for certain autoimmune conditions due to its immunomodulatory effects. Generally better tolerated than chloroquine.[20] |
| Amodiaquine | Mannich base side chain with a hydroxyl group | Malaria | More potent than chloroquine and remains effective against many chloroquine-resistant strains.[18] Often used in combination therapies. Its clinical use can be limited by toxicity concerns.[18] |
| Piperaquine | A bisquinoline structure with a piperazine linker | Malaria | A potent, long-acting antimalarial used exclusively in combination therapies (e.g., with dihydroartemisinin) to combat resistance. |
| Neratinib, Bosutinib | Complex, substituted 4-aminoquinoline core | Cancer (Tyrosine Kinase Inhibitors) | Demonstrates the scaffold's adaptability. These drugs are not lysosomotropic but target specific enzyme active sites, highlighting the scaffold's versatility as a pharmacophore.[2] |
Future Perspectives
The 4-aminoquinoline scaffold remains a fertile ground for drug discovery. Current research is focused on several key areas:
-
Overcoming Resistance: Designing novel analogs with modified side chains or hybrid structures that can evade the resistance mechanisms developed by Plasmodium falciparum.
-
Oncology: Further exploring the role of 4-aminoquinolines as autophagy inhibitors and chemosensitizers, and designing new derivatives with improved potency and selectivity for cancer cell lysosomes.
-
New Therapeutic Areas: Leveraging the scaffold's immunomodulatory and other properties to investigate its potential in treating a wider range of inflammatory, viral, and neurodegenerative diseases.[1][2]
References
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- (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - University of California San Francisco.
- (n.d.). Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall.
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- (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
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- de Madureira, J., et al. (n.d.). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central.
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A Technical Guide to the Biological Targets of 4-Aminoquinolines: From Heme Polymerization to Immune Modulation
Abstract
The 4-aminoquinoline scaffold, the backbone of venerable drugs like chloroquine and hydroxychloroquine, has been a cornerstone of chemotherapy for nearly a century. Initially celebrated for its profound antimalarial activity, the therapeutic scope of this chemical class has expanded dramatically to include applications in autoimmune diseases and oncology. This expansion is a direct consequence of its polypharmacological nature, engaging multiple biological targets through distinct, yet sometimes interconnected, mechanisms. This technical guide provides an in-depth exploration of the core biological targets of 4-aminoquinolines. We will dissect the canonical mechanism of heme polymerization inhibition in Plasmodium, explore the universal effects stemming from the disruption of intracellular pH homeostasis, including autophagy modulation and innate immune signaling, and detail the experimental methodologies required to identify and validate these molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how 4-aminoquinolines exert their pleiotropic effects.
Section 1: Introduction to 4-Aminoquinolines
The 4-aminoquinoline core structure has given rise to some of the most impactful drugs in modern medicine. Chloroquine (CQ) and its hydroxylated analog, hydroxychloroquine (HCQ), were developed from quinine, a natural alkaloid, and became frontline treatments for malaria.[1] Their utility, however, was soon observed to extend beyond infectious disease, leading to their repurposing for chronic inflammatory conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][3][4][5]
This diverse therapeutic profile stems from an ability to interact with multiple cellular components and pathways—a concept known as polypharmacology.[6][7] Rather than acting on a single, high-affinity target, 4-aminoquinolines engage several targets, which collectively produce their clinical effects. Understanding these targets is crucial for optimizing existing therapies and for the rational design of new derivatives with enhanced efficacy and specificity.
Section 2: The Canonical Target: Inhibition of Heme Detoxification in Plasmodium falciparum
The most well-characterized mechanism of action for 4-aminoquinolines is their potent activity against the erythrocytic stages of the Plasmodium parasite, the causative agent of malaria.[1]
The Biological Problem: Hemoglobin Digestion and Heme Toxicity
During its growth phase within human red blood cells, the parasite digests vast quantities of host hemoglobin as a source of amino acids.[1][8] This process releases large amounts of free heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[8] To survive, the parasite has evolved a unique detoxification pathway where it polymerizes the toxic heme into an inert, crystalline structure called hemozoin, which is microscopically visible as the "malaria pigment".[1][9]
Mechanism of Action
4-aminoquinolines are weak bases that become protonated and trapped within the acidic (pH ~5.0) digestive vacuole of the parasite, reaching concentrations several hundred-fold higher than in the surrounding plasma.[10] Once concentrated, they directly interfere with heme detoxification. The planar quinoline ring system forms a π-π stacking interaction with the porphyrin ring of heme.[9][11] This drug-heme complex physically caps the growing hemozoin crystal, preventing further polymerization.[12][13][14] The resulting accumulation of free, soluble heme leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[9][10]
Visualization: Heme Detoxification Pathway
Caption: Inhibition of heme polymerization by 4-aminoquinolines in the parasite's digestive vacuole.
Experimental Validation: Heme Polymerization Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of β-hematin (the synthetic equivalent of hemozoin).
Protocol: Spectrophotometric β-Hematin Formation Assay
-
Materials: Hemin chloride, NaOH, HCl, sodium acetate buffer (pH 5.0), 96-well microplate, plate reader.
-
Preparation of Hematin Solution: Dissolve hemin chloride in 0.1 M NaOH, then neutralize with 1 M HCl to form a hematin stock solution.
-
Compound Preparation: Prepare serial dilutions of the 4-aminoquinoline test compounds in DMSO or water.
-
Assay Setup (in a 96-well plate):
-
To each well, add 50 µL of the hematin solution.
-
Add 10 µL of the test compound dilution (or vehicle control).
-
Initiate the polymerization reaction by adding 50 µL of acetate buffer (pH 5.0).
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Measurement:
-
After incubation, pellet the insoluble β-hematin by centrifugation.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove any unreacted monomeric heme.
-
Dissolve the final β-hematin pellet in 0.1 M NaOH.
-
Measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of β-hematin formed.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Self-Validation: Include a known inhibitor (e.g., chloroquine) as a positive control and a vehicle (e.g., DMSO) as a negative control. The assay is valid if the positive control shows potent inhibition and the negative control shows robust polymerization.
Table 1: Representative Heme Polymerization Inhibition Data
| Compound | Heme Polymerization IC50 (µM) |
| Chloroquine | 15 - 25 |
| Amodiaquine | 10 - 20 |
| Hydroxychloroquine | 20 - 35 |
Note: IC50 values can vary based on specific assay conditions.
Section 3: A Universal Mechanism: Disruption of pH Homeostasis in Acidic Organelles
Beyond the parasite's digestive vacuole, 4-aminoquinolines affect acidic organelles in virtually all eukaryotic cells, a property that underpins their utility in cancer and autoimmune disease.
The Lysosomotropic Property
As weak bases, unprotonated 4-aminoquinolines freely diffuse across cell membranes.[15] Upon entering acidic compartments like lysosomes and endosomes (pH 4.5-5.5), they become protonated. This charged form is membrane-impermeable and becomes trapped, leading to significant accumulation. This process, known as ion trapping, buffers the organelle's H+ concentration, thereby raising the intra-organellar pH.[15][16] This seemingly simple biochemical event has profound downstream consequences.
Consequence 1: Inhibition of Autophagic Flux
Autophagy is a cellular recycling process where damaged organelles and protein aggregates are engulfed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes, and their contents are degraded by acidic lysosomal hydrolases. Many cancer cells upregulate autophagy to survive metabolic stress and chemotherapy.
4-aminoquinolines inhibit the final stage of this pathway.[17][18] By raising the lysosomal pH, they inactivate the pH-dependent hydrolases and, more importantly, impair the fusion of autophagosomes with lysosomes.[16][19] This leads to a bottleneck in the recycling process, causing a buildup of autophagosomes and autophagy-related proteins like LC3-II and p62/SQSTM1.[20] This blockage of "autophagic flux" can be cytotoxic to cancer cells that are highly dependent on autophagy for survival.[21]
Caption: 4-aminoquinolines block autophagic flux by preventing autophagosome-lysosome fusion.
This method measures the accumulation of key autophagy-related proteins to assess autophagic flux.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and allow them to adhere. Treat cells with the 4-aminoquinoline of interest for various time points (e.g., 6, 12, 24 hours).
-
Controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known late-stage autophagy inhibitor like Bafilomycin A1.
-
Flux Control: A set of wells should be co-treated with an autophagy inducer (e.g., starvation media) and the 4-aminoquinoline. This helps distinguish between induction of autophagy and blockage of flux.
-
-
Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-LC3B: Detects both LC3-I (cytosolic) and LC3-II (membrane-bound). An increase in the LC3-II/LC3-I ratio or total LC3-II indicates autophagosome accumulation.
-
Anti-SQSTM1/p62: This protein is a cargo receptor that is itself degraded by autophagy. Its accumulation indicates a block in autophagic degradation.
-
Anti-Actin or Anti-GAPDH: Used as a loading control.
-
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpretation: A significant increase in both LC3-II and p62 levels in the drug-treated samples compared to the untreated control is indicative of autophagic flux inhibition.
Consequence 2: Modulation of the Innate Immune System
The elevation of endosomal pH is the primary mechanism behind the immunomodulatory effects of 4-aminoquinolines.[22]
-
Mechanism: The innate immune system uses pattern recognition receptors (PRRs) to detect pathogens. A key subset of these, the Toll-like receptors (TLRs), are located in endosomes and specialize in recognizing foreign nucleic acids (e.g., viral ssRNA by TLR7, viral/bacterial CpG DNA by TLR9).[23] The binding and signaling of these TLRs are strictly pH-dependent. By raising the endosomal pH, 4-aminoquinolines prevent the conformational changes required for TLR7 and TLR9 activation.[15][24]
-
Downstream Effects: This inhibition of endosomal TLRs blocks downstream signaling pathways (e.g., via MyD88), which ultimately prevents the production of pro-inflammatory cytokines, most notably Type I interferons.[15]
-
Relevance to Autoimmune Disease: In diseases like SLE, the immune system mistakenly recognizes self-DNA and self-RNA, leading to chronic TLR7/9 activation and interferon production. By blocking this pathway, 4-aminoquinolines reduce the inflammatory cascade, providing a key therapeutic benefit.[8][25]
Caption: 4-aminoquinolines raise endosomal pH, preventing TLR9 activation and downstream interferon production.
Section 4: Identifying and Validating Novel Protein Targets
While the effects on heme and pH are well-established, 4-aminoquinolines likely have other direct protein targets that contribute to their pleiotropic effects. Identifying these "off-targets" is a key goal in modern drug development.
The Challenge of Target Deconvolution
Identifying the direct binding partners of a small molecule in the complex milieu of the cellular proteome is a significant challenge. Methodologies can be broadly divided into affinity-based and label-free approaches.[26]
Methodologies for Target Identification
-
Affinity-Based Approaches: These methods involve chemically modifying the drug to attach a linker and an affinity tag (like biotin) or to immobilize it on a solid support (like beads).[26][27] The modified drug is then used to "pull down" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[28] While powerful, this approach carries the risk that the chemical modification may alter the drug's binding properties.
-
Label-Free Approaches: These methods use the unmodified, native small molecule to identify targets, avoiding the potential artifacts of chemical modification.[29] One of the most robust label-free techniques is the Drug Affinity Responsive Target Stability (DARTS) assay.[26][30]
DARTS leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to cleavage by proteases.
-
Materials: Cell lysate, test compound (unmodified), M-PER or similar lysis buffer with inhibitors, a broad-spectrum protease (e.g., pronase or thermolysin), SDS-PAGE equipment, mass spectrometer.
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest. Avoid harsh detergents or denaturants.
-
Drug Incubation:
-
Divide the lysate into two aliquots.
-
To one aliquot, add the 4-aminoquinoline test compound to the desired final concentration.
-
To the other, add a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at room temperature to allow for binding.
-
-
Limited Proteolysis: Add a protease to both aliquots. The concentration of the protease and the digestion time must be optimized to achieve partial, but not complete, digestion of the total proteome.
-
Quenching: Stop the digestion by adding loading buffer and boiling the samples, which denatures the protease.
-
Analysis:
-
SDS-PAGE: Run the digested lysates on a large-format SDS-PAGE gel. Proteins that were protected from proteolysis by drug binding will appear as more intense bands in the drug-treated lane compared to the control lane.
-
Mass Spectrometry: The bands of interest can be excised from the gel and identified by LC-MS/MS. For a proteome-wide analysis, the entire digested sample can be analyzed by quantitative mass spectrometry (e.g., using SILAC or TMT labeling) to identify all proteins that show a statistically significant decrease in degradation in the presence of the drug.
-
-
Self-Validation: The ideal DARTS experiment includes multiple drug concentrations and digestion times. A true target should show dose-dependent protection from proteolysis.
Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.
Section 5: Summary and Future Directions
The biological activity of 4-aminoquinolines is a classic example of polypharmacology. Their effects are mediated through at least three core mechanisms:
-
Inhibition of Heme Polymerization: A highly specific interaction that accounts for their antimalarial potency.
-
Disruption of Lysosomal/Endosomal pH: A universal mechanism that leads to the inhibition of autophagy and the modulation of innate immune signaling, explaining their anticancer and anti-inflammatory properties.
-
Interaction with other, yet-to-be-fully-defined protein targets: These contribute to the broader spectrum of their biological effects.
The future of 4-aminoquinoline research lies in leveraging this knowledge. For drug development professionals, the challenge is to design new analogs that can decouple these effects—for example, creating potent autophagy inhibitors with reduced off-target effects or developing immunomodulators with improved safety profiles. Advanced target deconvolution techniques like DARTS will be instrumental in this endeavor, providing a clearer picture of the complete target landscape and enabling the development of the next generation of therapies based on this remarkable scaffold.
References
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A Technical Guide to 4-Aminoquinoline as a Precursor for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties and versatile reactivity make it a privileged precursor for the synthesis of a diverse array of derivatives. This guide provides an in-depth exploration of the 4-aminoquinoline core, detailing its synthesis, key derivatization strategies, and the underlying chemical principles that govern these transformations. We offer field-proven protocols, mechanistic insights, and a forward-looking perspective on emerging applications, equipping researchers with the foundational knowledge required to innovate in this critical area of drug discovery.
The 4-Aminoquinoline Scaffold: A Privileged Core in Medicinal Chemistry
The quinoline ring system, particularly when substituted with an amino group at the 4-position, exhibits a remarkable capacity for biological activity. This scaffold is most famously associated with antimalarial drugs like chloroquine and amodiaquine, but its therapeutic reach has expanded to include anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][3]
Several factors contribute to its status as a "privileged scaffold":
-
Structural Rigidity and Planarity: The fused bicyclic system provides a rigid framework that can facilitate specific, high-affinity interactions with biological targets, such as intercalating with DNA or binding to enzyme active sites.
-
Hydrogen Bonding Capabilities: The quinoline nitrogen and the 4-amino group can act as both hydrogen bond donors and acceptors, crucial for molecular recognition.
-
Modulatable Basicity: The pKa of the quinoline nitrogen can be fine-tuned by substituents on the ring, which influences drug accumulation in acidic cellular compartments like the parasite's digestive vacuole—a key aspect of its antimalarial mechanism.[4]
-
Synthetic Accessibility: As this guide will detail, the core and its derivatives are readily accessible through established synthetic routes, allowing for extensive structure-activity relationship (SAR) studies.
The core's ability to accumulate in lysosomes and other acidic organelles is a key attribute being exploited for the design of new chemotherapeutic agents against cancer and leishmaniasis.[1][3]
Synthesis of the 4-Aminoquinoline Core: The Gateway Precursor
The most common and versatile starting material for the synthesis of 4-aminoquinoline derivatives is 4,7-dichloroquinoline .[5] Its synthesis is a critical first step and is typically achieved via methods derived from the classic Gould-Jacobs reaction.[5]
Common Synthetic Route to 4,7-Dichloroquinoline
This multi-step synthesis begins with an appropriately substituted aniline, in this case, m-chloroaniline.
Workflow for 4,7-Dichloroquinoline Synthesis
Caption: Synthesis of 4,7-dichloroquinoline from m-chloroaniline.
Detailed Experimental Protocol: Synthesis of 4,7-Dichloroquinoline
The following protocol is a well-established method for laboratory-scale synthesis.[6][7]
Materials:
-
m-Chloroaniline
-
Ethyl ethoxymethylenemalonate
-
Dowtherm A (high-temperature heat transfer fluid)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., Skellysolve B or hexane for recrystallization)
Procedure:
-
Step A: Condensation. A mixture of m-chloroaniline (1.0 mol) and ethyl ethoxymethylenemalonate (1.1 mol) is heated on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step.[6][7]
-
Step B: Thermal Cyclization and Saponification. The crude product from Step A is added to boiling Dowtherm A and heated for an additional hour to induce cyclization. After cooling, the crystallized ester is filtered and then saponified by refluxing with 10% aqueous sodium hydroxide until dissolved. The solution is cooled and acidified with concentrated HCl to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, which is collected by filtration.[6][7]
-
Step C: Decarboxylation and Chlorination. The dried acid from Step B is suspended in Dowtherm A and boiled for 1 hour to effect decarboxylation, yielding 7-chloro-4-quinolinol. The mixture is cooled, and phosphorus oxychloride (POCl₃) is added. The temperature is then raised to 135–140°C and held for 1 hour to replace the 4-hydroxy group with a chlorine atom.[6][7]
-
Work-up and Purification. The cooled reaction mixture is carefully poured into a separatory funnel. The product is extracted into 10% HCl. The combined acidic extracts are cooled in an ice bath and neutralized with 10% NaOH to precipitate the crude 4,7-dichloroquinoline. The solid is collected, washed with water, and dried. Final purification is achieved by recrystallization from a suitable solvent like Skellysolve B or hexane to yield pure 4,7-dichloroquinoline as a white powder (m.p. 84-85°C).[5][6][7]
Causality: The choice of Dowtherm A is critical for the cyclization and decarboxylation steps, as it provides the high, stable temperatures (250-260°C) required for these reactions to proceed efficiently. Phosphorus oxychloride is the standard and most effective reagent for converting the 4-hydroxyquinoline tautomer to the desired 4-chloroquinoline, activating the position for subsequent nucleophilic attack.
Key Derivatization Strategies
The primary point of derivatization is the C4 position, which is highly activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at C7 is significantly less reactive, allowing for selective functionalization at C4.
Key Derivatization Points on the 4-Aminoquinoline Scaffold
Caption: Key sites for synthetic modification of the 4,7-dichloroquinoline core.
Strategy 1: N-Alkylation at the C4 Position
This is the most common and historically significant modification, used to synthesize chloroquine, hydroxychloroquine, and a vast number of analogues.[1][8] The reaction is a classic SNAr, where an amine nucleophile attacks the electron-deficient C4 carbon, leading to the displacement of the chloride leaving group.[1][3]
Mechanism: The electron-withdrawing nature of the quinoline nitrogen and the C7 chlorine atom makes the C4 position highly electrophilic, facilitating the attack by a primary or secondary amine.
General Protocol:
-
Reactants: 4,7-dichloroquinoline and a desired primary or secondary amine (often used in excess).
-
Conditions: The reaction can be performed under various conditions, from conventional heating in a high-boiling solvent to microwave irradiation for accelerated reaction times.[1] For simple alkylamines, the reaction can often be run neat (without solvent) or in solvents like phenol, N-methyl-2-pyrrolidone (NMP), or DMSO at elevated temperatures (e.g., 120-180°C).[1][2][8]
-
Additives: A base may be required, particularly when using secondary amines or amine salts, to neutralize the HCl generated during the reaction.[1]
Expert Insight: The choice of conditions is crucial. While high temperatures drive the reaction to completion, they can also lead to side products. Using phenol as a solvent or catalyst can improve reaction efficiency at lower temperatures.[9] Microwave synthesis offers a significant advantage by dramatically reducing reaction times from many hours to as little as 20-30 minutes, often with improved yields.[1]
Strategy 2: Modifications to the Side Chain
Once the initial N-alkylation is complete, the appended side chain offers numerous possibilities for further functionalization. This is a key strategy for overcoming drug resistance and modulating pharmacokinetic properties.[10]
-
Varying Chain Length: Shortening or elongating the alkyl chain between the two nitrogen atoms of the chloroquine side chain can restore activity against resistant parasite strains.[10]
-
Introducing Lipophilicity: Incorporating bulky or aromatic groups into the side chain can enhance antimalarial activity.[10]
-
Molecular Hybridization: Covalently linking the 4-aminoquinoline scaffold to other pharmacophores (e.g., ferrocene, other heterocyclic systems) is a modern approach to create hybrid drugs with potentially novel mechanisms of action or multiple targets.[11]
Strategy 3: Substitution on the Quinoline Ring
While the C4 position is the primary site of reaction, modern palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have enabled the direct amination of the quinoline core, providing alternative routes to 4-aminoquinoline derivatives.[1][3] These methods expand the synthetic toolbox, allowing for the introduction of a wider variety of amino substituents under milder conditions than traditional SNAr.
In-Depth Protocol: Synthesis of Chloroquine
Chloroquine serves as the archetypal example of 4-aminoquinoline derivatization.
Reaction: 4,7-dichloroquinoline is condensed with 4-diethylamino-1-methylbutylamine (also known as novoldiamine).[8]
Workflow for Chloroquine Synthesis
Caption: General workflow for the synthesis and purification of Chloroquine.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
4-diethylamino-1-methylbutylamine (approx. 2.0 eq)
-
Phenol (optional, catalytic or as solvent)
-
Sodium hydroxide solution (e.g., 10%)
-
Organic solvent for extraction (e.g., toluene, dichloromethane)[9]
-
Phosphoric acid (for salt formation)
Procedure:
-
Condensation: A mixture of 4,7-dichloroquinoline and phenol (if used) is heated to approximately 80-90°C. 4-diethylamino-1-methylbutylamine is then added slowly. The reaction temperature is raised and maintained (e.g., 130-180°C) for several hours until TLC or HPLC indicates completion.[8][9]
-
Work-up: The reaction mixture is cooled and diluted with an organic solvent like toluene or dichloromethane. A 10% aqueous solution of sodium hydroxide is added to neutralize any acid and deprotonate the product, adjusting the pH to 8-9.[9]
-
Extraction: The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield crude chloroquine as an oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography.[9]
-
(Optional) Salt Formation: For pharmaceutical use, the purified chloroquine free base is often converted to a more stable and water-soluble salt. This is done by dissolving the base in a suitable solvent and adding a stoichiometric amount of phosphoric acid to precipitate chloroquine phosphate.
Trustworthiness of the Protocol: This synthesis is one of the most well-documented and industrialized processes in medicinal chemistry. The key to a successful and high-yielding synthesis lies in controlling the temperature to minimize side reactions and ensuring a thorough basic work-up to isolate the free base efficiently before purification.[9]
Quantitative Data Summary
The efficacy of 4-aminoquinoline derivatives is highly dependent on their structure. The following table summarizes the in vitro activity of selected compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | Side Chain Structure | IC₅₀ (nM) vs. 3D7 (CQS) | IC₅₀ (nM) vs. Dd2 (CQR) | Resistance Index (RI) |
| Chloroquine | Standard diethylamino-methylbutyl | ~20 | ~200-400 | ~10-20 |
| Amodiaquine | Mannich base side chain | ~15 | ~50-80 | ~3-5 |
| Compound 1 | N-benzyl (o-cyano) | 16.2 | 26.5 | 1.6 |
| Compound 4 | N-benzyl (2,5-dicyano) | 10.5 | 13.9 | 1.3 |
Data synthesized from literature.[12] The Resistance Index (RI = IC₅₀ CQR / IC₅₀ CQS) is a measure of cross-resistance; a lower RI indicates the compound is more effective against resistant strains.
Emerging Applications and Future Outlook
While the fight against malaria remains a primary driver of 4-aminoquinoline research, the scaffold's utility is expanding rapidly.
-
Oncology: Chloroquine and hydroxychloroquine are being investigated as autophagy inhibitors to sensitize cancer cells to traditional chemotherapy and radiation.[13] Novel derivatives are being designed specifically for anticancer activity.[2]
-
Immunology and Inflammation: The lysosomotropic nature of these compounds allows them to modulate antigen presentation and cytokine release, leading to their use in autoimmune diseases like rheumatoid arthritis and lupus.
-
Antiviral Research: The ability of 4-aminoquinolines to raise the pH of endosomes can interfere with the entry and replication of certain viruses, a mechanism that has been explored for various viral infections.
The future of 4-aminoquinoline chemistry lies in the rational design of multifunctional molecules. By employing strategies like molecular hybridization and structure-based design, researchers can develop next-generation derivatives that are not only potent but also capable of overcoming resistance mechanisms and targeting novel disease pathways.[11]
Conclusion
The 4-aminoquinoline core is a testament to the power of a privileged scaffold in drug discovery. Its robust and versatile chemistry, centered on the selective SNAr reaction at the C4 position, has provided humanity with essential medicines for decades. By understanding the fundamental principles of its synthesis and derivatization, and by leveraging modern synthetic techniques, the scientific community is well-positioned to unlock the full potential of this remarkable precursor for the therapeutic challenges of the future.
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- Google Patents.
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- Singh, B., et al. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. 2016.
- Martinez, J., et al. Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. 2019.
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- Burgess, S. J., et al. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. PubMed Central.
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Methodological & Application
"4-Aminoquinoline-2-carboxylic acid synthesis protocols"
An Application Note and Protocol Guide for the Synthesis of 4-Aminoquinoline-2-carboxylic Acid
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust, multi-step pathway from common precursors. The primary strategy involves the construction of a 4-hydroxyquinoline-2-carboxylic acid core, followed by conversion to a key 4-chloro intermediate, and culminating in a nucleophilic aromatic substitution to install the final 4-amino group. This guide emphasizes the chemical principles behind each step, providing detailed, validated protocols and discussing critical parameters for reaction success.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Specifically, the 4-aminoquinoline moiety is the pharmacophore of highly successful drugs, most notably the antimalarial agent chloroquine.[2][3] The introduction of a carboxylic acid group at the 2-position creates a molecule with unique physicochemical properties, offering new possibilities for ligand-receptor interactions and serving as a versatile building block for more complex drug candidates.[4][5] The synthesis of this compound, therefore, is a critical process for the exploration of new therapeutic agents.[2][6]
This guide presents a validated and logical synthetic pathway, focusing on reliability and scalability. The chosen route prioritizes the use of well-established chemical transformations to ensure reproducibility.
Primary Synthetic Pathway: A Three-Stage Strategic Approach
The most reliable synthesis of this compound is achieved through a strategic, three-stage process. This methodology allows for the controlled introduction of functional groups and facilitates purification at intermediate stages, ensuring a high-purity final product.
Caption: High-level overview of the three-stage synthetic strategy.
Stage A: Synthesis of 4-Hydroxyquinoline-2-carboxylic Acid
Causality and Expertise: The initial step involves constructing the core quinoline scaffold. While several named reactions exist for quinoline synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, they typically yield 4-hydroxyquinolines with substitution at the 3-position.[7][8][9] To achieve the desired 2-carboxylic acid substitution, a cyclocondensation reaction starting from an anthranilic acid derivative is a more direct and effective approach. This method ensures the correct regiochemistry from the outset.
Protocol A: Cyclocondensation of Anthranilic Acid and Pyruvic Acid
This protocol is a variation of the Doebner reaction, which is known to produce quinoline-4-carboxylic acids.[10] By carefully selecting the reagents, we can favor the formation of the 2-carboxy isomer.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine anthranilic acid (1 eq.) and pyruvic acid (1.2 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reaction Initiation: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
If precipitation is incomplete, reduce the solvent volume under reduced pressure.
-
Filter the resulting solid, wash with cold ethanol to remove unreacted starting materials, and then wash with diethyl ether.
-
Dry the solid under vacuum to yield crude 4-hydroxyquinoline-2-carboxylic acid. The product can often be used in the next step without further purification. If needed, recrystallization from ethanol or acetic acid can be performed.
-
Stage B: Synthesis of the Key Intermediate: 4-Chloroquinoline-2-carboxylic Acid
Causality and Expertise: The hydroxyl group at the C4 position is a poor leaving group for nucleophilic substitution. To activate this position for the subsequent amination step, it must be converted into a good leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the industry-standard method for this transformation. The reaction proceeds by converting the 4-quinolone tautomer into its corresponding 4-chloroquinoline derivative.[11]
Protocol B: Chlorination with Phosphorus Oxychloride (POCl₃)
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 4-hydroxyquinoline-2-carboxylic acid (1 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.). A co-solvent like toluene can be used if solubility is an issue.[11]
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully converted.
-
Work-up and Isolation:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and will generate HCl gas.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete hydrolysis of excess POCl₃.
-
Neutralize the acidic solution carefully with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to pH 7-8.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. This yields the key intermediate, 4-chloroquinoline-2-carboxylic acid.
-
Stage C: Amination via Nucleophilic Aromatic Substitution (SNAr)
Causality and Expertise: With the C4 position activated, the final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. The electron-withdrawing nature of the quinoline nitrogen and the 2-carboxy group facilitates the attack of a nucleophile at the C4 position. Ammonia or an ammonia equivalent serves as the nucleophile, displacing the chloride leaving group.[12][13]
Caption: Simplified mechanism of the SNAr amination step.
Protocol C: Amination of 4-Chloroquinoline-2-carboxylic Acid
-
Reaction Setup: Place 4-chloroquinoline-2-carboxylic acid (1 eq.) and a suitable solvent (e.g., phenol, ethanol, or N-methyl-2-pyrrolidone) into a high-pressure reaction vessel (autoclave).
-
Ammonia Source: Add the ammonia source. This can be accomplished by bubbling ammonia gas through the solution or by adding a concentrated aqueous solution of ammonium hydroxide.
-
Heating under Pressure: Seal the vessel and heat to 120-150 °C for 6-12 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) with acetic acid or HCl. This will cause the zwitterionic product to precipitate.
-
Filter the solid product, wash with cold water, followed by a wash with ethanol or acetone to remove organic impurities.
-
Dry the final product, this compound, under vacuum.
-
Purification and Characterization
Purification
The final product is an amino acid and may exist as a zwitterion, making it sparingly soluble in many common organic solvents.
-
Recrystallization: The most effective method for purification is recrystallization from a polar solvent system, such as aqueous ethanol, acetic acid, or dimethylformamide (DMF).
-
Acid-Base Precipitation: The crude product can be dissolved in a dilute aqueous base (e.g., NaOH) and filtered to remove insoluble impurities. The filtrate is then acidified (e.g., with acetic acid) to its isoelectric point to precipitate the purified product.
Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the quinoline core (typically 7.0-8.5 ppm). Disappearance of the 4-hydroxy proton and appearance of a broad -NH₂ signal. A downfield -COOH proton signal (may be broad or exchange with solvent). |
| ¹³C NMR | Characteristic signals for the quinoline carbons. A signal for the C=O of the carboxylic acid (typically >165 ppm). |
| FT-IR | N-H stretching vibrations from the amino group (~3300-3500 cm⁻¹). A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). O-H stretch from the carboxylic acid (broad, ~2500-3300 cm⁻¹). |
| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₀H₈N₂O₂ to confirm elemental composition. |
Alternative Synthetic Strategies
While the presented pathway is robust, modern synthetic chemistry offers alternative approaches that may be advantageous in specific contexts.[12]
-
Metal-Catalyzed Reactions: Palladium or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) could potentially be used in the final step, possibly under milder conditions than traditional SNAr.[2][12]
-
Microwave-Assisted Synthesis: Each step of the described pathway could potentially be accelerated using microwave irradiation, significantly reducing reaction times.[3][14] Microwave-assisted synthesis has been shown to improve yields in the Gould-Jacobs reaction and in SNAr reactions on chloroquinolines.[6][14]
These advanced methods often require careful optimization of catalysts, ligands, and reaction conditions but represent a powerful toolkit for modern drug development professionals.[2][12]
References
- Gould–Jacobs reaction - Wikipedia.
- Gould–Jacobs reaction - Wikiwand.
- Conrad–Limpach synthesis - Wikipedia.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- Gould-Jacobs Reaction - Organic Chemistry Portal.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Conrad-Limpach Reaction - Cambridge University Press.
- Conrad-Limpach Synthesis - SynArchive.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers.
- Gould Jacobs Quinoline forming reaction - Biotage.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
- Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
- Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. - ResearchGate.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate.
- Conrad-limpach-knorr synthesis of Quinolone - YouTube.
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives - MDPI.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.
- (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - ResearchGate.
- purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers (Second Link).
- Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids - ResearchGate.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 11. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ablelab.eu [ablelab.eu]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 4-Aminoquinoline-2-carboxylic acid
Introduction
4-Aminoquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives, such as chloroquine and hydroxychloroquine, have demonstrated a wide range of biological activities, including antimalarial, anti-inflammatory, and antiviral properties[1][2][3]. The precise substitution of an amino group at the 4-position and a carboxylic acid at the 2-position creates a molecule with unique chemical properties and potential as a key intermediate or active pharmaceutical ingredient (API).
Robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes. Inconsistent purity or misidentification of the structure can lead to erroneous biological data and significant setbacks in the drug development pipeline. This application note provides a suite of detailed protocols and expert insights into the application of modern analytical techniques for the unambiguous characterization of this molecule. We will explore a logical workflow employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Integrated Analytical Workflow
A multi-technique approach is essential for a complete and trustworthy characterization. Each method provides orthogonal information, and when combined, they offer a self-validating system for structural confirmation and purity assessment. The following workflow is recommended for a comprehensive analysis.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the cornerstone for assessing the purity of this compound. The method leverages the compound's moderate hydrophobicity for effective separation from potential impurities.
3.1 Expertise & Rationale
The selection of a C18 stationary phase is standard for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile (or methanol) and water with an acidic modifier like formic or phosphoric acid, is critical. The acid serves two key purposes: it protonates the basic amino group and suppresses the deprotonation of the carboxylic acid, leading to a single, un-ionized species that chromatographs with a sharp, symmetrical peak shape[4][5]. UV detection is ideal due to the strong chromophore of the quinoline ring system.
3.2 Detailed Protocol: RP-HPLC Purity Assessment
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS).
-
-
Chromatographic Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for small aromatic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier for peak shape control and pH stability[4]. |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detector | UV at 254 nm and 320 nm | 254 nm is a common wavelength for aromatic systems; a second wavelength can provide additional purity information. |
| Run Time | 20 minutes | Includes gradient and re-equilibration. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks, multiplied by 100. A purity level of >98% is typically desired for drug development applications.
-
Mass Spectrometry: Identity and Molecular Weight Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of the compound by providing an accurate mass-to-charge ratio (m/z). Coupling HPLC with MS (LC-MS) allows for the mass analysis of the specific peak eluting from the column, confirming its identity.
4.1 Expertise & Rationale
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]+ with minimal fragmentation, directly confirming the molecular weight. The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule can be readily ionized in either positive or negative mode, though positive mode ([M+H]+) is often more robust for nitrogen-containing compounds. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
4.2 Detailed Protocol: LC-MS Analysis
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS) with an ESI source.
-
-
LC-MS Parameters:
-
Use the same HPLC method as described in Section 3.2, but replace the non-volatile phosphoric acid with a volatile modifier like 0.1% formic acid in both mobile phase A and B.
-
Divert the flow to the MS detector only during the expected elution time of the main peak to avoid source contamination.
-
| MS Parameter | Recommended Setting (Positive ESI) | Rationale |
| Ionization Mode | ESI, Positive | Efficiently protonates the amino group. |
| Expected m/z | 189.0658 for [C10H9N2O2]+ | Calculated exact mass for the protonated molecule[6]. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temp. | 120 - 150 °C | Assists in desolvation. |
| Desolvation Gas | Nitrogen, ~600 L/hr | Removes solvent from the ionized droplets. |
| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the [M+H]+ ion at the expected m/z. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.
-
Tandem MS (MS/MS) can be performed to induce fragmentation and provide further structural confirmation. A primary fragmentation pathway would involve the loss of CO2 (44 Da) or the entire carboxylic acid group (45 Da)[7].
-
Caption: Predicted ESI-MS/MS fragmentation of this compound.
NMR Spectroscopy: Unambiguous Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the chemical structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are essential for full characterization.
5.1 Expertise & Rationale
The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the zwitterionic character of the molecule and its exchangeable protons (from -NH₂ and -COOH) are readily observed. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the quinoline ring. The carboxylic acid proton is expected to appear as a broad signal at a very downfield chemical shift (>10 ppm) due to strong deshielding and hydrogen bonding[8]. The ¹³C NMR will confirm the number of unique carbon atoms, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (~160-180 ppm)[8].
5.2 Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming may be required.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Standard ¹H, ¹³C{¹H}, and optionally 2D experiments like COSY and HSQC.
-
-
Expected Spectral Data:
| ¹H NMR (400 MHz, DMSO-d₆) | ||
| Approx. Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| > 13.0 | broad singlet | 1H, -COOH |
| 8.0 - 8.5 | multiplet | Aromatic protons |
| 7.2 - 7.8 | multiplet | Aromatic protons |
| ~7.0 | singlet | Aromatic proton (C3-H) |
| 6.5 - 7.0 | broad singlet | 2H, -NH₂ |
| ¹³C NMR (101 MHz, DMSO-d₆) | |
| Approx. Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| 150 - 155 | Aromatic C-N (C4) |
| 110 - 148 | Aromatic carbons |
| ~105 | Aromatic C-H (C3) |
Note: The exact chemical shifts and multiplicities will depend on the specific sample and instrument conditions. These are predicted values based on known data for similar structures[1][9].
-
Data Analysis:
-
Integrate the ¹H NMR signals to confirm the proton count for each environment.
-
Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.
-
Correlate the ¹H and ¹³C signals using HSQC (if performed) to assign specific carbons to their attached protons.
-
Confirm that the total number of signals and their types are consistent with the proposed structure of this compound.
-
Conclusion
The analytical characterization of this compound requires a thoughtful and integrated approach. By combining the strengths of RP-HPLC for purity assessment, LC-MS for identity confirmation, and NMR spectroscopy for definitive structural elucidation, researchers can have high confidence in the quality and identity of their material. The protocols and rationales provided in this application note serve as a comprehensive guide for scientists and drug development professionals to establish a robust, self-validating analytical workflow, ensuring the integrity of their research and development efforts.
References
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
- Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. Preprints.org. [Link]
- 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- 4-Aminoquinoline.
- 4-Quinolinecarboxylic acid.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 2-Aminoquinoline-4-carboxylic acid.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
- 4-Aminoquinoline. Wikipedia. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC, PubMed Central. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC, PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
Application Note: Structural Elucidation of 4-Aminoquinoline-2-carboxylic acid using NMR Spectroscopy
Introduction
4-Aminoquinoline derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in drug development and manufacturing. 4-Aminoquinoline-2-carboxylic acid, a key scaffold in medicinal chemistry, presents a unique substitution pattern on the quinoline ring that influences its electronic environment and, consequently, its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR spectroscopic analysis of this compound. We will cover sample preparation, detailed interpretation of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra, and provide protocols for acquiring high-quality data.
Molecular Structure and Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as follows:
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
PART 1: Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation.
Protocol:
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interfering signals.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar, acidic, and basic functional groups.[5] The residual proton signal of DMSO-d₅ appears as a quintet at approximately 2.50 ppm, and the residual water peak is typically observed as a broad singlet around 3.33 ppm.[6]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of DMSO-d₆ is recommended. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in the same volume of solvent will provide better signal-to-noise in a shorter acquisition time. It is important to note that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions.[7]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8][9] It is chemically inert and its signal rarely overlaps with analyte signals.[10] Add a small amount of TMS to the prepared sample solution.
-
Sample Handling: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring it to a high-quality, clean NMR tube. Ensure the solution is free of any particulate matter.
PART 2: NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher.
1D NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: ~250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
2D NMR Acquisition:
Standard pulse sequences and parameters for COSY, HSQC, and HMBC experiments available on modern NMR spectrometers should be employed. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio.
Data Interpretation and Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the amino and carboxylic acid substituents. The amino group is a strong electron-donating group (EDG), which increases the electron density on the ring, causing an upfield shift (shielding) of the ortho and para protons.[11] Conversely, the carboxylic acid group is an electron-withdrawing group (EWG), which decreases the electron density, leading to a downfield shift (deshielding).
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H-3 | ~7.0-7.2 | s | - | Shielded by the adjacent amino group and deshielded by the carboxylic acid group. |
| H-5 | ~7.8-8.0 | d | 8.0-9.0 | Deshielded due to its position on the benzene ring. |
| H-6 | ~7.4-7.6 | t | 7.0-8.0 | Shielded relative to H-5 and H-7. |
| H-7 | ~7.6-7.8 | t | 7.0-8.0 | Deshielded relative to H-6. |
| H-8 | ~8.0-8.2 | d | 8.0-9.0 | Deshielded due to the peri-effect of the nitrogen atom. |
| -NH₂ | ~6.0-7.0 | br s | - | Broad signal due to quadrupolar relaxation and exchange. |
| -COOH | >12.0 | br s | - | Highly deshielded and broad due to hydrogen bonding and exchange. |
Note: These are predicted values and may vary slightly in an experimental spectrum.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electron-donating and electron-withdrawing substituents.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| C-2 | ~150-155 | Deshielded due to attachment to nitrogen and the carboxylic acid group. |
| C-3 | ~105-110 | Shielded by the strong electron-donating amino group. |
| C-4 | ~155-160 | Deshielded due to the attachment of the amino group. |
| C-4a | ~120-125 | Quaternary carbon in the aromatic system. |
| C-5 | ~125-130 | Aromatic carbon. |
| C-6 | ~120-125 | Aromatic carbon. |
| C-7 | ~130-135 | Aromatic carbon. |
| C-8 | ~115-120 | Aromatic carbon. |
| C-8a | ~145-150 | Quaternary carbon attached to nitrogen. |
| -COOH | ~165-170 | Carbonyl carbon of the carboxylic acid. |
Note: These are predicted values and may vary slightly in an experimental spectrum.
2D NMR for Unambiguous Assignments
Two-dimensional NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.
Caption: Workflow for structural elucidation using 2D NMR techniques.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[11] In the spectrum of this compound, cross-peaks will be observed between:
-
H-5 and H-6
-
H-6 and H-7
-
H-7 and H-8
This confirms the connectivity of the protons on the carbocyclic ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei.[11] This allows for the unambiguous assignment of protonated carbons. For this compound, the following correlations would be expected:
-
H-3 with C-3
-
H-5 with C-5
-
H-6 with C-6
-
H-7 with C-7
-
H-8 with C-8
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for identifying the connectivity of molecular fragments and assigning quaternary carbons.[11] Key expected HMBC correlations for this compound include:
-
H-3 to C-2 , C-4 , and C-4a .
-
H-5 to C-4 , C-4a , and C-7 .
-
H-8 to C-6 , C-7 , and C-8a .
-
The -NH₂ protons to C-3 , C-4 , and C-4a .
-
The -COOH proton (if observable) may show correlations to C-2 and C-3 .
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. By carefully preparing the sample and systematically analyzing the ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently confirm the identity and purity of this important pharmaceutical scaffold. The predicted chemical shifts and expected 2D correlations provided in this note serve as a valuable guide for the interpretation of experimental data.
References
- Scribd. (n.d.).
- Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy. YouTube. [Link]
- UNCW Institutional Repository. (n.d.).
- Journal of Advances in Chemistry. (2014). Effect of different substituents on 1H NMR of quinolones. [Link]
- Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Chemistry Stack Exchange. [Link]
- Wikipedia. (n.d.). Tetramethylsilane. Wikipedia. [Link]
- American Chemical Society. (2021, March 29). Tetramethylsilane. ACS. [Link]
- Wikipedia. (n.d.).
- TSI Journals. (n.d.).
- ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks.
- Modgraph. (n.d.).
- Wiley. (n.d.). KnowItAll Solutions for NMR. Wiley. [Link]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
- NIH. (2022).
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- UW-Madison Chemistry. (2013). UWChemMRF Links. UW-Madison Chemistry. [Link]
- NIH. (n.d.). Chemical Shift Variations in Common Metabolites. NIH. [Link]
- Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
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"mass spectrometry analysis of 4-Aminoquinoline-2-carboxylic acid"
An Application Guide to the Mass Spectrometric Analysis of 4-Aminoquinoline-2-carboxylic acid
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2] The diverse biological activities associated with this class of compounds—including anticancer, antiviral, and anti-inflammatory properties—make them a focal point in drug discovery and development.[2][3] this compound, a specific derivative, represents a key synthetic intermediate or a potential bioactive molecule in its own right. Its structural analysis and quantification are therefore critical for quality control in synthesis, pharmacokinetic studies, and metabolism research.
This application note provides a comprehensive technical guide for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this guide synthesizes foundational principles with field-proven protocols, offering researchers and drug development professionals a robust framework for method development, from sample preparation to data interpretation. We will delve into the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical application.
Physicochemical Properties & Mass Spectrometric Behavior
A fundamental understanding of the analyte's properties is the cornerstone of any successful analytical method.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol [4]
-
Structure:
O)
The presence of a basic amino group and an acidic carboxylic acid group makes the molecule zwitterionic. The quinoline core provides a stable, aromatic system. These features dictate its behavior in both chromatography and mass spectrometry.
Ionization and Fragmentation
Electrospray Ionization (ESI) is the preferred technique for polar, non-volatile molecules like this compound.[5][6] Given the presence of the basic amino group and the nitrogen in the quinoline ring, the compound readily protonates in an acidic mobile phase, making positive ion mode ESI highly effective for generating a strong protonated molecular ion, [M+H]⁺, at m/z 189.
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion in a tandem mass spectrometer induces predictable fragmentation. The fragmentation pattern for quinoline carboxylic acids often involves initial losses from the carboxylic acid group.[7] A proposed pathway for this compound involves the sequential neutral loss of water (H₂O) and carbon monoxide (CO), which are characteristic fragmentations for similar structures.[7][8]
Proposed ESI-MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of protonated this compound.
This predictable fragmentation is ideal for developing a highly selective and sensitive quantitative method using Multiple Reaction Monitoring (MRM).
Quantitative LC-MS/MS Analysis in Human Plasma
For pharmacokinetic and drug metabolism studies, robust quantification in complex biological matrices like plasma is essential. This section outlines a complete protocol for this purpose.
Overall Analytical Workflow
The entire process, from sample collection to final data reporting, follows a structured workflow designed to ensure data integrity and reproducibility.
LC-MS/MS Analytical Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound.
Protocol 1: Sample Preparation via Protein Precipitation
Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.[9] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping small molecules like our analyte in solution.[7][10] The inclusion of a stable isotope-labeled (SIL) internal standard is critical to correct for variability in sample recovery and matrix effects.[11]
Materials:
-
Human plasma (K₂-EDTA)
-
This compound analytical standard
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆- or ¹⁵N₂-labeled)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw plasma samples and calibration standards on ice or at 4°C to minimize degradation of unstable metabolites.[12]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50:50 ACN:Water) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is effective for thorough protein removal.[7]
-
Mixing: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer the supernatant (~350 µL) to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC mobile phase, leading to good peak shape.
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Method Parameters
Rationale: A reverse-phase C18 column provides excellent retention and separation for moderately polar aromatic compounds.[13] A gradient elution with acetonitrile and water, modified with formic acid, is used. Formic acid acidifies the mobile phase, which promotes the protonation of the analyte for efficient ESI+ ionization and ensures sharp chromatographic peaks for the basic amine. The MRM mode provides unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[7][13]
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | High-Performance Liquid Chromatograph | Standard for bioanalytical quantification. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high-resolution separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better ionization and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) | A standard gradient to elute the analyte and wash the column. |
Table 2: Recommended Tandem Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analyte contains basic nitrogens, favoring protonation.[5][14] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150°C | Standard source condition. |
| Desolvation Temp. | 400°C | Efficiently removes solvent from droplets. |
| Gas Flow | Instrument Dependent | Optimized for desolvation and ion transport. |
| MRM Transitions | Analyte: 189.1 → 143.1 (Quantifier), 189.1 → 171.1 (Qualifier)IS (¹³C₆): 195.1 → 149.1 | Based on predicted fragmentation. Must be optimized empirically. |
| Collision Energy | Instrument Dependent | Optimized for each transition to maximize product ion signal. |
Method Validation and Data Analysis
A developed method must be validated to ensure it is fit for purpose. While a full validation is beyond the scope of this note, key parameters include:
-
Linearity: The calibration curve, prepared by spiking known concentrations of the analyte into blank plasma, should have a correlation coefficient (r²) of >0.99.[7]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations. Accuracy should typically be within ±15% of the nominal value, and precision (CV%) should be ≤15%.[15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the analyte's ionization, which can be mitigated by the SIL-IS.[11][16]
Data is processed by integrating the peak areas for the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration. The concentrations of unknown samples are then calculated from this curve.
References
- García-Valcárcel, A. I., & Tadeo, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 368-375.
- Koster, R. A., Alffenaar, J. W. C., & Uges, D. R. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
- García-Valcárcel, A. I., & Tadeo, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Kertész, V., & Van Berkel, G. J. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- Veenstra, T. D. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central.
- Kumar, D., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid.
- Wikipedia. (n.d.). 4-Aminoquinoline.
- Logue, B. A., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC - NIH.
- Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Lee, H., et al. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. MDPI.
Sources
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- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
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"purification techniques for 4-Aminoquinoline-2-carboxylic acid"
Application Note & Protocols
Title: High-Purity Isolation of 4-Aminoquinoline-2-carboxylic Acid: A Guide to Effective Purification Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it serves as a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the development of antimalarial and anticancer drugs.[1] The purity of this chemical building block is paramount; trace impurities can lead to ambiguous biological data, complicate reaction pathways, and compromise the integrity of final active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the key physicochemical properties of this compound and outlines robust, field-proven protocols for its purification, ensuring the high level of purity required for demanding research and development applications.
Physicochemical Characterization: The Foundation of Purification
Understanding the inherent properties of this compound is the first step in designing a rational purification strategy. The molecule's amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—is the key to its purification.
Key Physicochemical Properties
| Property | Value / Observation | Rationale for Purification |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molecular Weight | 188.18 g/mol | - |
| pKa¹ (Carboxylic Acid) | ~2-3 (Estimated) | The carboxylic acid is strongly acidic and will be deprotonated (COO⁻) at neutral or basic pH, rendering the molecule water-soluble as a carboxylate salt. This is based on the known pKa of Quinoline-2-carboxylic acid.[2] |
| pKa² (Amino Group) | ~3-4 (Estimated) | The 4-amino group is a weak base. It will be protonated (NH₃⁺) only under strongly acidic conditions. |
| pKa³ (Quinoline Nitrogen) | ~4.9 (Estimated) | The quinoline ring nitrogen is basic and will be protonated (NH⁺) at a pH below its pKa, increasing aqueous solubility. This is based on the pKa of quinoline itself.[3] |
| Isoelectric Point (pI) | ~3.5 (Estimated) | At this approximate pH, the molecule exists as a neutral zwitterion with minimum aqueous solubility, which is an ideal condition for precipitation. |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO.[4] Limited solubility in water at its isoelectric point but solubility increases significantly in acidic (pH < 2) or basic (pH > 6) aqueous solutions.[5] | The pH-dependent solubility is the cornerstone of purification by acid-base extraction and recrystallization.[5] |
| Physical Appearance | Typically an off-white to yellow or light brown solid.[5] | Color can be an initial indicator of purity; highly colored samples often contain oxidative or synthetic byproducts. |
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of impurities, as well as the required scale and final purity. A common impurity profile may include unreacted starting materials, neutral byproducts, or polymeric materials.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];
} enddot Caption: Decision workflow for selecting a purification strategy.
Detailed Protocols
Protocol 1: Purification via Acid-Base Extraction
This technique is highly effective for separating the amphoteric target compound from neutral organic impurities. It leverages the molecule's ability to become a water-soluble salt at high or low pH.
Rationale: By dissolving the crude material in a base, the carboxylic acid is deprotonated to its water-soluble carboxylate form. Neutral impurities remain in the organic phase and are washed away. Subsequently, acidifying the aqueous layer protonates the carboxylate, causing the neutral, water-insoluble product to precipitate at its isoelectric point.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=1.5]; edge [color="#34A853", penwidth=1.5];
} enddot Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous sodium hydroxide (NaOH). Shake vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean flask.
-
Organic Wash: Wash the organic layer (which contains neutral impurities) with a small portion of fresh 1M NaOH to recover any remaining product. Combine the aqueous layers. The organic layer can now be discarded.
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any residual neutral impurities. Discard this organic wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches approximately 3.5. A precipitate should form as the compound reaches its isoelectric point.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold ethyl acetate or ether to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification via Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that are either more or less soluble than the target compound in a specific solvent system.
Rationale: The principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (or impurities that are insoluble in the hot solvent can be filtered out initially).
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent pair. For this compound, polar solvents like ethanol, methanol, or mixtures such as ethanol/water or N,N-dimethylformamide (DMF)/water are good candidates.[4] An ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid is just fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Flash Column Chromatography
For complex mixtures or when very high purity is required, silica gel flash chromatography is the method of choice.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. Due to its polar nature, this compound will interact strongly with the polar silica gel. A polar mobile phase is required to elute it.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368", penwidth=1.5]; edge [color="#FBBC05", penwidth=1.5];
} enddot Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For this polar compound, a mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point.[6][7]
-
Tip: Add a small amount (~0.5-1%) of acetic acid or triethylamine to the mobile phase. Acetic acid can improve the peak shape of acidic compounds by keeping them protonated, while triethylamine does the same for basic compounds by competing for acidic sites on the silica. Given the amphoteric nature, start with an acidic modifier.
-
Aim for a solvent system that gives the target compound an Rf value of ~0.2-0.4 on the TLC plate.
-
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase (e.g., 100% DCM).[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DMF if necessary) and load it directly onto the top of the silica gel bed. For better resolution, it is recommended to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column ("dry loading").
-
Elution: Begin elution with the mobile phase. If using a gradient, gradually increase the polarity by slowly increasing the percentage of methanol.[8] Use positive air pressure to maintain a steady and fast flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
After any purification procedure, it is critical to assess the purity of the final product. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick check to see if a single spot is observed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides purity information.
References
- Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- PubMed. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.
- PubMed. (1998). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties.
- PubMed Central. (2014). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action.
- LookChem. (n.d.). Purification of Quinoline.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- YouTube. (2020). SAR of 4 Aminoquinoline.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- mVOC 4.0. (n.d.). Quinoline.
- The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- PubChem. (n.d.). 4-Aminoquinoline.
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams.
- NIST WebBook. (n.d.). 2-Quinolinecarboxylic acid.
- PubChem. (n.d.). Quinaldic Acid.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
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- 2. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
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- 8. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Leveraging 4-Aminoquinoline-2-carboxylic Acid Scaffolds in Modern Antimalarial Assays
Preamble: The Enduring Relevance of the 4-Aminoquinoline Core in Antimalarial Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone of antimalarial chemotherapy, with its most famous representative, Chloroquine (CQ), having saved millions of lives.[1][2] Despite the widespread emergence of resistance, this chemical structure remains a critical starting point for the development of new, effective antimalarial agents.[3][4][5] The core structure, particularly the 7-chloro-4-aminoquinoline nucleus, is fundamental for the drug's accumulation in the parasite and its mechanism of action.[3][6] This guide focuses on 4-Aminoquinoline-2-carboxylic acid, a key derivative building block, and outlines the essential experimental frameworks for evaluating its potential and that of its analogs as next-generation antimalarials. We will delve into the mechanistic basis of these assays and provide detailed, field-proven protocols for their successful implementation.
The Primary Mechanism of Action: Disrupting Heme Detoxification
To comprehend the rationale behind the assays, one must first understand the parasite's most vulnerable process: hemoglobin digestion. During its blood stage, the Plasmodium parasite resides within human erythrocytes and digests vast amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids.[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[7] To protect itself, the parasite employs a unique detoxification strategy, polymerizing the toxic heme into a biologically inert, insoluble crystal called hemozoin (also known as the "malaria pigment").[4][7][8]
4-aminoquinoline-based drugs are weak bases that accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[1][2] Here, they interfere with hemozoin formation, likely by binding to heme and preventing its polymerization.[9][10][11] This leads to a buildup of toxic free heme, which induces oxidative stress and lyses membranes, ultimately killing the parasite.[7] This pathway is therefore the primary target for this class of drugs and the basis for the most direct biochemical assay.[7][8]
Core Experimental Protocols
Two main types of assays are essential for evaluating 4-aminoquinoline derivatives: a direct, cell-free assay targeting heme polymerization and a cell-based assay measuring overall parasite viability.
Protocol 1: Heme Polymerization Inhibitory Activity (HPIA) Assay
This colorimetric assay directly measures the ability of a compound to inhibit the formation of β-hematin, a synthetic crystal structurally identical to hemozoin.[7][8] It provides a direct readout of the compound's interaction with the primary drug target. The principle relies on the differential solubility of monomeric heme versus polymerized β-hematin.
Causality Behind Experimental Choices:
-
Acidic pH: A low pH (typically 2.6 to 4.8) is used to initiate the polymerization reaction, mimicking the acidic environment of the parasite's food vacuole.[7][12][13]
-
Washing Steps: Washing the pellet with DMSO is crucial to remove any unreacted, soluble heme, ensuring that the final measurement only quantifies the insoluble, polymerized β-hematin.[7][12]
-
Positive Control: Chloroquine is the gold-standard positive control as its mechanism of heme polymerization inhibition is well-established.[7][12]
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Hematin Solution: Prepare a 1 mM stock solution of hematin in 0.2 M NaOH.
-
Test Compounds: Prepare stock solutions in DMSO and create a series of 2-fold dilutions to determine the IC50. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Initiator: Prepare a solution of glacial acetic acid, adjusting the pH to 2.6.[7][12]
-
Controls: Prepare Chloroquine diphosphate as a positive control and distilled water or vehicle (DMSO) as a negative control.[7][12]
-
-
Assay Procedure (96-well plate format):
-
In triplicate in microtubes or a 96-well plate, add 100 µL of the 1 mM hematin solution.[7][12]
-
Add 50 µL of the test compound at various concentrations. Add 50 µL of Chloroquine and vehicle for positive and negative controls, respectively.
-
To initiate polymerization, add 50 µL of the glacial acetic acid solution to each well.[7][12]
-
Incubate the plate at 37°C for 24 hours to allow for optimal β-hematin crystal formation.[12][13]
-
-
Quantification:
-
Centrifuge the plate/microtubes at high speed (e.g., 8000 rpm) for 10 minutes to pellet the insoluble β-hematin.[7][12]
-
Carefully remove the supernatant containing unreacted heme.
-
Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash to remove residual soluble heme.[7][12]
-
After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH to de-polymerize the β-hematin.[7][12]
-
Transfer 100 µL of the final solution to a new flat-bottomed 96-well plate.
-
Read the optical density (OD) at 405 nm using a microplate reader.[7][12]
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the negative control (vehicle).
-
% Inhibition = [1 - (ODsample / ODnegative_control)] * 100
-
The 50% inhibitory concentration (IC50) is determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro SYBR Green I-based Parasite Growth Inhibition Assay
This is a widely used, robust, and cost-effective cell-based assay to determine a compound's efficacy against the live Plasmodium falciparum parasite.[14][15] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature erythrocytes lack a nucleus and thus DNA, the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a proxy for parasite proliferation.[16][17]
Causality Behind Experimental Choices:
-
Parasite Synchronization: Using a synchronized culture of ring-stage parasites ensures a uniform starting population. This allows for the measurement of growth inhibition over a full 48-hour intraerythrocytic lifecycle, providing more consistent and reproducible results.[16][17]
-
Lysis Buffer: The buffer contains detergents like Triton X-100 and saponin to lyse the erythrocyte and parasite membranes, releasing the parasite DNA to be stained by SYBR Green I.[16]
-
Incubation in the Dark: SYBR Green I is a photosensitive dye. Incubation in the dark prevents photobleaching and ensures a stable fluorescent signal.[16]
Detailed Step-by-Step Methodology:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) in human O+ erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax, following the Trager and Jensen method.[16][18]
-
Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[17]
-
-
Drug Plate Preparation:
-
In a 96-well flat-bottomed plate, add serially diluted test compounds (and controls like Chloroquine and an uninfected erythrocyte control) in a final volume of 100 µL of culture medium.
-
-
Assay Procedure:
-
Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit.
-
Add 100 µL of this parasite suspension to each well of the pre-dosed drug plate.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[19]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.[16]
-
Just before use, add SYBR Green I dye to the lysis buffer (a final concentration of 1X or as recommended by the manufacturer).
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I-containing lysis buffer to each well.
-
Mix gently and incubate the plates for 1-2 hours at room temperature in the dark.[16][19]
-
-
Fluorescence Reading and Data Analysis:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16][19]
-
Subtract the background fluorescence from uninfected red blood cells.
-
Calculate the percentage of growth inhibition relative to the drug-free control wells (0% inhibition).
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation and Interpretation
Results from these assays are typically summarized to compare the potency of new compounds against standard drugs and to assess their activity against different parasite strains (e.g., sensitive vs. resistant).
Table 1: Example Antimalarial Activity Profile of a Hypothetical Compound (4AQ-2C-001)
| Compound | HPIA IC50 (µM) | P. falciparum 3D7 (CQ-S) IC50 (nM) | P. falciparum Dd2 (CQ-R) IC50 (nM) | Resistance Index (RI)† |
|---|---|---|---|---|
| 4AQ-2C-001 | 25.5 | 35.2 | 98.6 | 2.8 |
| Chloroquine | 30.1 | 20.8 | 350.5 | 16.8 |
†Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain)
A lower RI value for a test compound compared to Chloroquine suggests the compound may be better at overcoming existing resistance mechanisms.
Visualizing the Experimental Workflow
A streamlined workflow is crucial for high-throughput screening and validation of new 4-aminoquinoline derivatives.
References
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- Al-Bari, M. A. (2021). Chloroquine against malaria, cancers and viral diseases. PMC - PubMed Central.
- Makler, M. T., & Hinrichs, D. J. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. PubMed.
- WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Abebe, E., et al. (2020). The host targeting effect of chloroquine in malaria. PMC - PubMed Central.
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- Lee, P. J., et al. (2020). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. PMC - NIH.
- Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central.
- The American Journal of Tropical Medicine and Hygiene. (n.d.). PARASITE LACTATE DEHYDROGENASE AS AN ASSAY FOR.
- Slideshare. (n.d.). Chloroquine | PPTX.
- Basilico, N., et al. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. PubMed.
- Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- Combrinck, J. M., et al. (2013). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development.
- PubMed. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. PMC.
- Saliba, K. J., & Kirk, K. (1999). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central.
- Southeast Asian J Trop Med Public Health. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS.
- AIP Publishing. (n.d.). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound.
- NIH. (n.d.). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery.
- Huy, N. T., et al. (2002). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PMC - NIH.
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- NIH. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives.
- Ginsburg, H., & Winstanley, P. A. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed.
- bioRxiv. (2025). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action.
- bioRxiv. (2025). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action.
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Application Notes & Protocols: Evaluating 4-Aminoquinoline-2-carboxylic Acid and its Analogs in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 4-Aminoquinoline in Oncology
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-aminoquinoline derivatives have garnered significant attention for their broad biological activities, including antimalarial, anti-inflammatory, and, most notably, anticancer properties.[1][2][3] Compounds such as chloroquine and hydroxychloroquine are well-known 4-aminoquinolines that have been investigated for their ability to sensitize tumor cells to conventional therapies by inhibiting autophagy.[4] Furthermore, targeted therapies like bosutinib and neratinib, which feature a quinoline core, are approved for treating specific cancers, underscoring the scaffold's clinical relevance.[5]
This document focuses on the application of compounds centered around the 4-Aminoquinoline-2-carboxylic acid structure. While literature on this specific molecule is emerging, extensive research on its parent scaffolds—4-aminoquinoline and quinoline-2-carboxylic acid—provides a robust framework for its investigation. This guide offers a synthesis of established mechanisms and detailed protocols to empower researchers to evaluate the anticancer potential of this and related compounds in various cancer cell lines. We will delve into the causality behind experimental design, ensuring a scientifically rigorous approach to characterization.
Part 1: Mechanistic Insights of 4-Aminoquinoline Derivatives in Cancer
4-Aminoquinoline derivatives exert their anticancer effects through a multi-pronged approach, often disrupting several key signaling pathways crucial for cancer cell survival, proliferation, and adaptation.
1.1. Inhibition of Autophagic Flux: A primary mechanism associated with 4-aminoquinolines like chloroquine is the disruption of autophagy.[4] These molecules are lysosomotropic agents, meaning they accumulate in the acidic environment of lysosomes. This accumulation raises the lysosomal pH, inhibiting the activity of acid hydrolases and preventing the fusion of autophagosomes with lysosomes. The resulting blockage of the autophagic flux prevents cancer cells from recycling cellular components to survive metabolic stress, ultimately leading to cell death. This makes them potent sensitizers for chemotherapy and radiation.[1][4]
1.2. Modulation of Key Signaling Pathways: Beyond autophagy, these compounds influence critical signaling cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation.[6]
-
HIF-1α Signaling: In the hypoxic tumor microenvironment, cancer cells rely on Hypoxia-Inducible Factor 1-alpha (HIF-1α) to promote angiogenesis and metabolic adaptation. Novel 4-aminoquinoline analogs have been developed as potent inhibitors of the HIF-1α signaling pathway, demonstrating exceptional antiproliferative effects in pancreatic and breast cancer cell lines.[7]
-
p53-Mediated Apoptosis: Some derivatives can induce apoptosis through p53-dependent mechanisms. This involves the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspases, leading to programmed cell death.[6][8]
1.3. Induction of Cell Cycle Arrest: Studies have shown that quinoline derivatives can halt the progression of the cell cycle, a critical process for proliferation. For example, certain 2-styryl-4-quinoline carboxylic acids and quinoline-2-carboxylic acid aryl esters have been observed to arrest cancer cells in the S phase, preventing DNA replication and subsequent division.[8][9]
Caption: Standard experimental workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
The 4-aminoquinoline scaffold is a validated starting point for the development of novel anticancer agents. The protocols and data presented here provide a comprehensive guide for researchers initiating the study of This compound or its derivatives. Initial cytotoxicity screening across a panel of diverse cancer cell lines is a critical first step. If promising activity is observed, mechanistic studies such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI), and Western blotting for key pathway proteins (Akt, p53, HIF-1α) should be pursued. These investigations will elucidate the compound's mechanism of action and pave the way for further preclinical development, including target deconvolution and in vivo efficacy studies.
References
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
- BenchChem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. BenchChem.
- Tantak, M. P., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy.
- Kumar, A., et al. (2021). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Research Square.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- Kumar, R., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- de Almeida, D. R. Q., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals.
- Ramsay, R. R. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal.
- Fiorillo, M., et al. (2020). Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines. ResearchGate.
- Al-Ostath, A., et al. (2024). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and their EGFR inhibition, cell cycle analysis, and apoptosis-inducing effects. ResearchGate.
- O'Shea, R., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate.
- Romero, A. H., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
- Hsieh, P.-C., et al. (2023). Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway. Future Medicinal Chemistry.
- Fochi, I., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie.
- Ramaiyan, D., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology.
- Romero, A. H., & Delgado, J. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
- Romero, A. H., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry.
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Application Notes & Protocols: Screening 4-Aminoquinoline-2-carboxylic Acid for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, famously represented by antimalarial drugs like chloroquine and the potent class of quinolone antibiotics.[1][2] This document provides a comprehensive guide for the initial antibacterial screening of 4-aminoquinoline-2-carboxylic acid and its derivatives. We delve into the scientific rationale, present detailed, step-by-step protocols for essential assays, and offer insights into data interpretation. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity. This guide serves as a foundational resource for researchers aiming to explore the antibacterial potential of this specific chemical class.
Introduction and Scientific Rationale
The 4-aminoquinoline core is a privileged scaffold, most notably found in chloroquine and hydroxychloroquine, which have been used for decades in the treatment of malaria.[3] The broader quinolone class of antibiotics, which includes drugs like ciprofloxacin and levofloxacin, are renowned for their broad-spectrum bactericidal activity.[2][4] Although structurally distinct from fluoroquinolones, the shared quinoline core in this compound suggests a plausible avenue for antibacterial exploration. Various derivatives of 4-aminoquinolines have demonstrated antibacterial efficacy, making this a promising area for novel drug discovery.[3][5][6][7]
Hypothesized Mechanism of Action
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][8][9] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[1][9]
It is hypothesized that this compound derivatives may exert their antibacterial effect through a similar mechanism. The planar aromatic ring system could intercalate with DNA, while the carboxylic acid and amino groups could form crucial interactions within the enzyme's binding pocket. Preliminary screening should therefore be followed by mechanistic assays to investigate the inhibition of these key enzymes.
Experimental Screening Workflow
A logical, phased approach is essential for efficiently screening new compounds. The workflow begins with a primary assay to determine the basic level of activity, followed by secondary assays to characterize the nature and rate of that activity.
Detailed Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and standardization.[10][11]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS). b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified with a spectrophotometer at 625 nm. c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the compound will be 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 of the 96-well plate. b. Prepare a stock solution of the test compound at 40x the highest desired final concentration. In well 1, add 100 µL of CAMHB containing the test compound at 2x the highest final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria, no compound).
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.
Protocol 2: Bactericidal vs. Bacteriostatic Determination (MBC)
This assay determines the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.[13]
Procedure:
-
Following the MIC determination (Protocol 1), take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC well should have ≤ 5 colonies).
Interpretation:
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay assesses the rate of bacterial killing over time.[14][15]
Materials:
-
Flasks containing CAMHB.
-
Standardized bacterial inoculum (as in Protocol 1).
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sterile saline for dilutions and MHA plates for colony counting.
Procedure:
-
Prepare flasks with CAMHB containing the test compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control flask (no compound).
-
Inoculate each flask with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Incubate all flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA plates to determine the viable cell count (CFU/mL).
-
Incubate plates and count colonies after 24 hours.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
Interpretation:
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][16]
-
Bacteriostatic activity is generally indicated by a <3-log₁₀ reduction in CFU/mL.[16]
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
This is a mechanistic assay to determine if the compound's activity is due to the inhibition of DNA gyrase.[17][18]
Materials:
-
Commercial DNA gyrase assay kit (e.g., from TopoGEN, Inspiralis) which includes purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and reaction buffer with ATP.[19][20]
-
Test compound and positive control (e.g., Ciprofloxacin).
-
Agarose gel electrophoresis system.
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe).
Procedure:
-
Set up reactions in microcentrifuge tubes on ice as per the kit manufacturer's instructions. A typical reaction includes: reaction buffer, relaxed plasmid DNA, water, and varying concentrations of the test compound.
-
Add the DNA gyrase enzyme to initiate the reaction. Include a "no enzyme" control and a "no compound" (enzyme only) control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS or proteinase K.[20]
-
Load the samples onto a 1% agarose gel.
-
Run the gel until the different forms of plasmid DNA (supercoiled, relaxed, linear) are separated.
-
Stain the gel and visualize under UV light.
Interpretation:
-
In the "no enzyme" lane, DNA will remain in its relaxed state.
-
In the "enzyme only" lane, the relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
In the presence of an effective inhibitor, the conversion from relaxed to supercoiled DNA will be prevented. The concentration at which this inhibition occurs indicates the potency of the compound against DNA gyrase.
Data Presentation and Interpretation
Summarizing results in a clear, tabular format is crucial for analysis and comparison.
Table 1: Example MIC and MBC Data for Compound X
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 64 | >128 | >2 | Inconclusive |
| Ciprofloxacin (S. aureus) | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin (E. coli) | 0.015 | 0.03 | 2 | Bactericidal |
Conclusion
This guide provides a structured and robust framework for the initial antibacterial screening of this compound and its analogs. By following these standardized protocols, researchers can generate reliable data on the inhibitory and cidal activity of their compounds. Positive hits from this screening cascade can then be prioritized for further medicinal chemistry optimization, advanced mechanistic studies, and in vivo efficacy testing, paving the way for the potential development of novel antibacterial agents.
References
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Al-Qurashi, L. A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(1), 241. [Link]
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Application Note: A Guide to Developing Robust Bioassays for 4-Aminoquinoline-2-carboxylic Acid and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1][2][3] This privileged structure is associated with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6] 4-Aminoquinoline-2-carboxylic acid (4AQC2A), a specific derivative, presents a unique chemical entity for which the development of robust, reliable, and high-throughput bioassays is critical for elucidating its mechanism of action and advancing its potential therapeutic applications.
This guide provides a multi-pronged strategy for developing and validating bioassays for 4AQC2A. Moving beyond a simple list of steps, we will explore the causal logic behind experimental choices, ensuring that each protocol is a self-validating system. We will detail three distinct, yet complementary, assay strategies: a broad, high-throughput screen for cytotoxic effects; a specific, target-based enzyme inhibition assay; and a mechanistic assay to confirm target engagement within a cellular context.
Section 1: Assay Development Strategy: A Multi-Pronged Approach
The selection of an appropriate bioassay depends on the research question, prior knowledge of the compound, and available resources. For a novel compound like 4AQC2A, a tiered approach is most effective. This begins with broad screening to identify general biological effects, followed by more focused assays to delineate specific molecular targets and mechanisms.
Below is a workflow illustrating the decision-making process for assay selection.
Caption: Assay selection workflow for 4AQC2A.
Strategy 1: High-Throughput Cell Viability Assay
Rationale: A cell viability assay is an essential first step to determine if 4AQC2A exhibits cytotoxic or cytostatic effects. This provides a broad phenotypic readout of the compound's overall impact on cell health. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method ideal for high-throughput screening (HTS).[7][8] It measures ATP levels, which directly correlate with the number of metabolically active, viable cells.[7][9] The "add-mix-measure" format is simple, robust, and minimizes pipetting errors.[7]
Protocol 1: Luminescence-Based ATP Assay (Adapted from Promega CellTiter-Glo® Protocol)
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.[10]
-
Cell line of interest (e.g., HeLa, A549) in appropriate culture medium.
-
4AQC2A stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570 or similar).[10]
-
Luminometer.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into opaque-walled multiwell plates at a pre-determined optimal density. For a 96-well plate, use 100 µL of cell suspension per well.[8][10] Include wells with medium only for background measurement.[8][10]
-
Compound Treatment: Prepare a serial dilution of 4AQC2A. Add the compound to the experimental wells and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Equilibration: Before adding the assay reagent, equilibrate the plate to room temperature for approximately 30 minutes.[8][10]
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10] Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[8][10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
Measurement: Record the luminescence using a plate-reading luminometer.
Data Presentation & Validation:
| Concentration (µM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 1,500,000 | 100% |
| 1 | 1,450,000 | 96.7% |
| 5 | 1,200,000 | 80.0% |
| 10 | 750,000 | 50.0% |
| 25 | 200,000 | 13.3% |
| 50 | 50,000 | 3.3% |
| Background | 500 | - |
Trustworthiness - Assay Quality Control: To ensure the reliability of the assay, the Z-factor (Z') should be calculated. This statistical parameter evaluates the separation between positive (vehicle control) and negative (maximum inhibition) controls.[11]
The formula for Z-factor is:
Strategy 2: Target-Specific Enzyme Inhibition Assay
Rationale: The quinoline scaffold is a known inhibitor of various enzymes.[16][17] A plausible and therapeutically relevant target for quinoline derivatives is Kynurenine 3-Monooxygenase (KMO), an enzyme in the tryptophan degradation pathway.[18][19][20] KMO inhibition is a therapeutic strategy for neurodegenerative diseases like Huntington's and Alzheimer's, as it reduces the production of neurotoxic metabolites and increases the neuroprotective metabolite kynurenic acid.[19][20][21] A fluorescence-based assay provides a sensitive and high-throughput method to screen for KMO inhibitors.[22]
Caption: Principle of a KMO inhibition assay based on NADPH fluorescence.
Protocol 2: Fluorescence-Based KMO Inhibition Assay
Materials:
-
Recombinant human KMO enzyme.
-
L-Kynurenine (substrate).[23]
-
NADPH (cofactor).[23]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Black, low-volume 384-well plates.
-
Fluorescence plate reader (Excitation ~340 nm, Emission ~460 nm).
-
Known KMO inhibitor as a positive control (e.g., Ro 61-8048).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of KMO enzyme, L-Kynurenine, and NADPH in assay buffer at desired concentrations.
-
Compound Dispensing: Add 4AQC2A at various concentrations to the wells of the 384-well plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).[23]
-
Enzyme Addition: Add a defined amount of KMO enzyme to all wells except the "no enzyme" controls. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.[23]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the decrease in NADPH fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (slope) for each well. Plot the percent inhibition against the logarithm of the 4AQC2A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | IC50 (µM) |
| 4AQC2A | 8.5 |
| Ro 61-8048 (Control) | 0.1 |
Strategy 3: Mechanistic Assay for Target Engagement
Rationale: An IC50 value from a biochemical assay confirms that a compound can inhibit a target, but it doesn't prove that it does so within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify direct drug-target engagement in intact cells or tissues.[24][25][26] The principle is that ligand binding increases the thermal stability of the target protein.[25][26] When heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble.[24][25]
Protocol 3: Western Blot-Based CETSA for KMO Target Engagement
Materials:
-
Cell line expressing KMO.
-
4AQC2A.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Liquid nitrogen.
-
Thermal cycler or heating block.
-
Lysis buffer.
-
Equipment for SDS-PAGE and Western blotting.
-
Primary antibody specific for KMO.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 4AQC2A for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[25]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[24]
-
Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).[24]
-
Western Blotting: Transfer the supernatants (soluble protein fraction) to new tubes. Analyze the amount of soluble KMO at each temperature point by SDS-PAGE and Western blotting using a KMO-specific antibody.[24][25]
-
Analysis: Quantify the band intensities. Plot the percentage of soluble KMO against the temperature for both vehicle- and 4AQC2A-treated samples. A shift in the melting curve to a higher temperature in the presence of 4AQC2A confirms target engagement.[25]
Conclusion
The development of robust and validated bioassays is fundamental to the progression of any compound in the drug discovery pipeline. This guide outlines a logical, tiered approach for characterizing this compound. By starting with a broad phenotypic screen, progressing to a specific enzyme-inhibition assay, and confirming the mechanism with a cellular target engagement study, researchers can build a comprehensive biological profile of 4AQC2A. The emphasis on causality, built-in controls, and assay validation metrics like the Z-factor ensures the generation of high-quality, trustworthy data, paving the way for further preclinical development.
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Application Note: Synthesis of 4-Aminoquinolines via Nucleophilic Aromatic Substitution (SNAr)
Abstract and Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of critically important therapeutic agents.[1] Its prominence is exemplified by drugs such as chloroquine and hydroxychloroquine, which have been mainstays in the treatment of malaria and autoimmune diseases.[2][3] The biological activity of these molecules is profoundly influenced by the nature of the substituent at the C4-position of the quinoline ring.[4] Consequently, robust and versatile synthetic methods for introducing diverse amino functionalities at this position are of paramount importance for drug discovery and development.
Among the available synthetic strategies, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as the most direct and widely employed method.[5] This approach typically involves the reaction of a 4-chloroquinoline derivative with a primary or secondary amine. The inherent electronic properties of the quinoline ring system facilitate this transformation, making SNAr a powerful tool for generating extensive libraries of novel 4-aminoquinoline analogues for biological screening.[4][6]
This application note provides a comprehensive guide to the synthesis of 4-aminoquinolines using SNAr. We will delve into the underlying reaction mechanism, detail field-proven protocols for both conventional heating and microwave-assisted synthesis, present comparative data, and offer insights into reaction optimization and troubleshooting.
The SNAr Mechanism on the Quinoline Ring: A Causality-Driven Explanation
The efficacy of the SNAr reaction for synthesizing 4-aminoquinolines is not coincidental; it is a direct consequence of the electronic architecture of the quinoline ring. Unlike a simple benzene ring, which is electron-rich and generally resistant to nucleophilic attack, the quinoline system possesses an electron-withdrawing nitrogen atom. This nitrogen atom significantly polarizes the heterocyclic ring, creating electron-deficient carbons, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.[4][7]
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Addition & Meisenheimer Complex Formation: The reaction is initiated when the amine nucleophile attacks the electrophilic C4 carbon. This is the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9] The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, which effectively stabilizes the complex.[9][10]
-
Elimination & Aromaticity Restoration: In the second, faster step, the leaving group (typically a chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the highly stable aromatic system, yielding the final 4-aminoquinoline product.[5][8]
Diagram 1: The Addition-Elimination mechanism of SNAr on a 4-chloroquinoline substrate.
Key Reaction Parameters and Reagents
The success of a SNAr synthesis is contingent on the judicious selection of substrates, reagents, and conditions.
-
The Electrophile (Quinoline Substrate): The most common starting material is 4,7-dichloroquinoline , the precursor for chloroquine and hydroxychloroquine synthesis.[2] The chlorine at the C4 position is the target for substitution, while the chlorine at C7 is significantly less reactive towards nucleophiles and remains intact under typical SNAr conditions.
-
The Nucleophile (Amine): A wide variety of primary and secondary amines can be used. Generally, aliphatic amines are more nucleophilic and react more readily than aromatic amines.[1][5] For less reactive amines, stronger bases or more forcing conditions may be necessary.
-
Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the intermediate complex.[5][11] Alcohols like ethanol or n-butanol are also commonly used.[11]
-
Base (if required): When using an amine salt as the nucleophile or with weakly nucleophilic amines, an auxiliary base is often needed to deprotonate the amine or neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or organic bases like N,N-Diisopropylethylamine (DIPEA).[5][12] For primary amines, the amine itself can often serve as both the nucleophile and the base.[1]
-
Energy Source:
-
Conventional Heating: Traditional reflux methods are robust but often require high temperatures (>120 °C) and extended reaction times (often exceeding 24 hours).[13]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a superior alternative, dramatically reducing reaction times to minutes (e.g., 20-30 min).[1][14] This technique often leads to cleaner reactions, higher yields, and simplified purification.[15]
-
Experimental Protocols
The following protocols provide a validated framework for the synthesis of 4-aminoquinolines. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Synthesis via Conventional Heating
This protocol describes a standard procedure adaptable for various amine nucleophiles.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Selected amine (1.0 - 2.0 eq)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., K₂CO₃, if required)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq) and the chosen solvent.
-
Reagent Addition: Add the amine nucleophile (1.0 - 2.0 eq). If using a base, add it at this stage.
-
Heating: Heat the mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Rapid Synthesis via Microwave Irradiation
This protocol leverages microwave energy for a highly efficient and time-saving synthesis, as demonstrated for a variety of amines.[14][15]
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Selected amine (1.0 - 1.5 eq)
-
Solvent (e.g., DMSO, Ethanol)
-
Base (e.g., NaOH, if required for anilines or secondary amines)[1]
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0 - 1.5 eq), and the chosen solvent (e.g., DMSO). Add a base if necessary.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-180 °C) for 20-30 minutes.[1]
-
Work-up: After irradiation, allow the vial to cool to room temperature. The product can often be isolated by precipitation upon the addition of water, followed by filtration.[4]
-
Purification: The purity of the product obtained from microwave synthesis is often very high, sometimes negating the need for further purification.[14] If required, recrystallization or a short silica gel plug can be employed.
Diagram 2: A generalized workflow for the synthesis of 4-aminoquinolines.
Data Summary and Troubleshooting
The choice of reaction conditions can significantly impact the outcome of the synthesis. The table below summarizes typical conditions and reported yields for the SNAr of 4,7-dichloroquinoline with various amines.
| Nucleophile (Amine) | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alkylamines | Microwave | DMSO | 140-180 | 20-30 min | 80-95 | [1] |
| Secondary Alkylamines | Microwave | DMSO | 140-180 | 20-30 min | 80-95 | [1] |
| Anilines / Heteroarylamines | Microwave | DMSO | 180 | 20-30 min | 80-95 | [1] |
| Alkylamines | Conventional | Alcohol/DMF | >120 | >24 h | Variable | [5] |
| 1,3-Diaminopropane | Conventional | Neat | Reflux | 2 h | 83 | [6][16] |
| 4-diethylamino-1-methylbutylamine | Conventional | - | 180 | - | - |
Troubleshooting Common Issues:
-
Low or No Reactivity:
-
Cause: Insufficient temperature; low nucleophilicity of the amine.
-
Solution: Increase the reaction temperature. For conventional heating, switch to a higher boiling point solvent (e.g., DMF or NMP). For microwave synthesis, increase the set temperature. If using a weakly nucleophilic amine (e.g., aniline), the addition of a strong base like NaOH may be required.[1]
-
-
Formation of Side Products:
-
Cause: Reaction temperature is too high or reaction time is too long, leading to decomposition or undesired secondary reactions.
-
Solution: Optimize the reaction conditions by lowering the temperature or reducing the time. Microwave synthesis often provides better control and results in cleaner product profiles.[14]
-
-
Difficult Purification:
-
Cause: Presence of unreacted starting material or closely related impurities.
-
Solution: Ensure the reaction goes to completion via TLC monitoring. If column chromatography is necessary, test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve optimal separation.
-
Conclusion
Nucleophilic aromatic substitution is an indispensable and highly effective strategy for the synthesis of 4-aminoquinolines. Its reliability and broad substrate scope make it a go-to method for academic research and industrial drug development. While conventional heating methods are well-established, the adoption of microwave-assisted synthesis offers significant advantages in terms of speed, efficiency, and product purity.[15] By understanding the core mechanism and carefully selecting reaction parameters, researchers can efficiently generate diverse libraries of 4-aminoquinoline derivatives, accelerating the discovery of new therapeutic agents.
References
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).
- Sánchez, M., et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Melato, S., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Scilit. [Link]
- Hunić, M., Teparic, R., Kovačević, M., & Barisic, L. Synthetic route to chloroquine (3) and hydroxychloroquine (5).
- Alves, M. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Kumar, A., et al. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
- Various Authors. Synthesis of chloroquine and hydroxychloroquine.
- Melato, S., et al. (2007). Novel 4-aminoquinolines through microwave-assisted SNAr reactions: a practical route to antimalarial agents. AIR Unimi. [Link]
- LASSBio Portal. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).
- Madrid, P. B., et al. Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library.
- Chochos, C. L., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. MDPI. [Link]
- Li, J., et al. (2021).
- Pharmapproach. (2020). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
- Wang, L., et al. (2021). Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro. PubMed Central. [Link]
- Wikipedia.
- Fisher Scientific. Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
- Madrid, P. B., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- All 'bout Chemistry. (2020). Reactivity of Quinoline. YouTube. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Screening of 4-Aminoquinoline Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of 4-Aminoquinolines
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Beyond their antiparasitic activity, emerging research has highlighted the potential of 4-aminoquinoline derivatives as potent anticancer agents.[3][4] These compounds have been shown to exert cytotoxic effects on various tumor cell lines, often through mechanisms that involve the induction of apoptosis, disruption of mitochondrial function, and interference with cellular autophagy pathways.[3][5] The lysosomotropic nature of these weak bases allows them to accumulate in acidic organelles like lysosomes, disrupting their function and sensitizing cancer cells to other therapeutic agents.[1][5]
This guide provides a comprehensive overview and detailed protocols for the in vitro cytotoxicity screening of novel 4-aminoquinoline derivatives. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying principles and rationale, ensuring that researchers can not only execute these assays but also interpret the results with confidence and troubleshoot potential issues. We will delve into the most common and robust assays for assessing cell viability and cytotoxicity, offering insights into their mechanisms, advantages, and limitations in the context of screening 4-aminoquinoline compounds.
Part 1: Strategic Selection of In Vitro Assays and Cell Lines
The initial step in any cytotoxicity screening cascade is the judicious selection of appropriate assays and cell models. This choice is critical as it directly influences the relevance and translatability of the obtained results.
Choosing the Right Cytotoxicity Assay
A variety of in vitro assays are available to measure cytotoxicity, each interrogating different aspects of cell health. A multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic profile and to mitigate the risk of assay-specific artifacts.
| Assay Type | Principle | Endpoint Measured | Key Advantages | Potential Considerations for 4-Aminoquinolines |
| Metabolic Assays | ||||
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6] | Formazan crystal formation (colorimetric) | Well-established, cost-effective, high-throughput.[7] | Potential for interference from colored compounds. |
| Resazurin (alamarBlue®) | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[8] | Fluorescence or absorbance | Higher sensitivity than MTT, homogeneous format.[7][9] | pH sensitivity; potential for quenching by fluorescent compounds. |
| Membrane Integrity Assays | ||||
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells.[10] | Enzymatic activity (colorimetric or fluorometric) | Directly measures cell lysis, non-destructive to remaining cells. | High background from serum in media; transient nature of LDH release. |
| Neutral Red Uptake | Uptake and accumulation of neutral red dye in the lysosomes of viable cells.[11][12] | Dye extraction and colorimetric measurement | Reflects lysosomal integrity, which can be relevant for lysosomotropic compounds. | Potential for interference from compounds affecting lysosomal pH. |
| Apoptosis Assays | ||||
| Caspase Activity | Detection of activated caspases, key mediators of apoptosis.[13] | Colorimetric, fluorometric, or luminescent signal | Provides mechanistic insight into programmed cell death. | May miss non-apoptotic cell death mechanisms. |
| Annexin V Staining | Detection of phosphatidylserine externalization on the outer cell membrane during early apoptosis.[14] | Flow cytometry or fluorescence microscopy | Early indicator of apoptosis. | Requires specialized equipment (flow cytometer or microscope). |
Selecting Appropriate Cell Lines
The choice of cell lines is paramount and should be guided by the therapeutic goal of the drug discovery program.[5] For anticancer screening, a panel of cell lines representing different tumor types is often employed. For 4-aminoquinoline derivatives, which have shown promise in breast cancer, cell lines such as MCF-7 and MDA-MB-468 are relevant choices.[2][3] It is also crucial to consider the expression levels of potential molecular targets and the drug resistance profiles of the selected cell lines.
Part 2: Core Cytotoxicity Assay Protocols
This section provides detailed, step-by-step protocols for the most commonly employed cytotoxicity assays. These protocols are designed to be self-validating by including appropriate controls.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, relying on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][11] The amount of formazan produced is proportional to the number of viable cells.
Caption: A schematic representation of the MTT assay workflow.
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well in a 96-well plate) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Culture and Treatment:
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium. It is advisable to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT Incubation and Solubilization:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[15][16]
-
LDH Release Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][17]
Caption: The enzymatic cascade underlying the LDH cytotoxicity assay.
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as described for the MTT assay (Section 2.1, steps 1 and 2).
-
It is important to include three sets of controls:
-
Spontaneous LDH release: Untreated cells to measure the background LDH release.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum releasable LDH.
-
Medium background: Wells with medium only to correct for LDH present in the serum.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [((Absorbance of treated cells - Absorbance of spontaneous release) - Absorbance of medium background) / ((Absorbance of maximum release - Absorbance of spontaneous release) - Absorbance of medium background))] x 100
-
-
Part 3: Data Interpretation and Troubleshooting
Interpreting Dose-Response Curves and IC₅₀ Values
The primary output of a cytotoxicity screening assay is typically a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is derived.[15] The IC₅₀ value represents the concentration of a compound that is required to inhibit a biological process (in this case, cell viability) by 50%.[15][18] A lower IC₅₀ value indicates a more potent compound. When comparing the cytotoxicity of different 4-aminoquinoline derivatives, the IC₅₀ values provide a quantitative measure for structure-activity relationship (SAR) studies.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogeneous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[19] |
| Low absorbance/fluorescence signal | Insufficient cell number, short incubation time with the assay reagent. | Optimize cell seeding density and incubation time.[8] |
| High background signal | Microbial contamination, interference from phenol red in the medium, inherent LDH activity in serum. | Use aseptic techniques, consider using phenol red-free medium, and run appropriate background controls.[8] |
| Compound precipitation | Poor solubility of the 4-aminoquinoline derivative in the culture medium. | Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration, and visually inspect for precipitates before adding to cells.[8] |
| Assay interference | The 4-aminoquinoline derivative may directly react with the assay reagents (e.g., reduce MTT or have inherent fluorescence). | Run a cell-free assay with the compound and the assay reagents to check for direct interference. |
Part 4: Mechanistic Insights into 4-Aminoquinoline Cytotoxicity
Understanding the mechanism by which 4-aminoquinoline derivatives induce cell death is crucial for their development as therapeutic agents. Several studies suggest that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway.[3][5]
Potential Signaling Pathway for 4-Aminoquinoline-Induced Apoptosis
Caption: A potential pathway for apoptosis induction by 4-aminoquinolines.
To investigate these mechanisms, researchers can employ a range of more specialized assays, such as:
-
Mitochondrial Membrane Potential Assays: Using fluorescent dyes like JC-1 or TMRE to detect the loss of mitochondrial membrane potential, an early hallmark of apoptosis.[14][20]
-
Reactive Oxygen Species (ROS) Detection: Employing probes like DCFDA to measure the generation of ROS, which can be a trigger for mitochondrial-mediated apoptosis.[3]
-
Caspase Activity Assays: Measuring the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the involvement of these key apoptotic enzymes.[13]
By combining the initial cytotoxicity screening with these mechanistic studies, a comprehensive profile of the 4-aminoquinoline derivatives can be established, guiding further drug development efforts.
References
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Roche.
- Teixeira, C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(15), 115511. [Link]
- Creative Bioarray. Resazurin Assay Protocol. [Link]
- de Oliveira, R. B., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(8), 1234. [Link]
- RE-Place. Neutral Red Uptake Assay. [Link]
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]
- Solomon, V. R., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(5), 1846-1852. [Link]
- MilliporeSigma. Apoptosis Assays. [Link]
- Hristova, Y., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(19), 6539. [Link]
- BMG Labtech.
- CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Taylor & Francis. 4-Aminoquinoline – Knowledge and References. [Link]
- National Institutes of Health. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. [Link]
- Latorre, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 875. [Link]
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
- Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Manohar, S., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 3(9), 757-761. [Link]
- Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(11), 1047-1051. [Link]
- YouTube. (2023).
- ResearchGate. (2024).
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3842-3845. [Link]
- ResearchGate.
- De Abreu, C. M., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 17(1), 295. [Link]
- Maini, L., et al. (2019). A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 17(14), 3842-3845. [Link]
- Frontiers. (2025).
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Application Notes and Protocols for the Antimalarial Screening of a 4-Aminoquinoline Library
<
Abstract
The persistent global health threat posed by malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates a continuous search for novel therapeutic agents. The 4-aminoquinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with chloroquine being a prominent example.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 4-aminoquinoline libraries to identify new, potent antimalarial compounds. We delve into the underlying principles of 4-aminoquinoline action, detail robust high-throughput screening protocols, and provide a framework for data analysis and hit validation, ensuring scientific integrity and logical workflow.
Introduction: The Enduring Relevance of 4-Aminoquinolines
Malaria remains a devastating infectious disease, primarily in tropical and subtropical regions, with P. falciparum being the most lethal species.[4] The 4-aminoquinoline class of drugs has been a mainstay in malaria treatment for decades.[5] Their mechanism of action is intrinsically linked to the parasite's life cycle within human red blood cells. During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic digestive vacuole as a source of amino acids.[1][4] This process releases toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin.[1][4] 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and are thought to exert their antimalarial effect by interfering with this heme detoxification process.[1][4][5][6][7] They are believed to form a complex with heme, preventing its polymerization into hemozoin and leading to the accumulation of toxic heme, which ultimately kills the parasite.[4][5]
However, the widespread use of chloroquine has led to the development of significant resistance in P. falciparum.[4] Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[8][9][10][11] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, reducing its concentration at the target site.[8][9][11] Despite this, the 4-aminoquinoline scaffold remains a valuable starting point for the development of new antimalarials. Screening diverse libraries of 4-aminoquinoline analogs offers the potential to identify compounds that can overcome existing resistance mechanisms.[2][3]
Assay Principles for High-Throughput Screening (HTS)
A successful HTS campaign relies on robust, reproducible, and scalable assays. For antimalarial screening, several in vitro methods are widely used to assess the ability of compounds to inhibit parasite growth.
SYBR Green I-Based DNA Quantification Assay
This is a popular and cost-effective method for determining parasite proliferation.[12][13][14] The assay relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA. In a typical setup, parasitized red blood cells are incubated with test compounds for a defined period. A lysis buffer containing SYBR Green I is then added, and the fluorescence intensity is measured. The fluorescence signal is directly proportional to the amount of parasitic DNA, thus providing a quantitative measure of parasite growth.[15]
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme essential for the parasite's anaerobic glycolysis.[16][17][18] Since pLDH is absent in mature red blood cells, its activity is a direct indicator of parasite viability.[19] The assay involves lysing the parasitized red blood cells and adding a substrate mixture that leads to the production of a colored formazan product in the presence of active pLDH. The absorbance of this product is then measured to quantify parasite growth. The pLDH assay is fast, reproducible, and suitable for HTS.[16][17]
Imaging-Based High-Content Screening (HCS)
HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on individual cells. In the context of antimalarial screening, HCS can be used to visualize and quantify various parasite parameters, such as parasitemia, parasite morphology, and different life cycle stages. While more complex and expensive than plate reader-based assays, HCS can provide deeper insights into the mechanism of action of hit compounds.
Experimental Protocols
This section provides detailed, step-by-step protocols for a primary screening campaign using the SYBR Green I assay, followed by essential secondary assays for hit confirmation and characterization.
Primary Screening: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of compounds from a 4-aminoquinoline library against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains).[20]
-
Human red blood cells (O+).
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum).[20]
-
96-well black, clear-bottom microplates.
-
Test compounds (4-aminoquinoline library) and control drugs (e.g., chloroquine, artemisinin).
-
SYBR Green I lysis buffer.[21]
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[15]
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[15]
Protocol:
-
Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C. Synchronize the culture to the ring stage using methods like 5% D-sorbitol treatment to ensure a homogenous starting population.[15]
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.
-
Assay Plate Setup:
-
Add 100 µL of the drug dilutions to the wells of a 96-well plate.
-
Include wells with culture medium only as a negative control (100% parasite growth) and wells with a known antimalarial drug as a positive control.
-
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[15]
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with the specified gas mixture.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[15]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[15]
Secondary Assay: In Vitro Cytotoxicity (Resazurin Assay)
It is crucial to assess the cytotoxicity of hit compounds against a mammalian cell line to determine their selectivity. The resazurin assay is a common method for this purpose.[22][23]
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2).
-
Complete cell culture medium for the chosen cell line.
-
96-well clear microplates.
-
Test compounds and a known cytotoxic agent (positive control).
-
Resazurin solution.
-
Fluorescence microplate reader.
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Replace the old medium in the wells with 100 µL of the drug dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours, protected from light.[15]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
Data Analysis and Interpretation
Proper data analysis is critical for identifying genuine hits from a screening campaign.
Calculation of IC50 and CC50
-
IC50 (50% Inhibitory Concentration): This is the concentration of a compound that inhibits parasite growth by 50%.
-
Subtract the background fluorescence (from wells with no parasites) from all readings.
-
Normalize the data by setting the fluorescence of the negative control (untreated parasites) to 100% growth and the background to 0% growth.
-
Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., a four-parameter logistic model).
-
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a compound that reduces the viability of mammalian cells by 50%. The calculation is analogous to the IC50 determination, using the data from the cytotoxicity assay.
Selectivity Index (SI)
The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC50 to the IC50.[24]
SI = CC50 / IC50
A higher SI value is desirable, as it indicates that the compound is more toxic to the parasite than to mammalian cells.[24] Generally, an SI value greater than 10 is considered promising for further development.
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[25][26][27][28][29] It reflects the separation between the positive and negative controls.
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
An ideal assay has a Z'-factor of 1. An assay with a Z'-factor between 0.5 and 1 is considered excellent for HTS.[26][27]
Data Presentation
Summarizing the screening data in a clear and concise format is essential for comparison and decision-making.
Table 1: In Vitro Activity Summary of a Hypothetical 4-Aminoquinoline Hit
| Assay Type | Target | Parameter | Value (µM) |
| Antiplasmodial Activity | P. falciparum 3D7 (Chloroquine-sensitive) | IC50 | 0.05 |
| P. falciparum Dd2 (Chloroquine-resistant) | IC50 | 0.12 | |
| Cytotoxicity | HEK293T | CC50 | > 20 |
| Selectivity Index (SI) | Dd2/HEK293T | SI | > 167 |
Visualizing the Workflow and Mechanism
Diagrams can effectively illustrate complex processes.
Caption: High-level workflow for antimalarial drug discovery screening.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Conclusion
The screening of 4-aminoquinoline libraries remains a viable and promising strategy in the quest for new antimalarial drugs. By employing robust and well-validated in vitro assays, such as the SYBR Green I and resazurin methods, researchers can efficiently identify potent and selective hit compounds. Careful data analysis, including the determination of IC50, CC50, and the selectivity index, is paramount for prioritizing compounds for further preclinical development. The protocols and principles outlined in this guide provide a solid foundation for conducting successful antimalarial screening campaigns and contributing to the global effort to combat malaria.
References
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- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
- Li, X., et al. (2022). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 21(1), 283.
- D'Alessandro, S., et al. (2018). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 73(6), 1599-1606.
- Martin, R. E., & Kirk, K. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064.
- Kim, J., et al. (2023). Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. ACS Infectious Diseases.
- Malaria World. (2024). Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds.
- Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in parasitology, 28(11), 504-514.
- Ianevski, A., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3296-3303.
- Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science, 290(5490), 321-325.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.
- On HTS. (2023). Z-factor.
- Gamo, F. J., et al. (2019). High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials. ACS Infectious Diseases, 5(9), 1545-1555.
- Trinity Student Scientific Review. (2016). 4-aminoquinolines as Antimalarial Drugs.
- Wikipedia. (n.d.). Z-factor.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
- Conrad, M. D., & Rosenthal, P. J. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of microbiology, 73, 213-237.
- D'Alessandro, S., et al. (2018). Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 73(6), 1599-1606.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial agents and chemotherapy, 40(5), 1155-1159.
- Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria Drug Resistance (pp. 95-106). Humana Press, New York, NY.
- Kim, J., et al. (2024). Accelerating antimalarial drug discovery with a new high-throughput screen for fast-killing compounds. bioRxiv.
- Makler, M. T., & Hinrichs, D. J. (1993). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository.
- Lim, C., et al. (2013). Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi. Journal of visualized experiments : JoVE, (79), 50791.
- Scite.ai. (2025). Selectivity Index: Significance and symbolism.
- Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. PubMed.
- Makler, M. T., & Hinrichs, D. J. (1993). Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity. The American journal of tropical medicine and hygiene, 48(6), 739-741.
- World Health Organization. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro.
- Madrid, P. B., et al. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of combinatorial chemistry, 6(3), 437-442.
- Clinical Module. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template.
- Madrid, P. B., et al. (2004). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. PubMed.
- ResearchGate. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Request PDF.
- The Journal of Phytopharmacology. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia.
- Frontiers. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review.
- ResearchGate. (2011). (PDF) A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs.
- Śliwińska, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International journal of molecular sciences, 22(9), 4923.
- ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds....
- Manore, S. G., et al. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of medicinal chemistry, 55(17), 7723-7733.
- ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds..
- Londoño, F., et al. (2016). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Pharmacognosy magazine, 12(Suppl 2), S228-S233.
- Fingerprint. (n.d.). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library.
- Kumar, A., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(23), 5763-5771.
- ResearchGate. (n.d.). Selectivity index (SI) and therapeutic index (TI) values usually....
- BMG LABTECH. (n.d.). Resazurin assay for cell viability & cytotoxicity.
- ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF.
- MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
- Google Patents. (n.d.). WO2001098531A1 - Resazurin-based cytotoxicity assay.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Aminoquinoline-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 4-Aminoquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important scaffold, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our approach is grounded in fundamental reaction mechanisms to empower you to make informed decisions and achieve optimal experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, focusing on the causality behind the issues and providing logical solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge stemming from several potential root causes. Systematically investigating these factors is key to improving your outcome.
Causality & Explanation:
The synthesis of a substituted quinoline like this compound, often via multi-component reactions (e.g., Doebner reaction) or cyclization strategies, is sensitive to electronic effects, steric hindrance, and reaction kinetics.[1][2] An electron-donating group like the amino moiety and an electron-withdrawing carboxylic acid group on the same scaffold create complex reactivity. Low yields can arise from:
-
Insufficient Reactant Activation: The initial condensation or cyclization step may be inefficient. For instance, in a Doebner-type synthesis (aniline, aldehyde, pyruvic acid), the formation of the initial imine or enamine intermediate can be a rate-limiting step, especially with electronically deactivated anilines.[1]
-
Catalyst Inefficiency or Deactivation: In metal-catalyzed routes, such as those involving palladium or copper, the catalyst may be poisoned by impurities or coordinating functional groups on the substrates.[3][4]
-
Unfavorable Reaction Equilibrium: The reaction may be reversible, preventing it from proceeding to completion under the chosen conditions.
-
Side Product Formation: Competing reaction pathways can consume starting materials, reducing the yield of the desired product.
-
Poor Solubility: One or more reactants may have poor solubility in the chosen solvent, limiting reaction rates.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Re-evaluate Your Solvent: Solvent choice is critical. For cyclization reactions, toluene often provides better yields than more polar solvents like DMF or protic solvents like methanol.[3][4] A solvent screen is highly recommended.
-
Optimize Temperature: For many quinoline syntheses, heating is necessary. Systematically screen temperatures (e.g., 60 °C, 80 °C, 110 °C). Microwave irradiation can sometimes dramatically shorten reaction times and improve yields compared to conventional heating.[3][5]
-
Screen Catalysts and Additives:
-
Acid Catalysis: For Doebner-type reactions, Lewis acids like BF₃·THF can be more effective than traditional Brønsted acids, especially for electron-deficient anilines.[2]
-
Metal Catalysis: For cross-coupling or annulation strategies, screen different metal catalysts (e.g., Pd(OAc)₂, CuTC) and ligands (e.g., Xantphos).[3][4] The choice of base is also pivotal; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3][6]
-
-
Adjust Concentration: In some three-component reactions, slow addition of one reactant (e.g., pyruvic acid) can suppress side product formation and improve the yield of the desired quinoline.[1]
Q2: I'm observing significant side products. How can I increase selectivity?
Side product formation is often a result of competing reaction pathways or subsequent degradation of the desired product.
Causality & Explanation:
-
Competing Reactions: In a Doebner-type synthesis, the aldehyde can undergo self-condensation, or the pyruvic acid can decompose. The aniline may react with pyruvic acid to form an alternative imine.
-
Over-reaction or Degradation: At high temperatures, the product may be susceptible to decarboxylation or other degradation pathways.
-
Regioselectivity Issues: If using a substituted aniline, cyclization can sometimes occur at different positions, leading to isomeric products.[7]
Recommended Actions:
-
Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can also activate alternative pathways. Determine the minimum temperature required for a reasonable reaction rate.
-
Change the Order of Addition: As mentioned, adding a highly reactive component (like pyruvic acid) dropwise to a pre-mixed solution of the other reactants can significantly improve selectivity by keeping its instantaneous concentration low.[1]
-
Select a Milder Catalyst/Base: A highly active catalyst or a very strong base can sometimes promote undesired side reactions. For instance, in some annulation reactions, organic bases like triethylamine were found to be less effective than inorganic bases like K₂CO₃, which led to cleaner reactions.[3][4]
Q3: My starting materials are not fully consumed. How can I drive the reaction to completion?
Incomplete conversion is a common issue, often related to reaction equilibrium or deactivation of a key species.
Causality & Explanation:
-
Reversible Reaction: The final step of the reaction may be reversible.
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.
-
Product Inhibition: The product itself may coordinate to the catalyst or an intermediate, slowing down or stopping the reaction.
-
Presence of Water: Many condensation and organometallic reactions are sensitive to water.
Recommended Actions:
-
Remove a Byproduct: If a small molecule like water is produced during the reaction, its removal can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus (with solvents like toluene) or by adding molecular sieves.[3]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome slow deactivation and push the reaction to completion.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: The purification of my final product is difficult. What strategies can I employ?
This compound is an amphoteric compound, containing both a basic amino group and an acidic carboxylic acid group. This property can complicate purification.
Causality & Explanation:
The zwitterionic nature of the molecule at neutral pH can lead to poor solubility in many common organic solvents and cause streaking on silica gel chromatography columns.
Recommended Actions:
-
Isoelectric Point Precipitation: This is a powerful technique for amphoteric molecules.
-
Dissolve the crude product in an acidic aqueous solution (e.g., 1M HCl), which protonates the amino group (forming the soluble hydrochloride salt).
-
Filter the solution to remove any non-basic impurities.
-
Slowly add a base (e.g., 1M NaOH) to the filtrate. The product will precipitate out at its isoelectric point (the pH at which the net charge is zero).
-
Filter the solid, wash with water, and dry. A similar process can be done by dissolving in base and precipitating with acid.[8]
-
-
Modified Chromatography:
-
Reverse-Phase Chromatography (C18): This is often more suitable for polar, ionizable compounds than normal-phase silica gel.
-
Acidified/Basified Silica Gel Chromatography: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can suppress the ionization of the carboxylic acid or amino group, respectively, leading to better peak shapes.
-
-
Recrystallization: If a solid, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water, DMF/Water).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis generally involves building the quinoline core with the required functional groups or their precursors. Key strategies include:
-
Pfitzinger Reaction: This involves the condensation of isatin (or a substituted isatin) with a compound containing an α-methylene carbonyl group under basic conditions.[9] To obtain the 4-amino derivative, one would need to start with an appropriately substituted precursor or perform a subsequent amination step.
-
Doebner Reaction: A three-component reaction between an aniline, an aldehyde, and pyruvic acid.[1][2] Using an amino-substituted aniline or a protected amino group is a direct approach.
-
Nucleophilic Aromatic Substitution (SNAr): Starting with a 4-chloroquinoline-2-carboxylic acid (or its ester), the chloro group can be displaced by an amine or ammonia source. This is a very common and robust method for synthesizing 4-aminoquinolines.[4][10]
Caption: Common synthetic strategies for the quinoline core.
Q2: How does the choice of catalyst impact the reaction?
The catalyst's role is to lower the activation energy of a key step in the reaction mechanism.
-
Lewis/Brønsted Acids (BF₃·THF, TfOH): In condensation reactions, acids activate carbonyl groups towards nucleophilic attack and facilitate cyclization and dehydration steps.[2][3]
-
Palladium/Copper Catalysts: In cross-coupling and annulation reactions, these metals facilitate C-N and C-C bond formation through oxidative addition, reductive elimination, and related organometallic processes. The choice of ligand is crucial as it modulates the metal center's reactivity, stability, and steric environment.[3][4]
Q3: What are the optimal conditions for a typical SNAr reaction to install the 4-amino group?
A typical SNAr reaction involves reacting a 4-chloroquinoline derivative with an amine.
Experimental Protocol: General Procedure for SNAr
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the 4-chloroquinoline-2-carboxylic acid ester (1.0 equiv), the desired amine (1.5-3.0 equiv), and a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP), DMSO, or Ethanol).[3][6]
-
Base Addition: Add a base such as K₂CO₃ (1.5 equiv) or triethylamine (2.0 equiv). The base neutralizes the HCl generated during the reaction.[6]
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature depends on the reactivity of the amine and the substrate. Microwave heating at 140-180 °C for 20-30 minutes can also be highly effective.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the solvent and inorganic salts.[6]
-
Purification: Purify the crude product by chromatography or recrystallization. Subsequent hydrolysis of the ester group under acidic or basic conditions will yield the final carboxylic acid.[9]
Data Presentation: Solvent Effects on Reaction Yield
The following table, compiled from typical outcomes in quinoline synthesis literature, illustrates the significant impact of solvent choice.[3][4]
| Solvent | Dielectric Constant (ε) | Typical Outcome | Rationale |
| Toluene | 2.4 | Often High Yield | Aprotic, non-polar. Good for reactions where water removal via Dean-Stark is beneficial.[3] |
| Ethyl Acetate | 6.0 | Good to High Yield | Aprotic, moderately polar. Often used with copper catalysis.[3] |
| Acetonitrile (MeCN) | 37.5 | Variable Yield | Aprotic, polar. Good for dissolving salts but can sometimes inhibit catalysts.[1] |
| DMF / DMSO | 36.7 / 46.7 | Variable Yield | Aprotic, highly polar. Excellent solvating power but can be difficult to remove. Can lead to side reactions at high temperatures.[3][4] |
| Ethanol | 24.6 | Often Low Yield | Protic. Can interfere with catalysts and act as a competing nucleophile.[3] |
References
- Delgado F, Benítez A, Gotopo L and Romero AH (2025)
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - University of California San Francisco.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
- SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One - Research journals. [Link]
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Deriv
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]
Sources
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- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
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- 8. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
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- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Aminoquinoline-2-carboxylic Acid
Introduction: The 4-aminoquinoline-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry. However, its synthesis is often plagued by challenges, particularly the formation of stubborn side products that can complicate purification and compromise final yields. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate these synthetic hurdles. We will explore the causality behind common side reactions and offer robust protocols to mitigate their formation, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs): Troubleshooting Side Product Formation
This section addresses the most common issues encountered during the synthesis of 4-aminoquinoline-2-carboxylic acids and their precursors.
Q1: I'm observing a mixture of regioisomers in my final product. Why is this happening and how can I control it?
A1: The formation of regioisomers is one of the most frequent challenges, especially when using synthetic routes involving the cyclization of meta-substituted anilines, such as the Pfitzinger, Doebner-von Miller, or Combes reactions.
Causality: When a meta-substituted aniline is used as a precursor, the electrophilic cyclization step can occur at either of the two positions ortho to the amino group. This non-selective ring closure leads to a mixture of, for example, the desired 7-substituted quinoline and the isomeric 5-substituted quinoline.[1][2] While the 7-substituted product is often favored, the formation of both isomers is common.[1]
Mitigation Strategies:
-
Strategic Choice of Starting Materials: Whenever possible, select starting materials that preclude isomeric outcomes. For instance, using a para-substituted aniline will yield a single regioisomer (the 6-substituted product).
-
Reaction Condition Optimization: While generally difficult to control completely, fine-tuning reaction parameters such as temperature, catalyst, and solvent can sometimes influence the isomeric ratio. Slower, more controlled additions at lower temperatures may improve selectivity.
-
Purification: If isomer formation is unavoidable, robust purification is key.
-
Fractional Recrystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent system.
-
Chromatography: Preparative HPLC or flash column chromatography are reliable methods for separating regioisomers. A patent for a related compound describes the separation of 5-chloro-4-hydroxy-3-quinolinecarboxylic acid from its 7-chloro isomer via liquid phase methods, highlighting the feasibility of this approach.[2]
-
Q2: My reaction involves an ester intermediate, but the final hydrolysis step to the carboxylic acid is low-yielding and generates multiple byproducts. What's going wrong?
A2: The hydrolysis of an ester precursor, particularly one on a sterically hindered quinoline ring, is a critical step that can be problematic. Using harsh conditions to force the reaction can often do more harm than good.
Causality: Strong bases (like NaOH) at high temperatures, while seemingly necessary to hydrolyze a stubborn ester, can promote unwanted side reactions.[3] These can include decarboxylation, ring-opening, or other decomposition pathways, leading to a complex mixture and low yields of the desired carboxylic acid. This is particularly an issue for analogues containing substituents at the C3 position, which can thwart mild hydrolysis attempts.[3]
Mitigation Strategies:
-
Alternative Deprotection Methods: Instead of forcing the hydrolysis with strong base, consider alternative reagents that operate under milder conditions. For methyl or ethyl esters, boron tribromide (BBr₃) in a solvent like dichloromethane (DCM) at room temperature has been shown to be effective while minimizing side product formation.[3]
-
Enzymatic Hydrolysis: In some cases, lipases or other esterases can provide high selectivity for the hydrolysis step under very mild (neutral pH, room temperature) conditions, though this requires screening for a compatible enzyme.
Below is a comparison of common hydrolysis conditions:
| Reagent/Method | Typical Conditions | Pros | Cons & Potential Side Products |
| NaOH / H₂O | Reflux, >60 °C | Inexpensive, common | Favors side product formation with hindered esters; risk of decarboxylation, decomposition.[3] |
| LiOH / THF-H₂O | Room Temperature | Milder than NaOH/KOH | May be too slow or ineffective for sterically hindered esters. |
| BBr₃ / DCM | 0 °C to Room Temp. | Highly effective for methyl/ethyl esters, minimal side products.[3] | Reagent is corrosive and moisture-sensitive; requires anhydrous conditions. |
| TFA / H₂O | Reflux | Effective for t-butyl esters | Strongly acidic conditions can lead to other side reactions depending on the substrate. |
Q3: My TLC plate shows a streak of impurities, and the reaction mixture is a dark, tarry mess. What are the likely sources?
A3: A "messy" reaction is often a sign of either impure starting materials or suboptimal reaction conditions, particularly excessive heat.
Causality:
-
Starting Material Purity: Commercially available reagents, especially complex amines, can contain significant impurities that lead to failed reactions or a cascade of side products.[1] It is crucial to verify the purity of all starting materials before use.
-
Thermal Decomposition: Many quinoline synthesis methods, such as the Skraup or Pfitzinger reactions, require high temperatures.[1] However, excessive heat can cause polymerization and decomposition of the aniline precursors or intermediates, resulting in tar formation.
-
Oxidation: Anilines and many quinoline intermediates are susceptible to air oxidation, which can produce colored, polymeric impurities. Reactions involving electron-deficient anilines can be particularly challenging and may result in low yields if not optimized.[4]
Mitigation Strategies:
-
Purify Starting Materials: Distill liquid anilines and recrystallize solid reagents before use. Confirm purity by NMR or GC-MS.
-
Precise Temperature Control: Use an oil bath and a temperature controller. Avoid direct heating with a mantle. For high-temperature reactions, consider using a high-boiling, inert solvent like Dowtherm A or diphenyl ether to maintain a stable temperature.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side products.
-
Catalyst Choice: For multi-component reactions, the choice of catalyst is critical. For instance, in a Doebner-type synthesis, BF₃·THF was found to be effective where other common conditions failed.[4][5]
Visual Guides & Workflows
Reaction Pathway: Regioisomer Formation
The following diagram illustrates the critical cyclization step where a meta-substituted aniline can lead to two different regioisomeric quinoline products.
Caption: Pathway of regioisomer formation from a meta-substituted aniline.
Troubleshooting Workflow: Identifying Unknown Impurities
When faced with an unknown side product, a systematic analytical approach is required.
Sources
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 4-Aminoquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Aminoquinoline-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods are variations of classic quinoline syntheses. These include the Doebner Reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid.[1][2] Another common approach is the Pfitzinger reaction, where isatin is condensed with a compound containing an active methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[3][4] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. The most critical to investigate are:
-
Purity of Starting Materials: Impurities in your aniline or pyruvic acid can introduce side reactions.
-
Reaction Temperature: Temperature control is crucial. Many quinoline syntheses, like the Conrad-Limpach, are highly sensitive to temperature, which can dictate the formation of different isomers or promote polymerization.[5][6][7]
-
Catalyst Choice and Concentration: The type and amount of acid or base catalyst can significantly impact reaction rate and the prevalence of side reactions.[8][9]
-
Solvent Selection: The polarity and boiling point of the solvent can influence reaction kinetics and solubility of intermediates.[10]
Q3: I'm observing significant tar or polymer formation in my reaction. What causes this?
A3: Tar and polymer formation is a frequent issue, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[11] This is often due to the self-condensation or polymerization of the α,β-unsaturated carbonyl compounds, which can be generated in situ.[11] Harsh acidic conditions and high temperatures can exacerbate this issue.
Troubleshooting Guide: Low Yield & Impurity Formation
This section provides a deeper dive into specific problems and offers actionable solutions to improve your synthetic outcome.
Problem 1: Low or No Product Formation
If you are experiencing little to no formation of your desired this compound, it often points to an issue with the initial condensation or subsequent cyclization steps.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Inefficient Enamine/Schiff Base Formation | The initial condensation between the aniline and the carbonyl compound is a critical equilibrium-driven step. Inadequate removal of water or incorrect pH can stall the reaction here. | Action: Ensure anhydrous conditions or use a Dean-Stark trap if applicable. Check the pH of your reaction; for the Doebner reaction, an acidic catalyst is required to facilitate the condensation.[1][8] |
| Incorrect Cyclization Conditions | The electrocyclic ring-closing step is often the rate-determining step and requires significant thermal energy to overcome the activation barrier and break the aromaticity of the aniline ring.[5][10] | Action: If using a thermal cyclization method (like in the Conrad-Limpach synthesis), ensure the temperature is high enough (often >200 °C).[12] Consider using a high-boiling point solvent like diphenyl ether or 1,2,4-trichlorobenzene to achieve the necessary temperature.[10] |
| Poor Quality of Reagents | Pyruvic acid can be unstable and prone to polymerization. Similarly, anilines can oxidize over time, appearing dark in color. | Action: Use freshly distilled aniline. For pyruvic acid, consider generating it in situ or using a stable derivative if the protocol allows. Always use reagents from a reliable source. |
Problem 2: High Levels of Impurities and Side Products
The presence of significant impurities complicates purification and reduces the overall yield of the desired product.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Polymerization of Carbonyl Reactant | Strong acid catalysts can promote the self-condensation of α,β-unsaturated aldehydes or ketones, which are intermediates in reactions like the Doebner-von Miller synthesis, leading to polymeric tars.[11] | Action: 1. Slow Addition: Add the carbonyl compound (or its precursor) slowly to the reaction mixture to keep its instantaneous concentration low.[11] 2. Use a Moderator: For vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) can be added to control the exothermic nature and reduce charring.[11] |
| Formation of Regioisomers | When using meta-substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of 5- and 7-substituted quinoline products. | Action: The separation of these isomers can be challenging.[13] Optimization of the acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can sometimes alter the ratio of regioisomers formed.[11] Careful analysis of the crude product by NMR is essential to determine the isomeric ratio. |
| Oxidation of Product/Intermediates | The reaction conditions, especially if an oxidizing agent is used (as in the Skraup synthesis), can sometimes be too harsh, leading to undesired oxidation products. | Action: Titrate the amount of oxidizing agent used. Ensure the reaction is not overheated, which can accelerate oxidative side reactions.[11] |
Experimental Workflow & Diagrams
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
Detailed Protocols
Protocol: General Doebner Reaction for Quinoline-4-Carboxylic Acids
This protocol is a representative example for synthesizing quinoline-4-carboxylic acid derivatives and should be adapted based on the specific substrates used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq) to the stirred mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration. Wash the solid with cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
Note: This is a generalized procedure. Reaction times, temperatures, and purification methods should be optimized for specific substrates.
References
- Conrad–Limpach synthesis. (n.d.). In Wikipedia.
- Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. [Link]
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health (NIH). [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- Doebner-Miller Reaction. (n.d.). SynArchive.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central (PMC). [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
- Quinoline. (n.d.). In Wikipedia.
- Doebner-Miller reaction and applic
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central (PMC). [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health (NIH). [Link]
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Deriv
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015).
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). National Institutes of Health (NIH). [Link]
- Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (n.d.). PubMed. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. synarchive.com [synarchive.com]
- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]
Technical Support Center: Purification of 4-Aminoquinoline-2-carboxylic Acid
Welcome to the technical support guide for the purification of 4-Aminoquinoline-2-carboxylic acid (AQC). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your workflow.
Part 1: Common Purification Problems & Troubleshooting
This section addresses the most frequent issues encountered during the purification of AQC in a question-and-answer format.
Q1: My final product is persistently colored (yellow, brown, or pink), even after initial purification. How can I obtain a pure, off-white solid?
A1: Colored impurities are a common nuisance, often arising from starting materials or side reactions during synthesis, such as the Pfitzinger or Doebner reactions.[1] These impurities are typically large, conjugated aromatic compounds that are difficult to remove by simple crystallization.
Root Causes & Solutions:
-
Aromatic Byproducts: Synthesis of the quinoline core can generate highly colored polymeric or oxidized side products.
-
Residual Starting Materials: Incomplete reactions can leave behind colored starting materials or intermediates.
Troubleshooting Strategy:
-
Activated Charcoal Treatment: This is the most effective method for removing colored impurities. The planar structure of activated carbon provides a large surface area for the adsorption of flat, aromatic, colored molecules.[2]
-
Protocol: During recrystallization, after the crude AQC is fully dissolved in the hot solvent, add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the solution. Swirl the hot mixture for 5-10 minutes.
-
Critical Step: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization of your product in the funnel.
-
-
Solvent Selection for Recrystallization: Sometimes, a different recrystallization solvent can leave the colored impurity in the mother liquor. If you are using ethanol, consider trying an ethanol/water mixture or toluene.[3][4]
-
Reversed-Phase Chromatography: For stubborn impurities, reversed-phase flash chromatography can be an excellent, albeit more resource-intensive, option. The colored, often non-polar, impurities will have different retention times than your more polar product.[5]
Q2: My recovery yield after purification is unacceptably low. What are the likely causes and how can I improve it?
A2: Low yield is a multifaceted problem that can arise from mechanical losses, suboptimal procedure parameters, or chemical degradation.[6][7]
Troubleshooting Logic Tree:
Caption: Troubleshooting logic for low purification yield.
Detailed Explanation:
-
Incomplete Precipitation: AQC has some solubility even in "poor" solvents. Ensure your solution is fully saturated before cooling, and cool it for an adequate amount of time (even overnight at 4°C). If using an anti-solvent, add it slowly until turbidity persists.
-
Incorrect pH: AQC is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (aminoquinoline) group. Its solubility is highly pH-dependent.[8] The lowest solubility occurs at its isoelectric point. When precipitating the product from an aqueous solution, adjust the pH carefully. Strong acidic or basic conditions will keep it in solution as a salt.
-
Degradation: While generally stable, prolonged exposure to harsh conditions (e.g., strong base and high heat) can lead to decarboxylation or other side reactions, reducing the yield of the desired product.[9]
Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system, or when the solubility changes too rapidly.
Corrective Actions:
-
Add More Solvent: The most immediate fix is to add a small amount of hot solvent to redissolve the oil.
-
Slow Down Cooling: Let the flask cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling.
-
Reduce Initial Concentration: Start with a more dilute solution by using more solvent initially.
-
Change Solvent System: Your current solvent may be too good. A less effective solvent or a solvent/anti-solvent pair often promotes better crystal growth.
-
Scratch/Seed: Once the solution is at room temperature, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, add a tiny seed crystal of pure AQC.
Part 2: Detailed Purification Protocols
These protocols are designed to be self-validating by including checkpoints for assessing purity.
Protocol 1: Purification via Acid-Base Extraction
This technique is ideal for removing neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group.[10][11]
Workflow Diagram:
Caption: Workflow for purifying AQC using acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate.
-
Causality: The weak base (bicarbonate) deprotonates the strongly acidic carboxylic acid group, forming the water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities and less basic components remain in the organic layer.[10]
-
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains the impurities). For best results, repeat the extraction of the organic layer with fresh NaHCO₃ solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 4-5. A precipitate should form.
-
Causality: Acidification protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is poorly soluble in water and precipitates out.[11]
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol or ether to aid drying.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Purity Check: Assess purity via TLC, melting point, and NMR/LC-MS analysis.
Protocol 2: Purification via Recrystallization
This is the most common method for purifying solid organic compounds. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature and experience, ethanol or an ethanol/water mixture is a good starting point for AQC.[4]
-
Dissolution: Place the crude AQC in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% (w/w) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
-
Purity Check: Confirm purity by analyzing the melting point and comparing it to the literature value. Further confirmation can be obtained from spectroscopic data.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the key physical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [12] |
| Molecular Weight | 188.18 g/mol | [12] |
| Appearance | Off-white to pale yellow solid | [8] |
| Solubility | Soluble in polar solvents, pH-dependent | [8] |
-
Q: What are the most common impurities I should expect from a typical synthesis?
-
A: Impurities are highly dependent on the synthetic route.[13][14] For reactions like the Pfitzinger condensation, you might find unreacted isatin or acetophenone derivatives. Decarboxylation of the product (loss of CO₂) under harsh heating or basic conditions is also a known side reaction.[9] Isomeric impurities can also arise depending on the precursors used.[15]
-
-
Q: How do I choose between acid-base extraction and recrystallization?
-
A: The choice depends on the nature of the impurities. If you suspect the main impurities are neutral (e.g., unreacted starting materials without acidic/basic groups) or basic, acid-base extraction is highly effective. If your impurities have similar acidic/basic properties to your product but different solubilities, recrystallization is the better choice. Often, a sequential approach (acid-base extraction followed by recrystallization) yields the highest purity.
-
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68476, 4-Aminoquinoline.
- Solubility of Things (n.d.). Quinoline-4-carboxylic acid.
- Orr, S. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(21), 9553–9574.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3159677, 2-Aminoquinoline-4-carboxylic acid.
- Al-Sanea, M. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 28(18), 6549.
- Wikipedia (n.d.). 4-Aminoquinoline.
- LibreTexts Chemistry (2022). 4.8: Acid-Base Extraction.
- Google Patents (2020). CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound.
- Google Patents (1956). US2744938A - Removal of color impurities from organic compounds.
- Biotage (2023). How can I remove color from my reaction product?.
- ResearchGate (2019). A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials.
- University of Missouri–St. Louis (n.d.). Liquid/liquid Extraction.
- Reddit (2022). chromatography of carboxylic acid derivatives of aminoacids?.
- DergiPark (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
- Frontiers in Chemistry (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- MDPI (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 26(1), 340.
- Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12.
- PubMed (1990). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.
- ResearchGate (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.
- OSTI.gov (2018). In situ recovery of bio-based carboxylic acids.
- PubMed (2019). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
- PLOS One (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- YouTube (2018). Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222.
- PubMed Central (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- University of California, Irvine (n.d.). Acid-Base Extraction.
- ResearchGate (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in 4-Aminoquinoline-2-carboxylic Acid Samples
Welcome to the technical support center for 4-Aminoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. In the following sections, we will address frequent issues encountered during synthesis and purification, providing detailed troubleshooting advice and validated protocols to ensure the highest quality of your experimental materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: Impurities in this compound samples typically originate from the synthetic route employed. The Conrad-Limpach synthesis, a common method for creating the quinoline core, can generate several by-products.[1][2][3]
Common Impurities Include:
-
Starting Materials: Unreacted anilines and β-ketoesters are frequent impurities. Their presence suggests an incomplete reaction or inefficient initial purification.
-
Isomeric By-products: Under certain conditions, particularly at higher temperatures, the Knorr quinoline synthesis can occur as a competing reaction, leading to the formation of 2-hydroxyquinoline isomers instead of the desired 4-hydroxyquinoline precursor.[1][2]
-
Side-Reaction Products: The reaction of anilines with β-ketoesters can also lead to the formation of β-keto acid anilides, which can then cyclize to form 2-hydroxyquinolines.[1]
-
Degradation Products: this compound can degrade under stress conditions such as strong acid or base hydrolysis, oxidation, and high temperatures.[4][5][6][7] Common degradation pathways may involve decarboxylation or modification of the amino group.
Q2: How can I best detect and quantify these impurities?
A2: A multi-faceted analytical approach is recommended for the comprehensive analysis of this compound purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for resolving the parent compound from its degradation products and synthesis-related impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the main compound and any isolated impurities.[10] 2D NMR techniques like COSY, HSQC, and HMBC can provide detailed connectivity information.[10] While traditionally viewed as less sensitive for impurity quantification, modern high-field NMR instruments can detect impurities at levels as low as 0.01%.[11]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is essential for identifying the molecular weights of impurities, which is a critical step in their structural identification.[12]
Q3: My HPLC chromatogram shows several unexpected peaks. How do I begin to troubleshoot this?
A3: The appearance of unexpected peaks in your HPLC chromatogram warrants a systematic investigation.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q4: What are the most effective methods for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the first and most cost-effective method for removing minor impurities. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.[13]
-
Column Chromatography: For separating compounds with similar polarities, silica gel column chromatography is a standard and effective technique.[14][15][16] The choice of eluent is critical for achieving good separation.
-
Preparative HPLC: For achieving the highest purity, especially for small-scale preparations or for isolating specific impurities for characterization, preparative HPLC is the method of choice.[17]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Recrystallization for Purity Enhancement
Problem: Low recovery or poor purity improvement after recrystallization.
Causality and Optimization:
-
Solvent Selection is Key: The ideal solvent will dissolve the this compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain in solution upon cooling. A systematic solvent screen is crucial.
-
Cooling Rate Matters: Rapid cooling can trap impurities within the crystal lattice. A slower, more controlled cooling process allows for the formation of purer crystals.
Protocol: Systematic Solvent Screening for Recrystallization
-
Small-Scale Testing: In separate test tubes, place a small amount (e.g., 20 mg) of your crude product.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) dropwise at room temperature until a slurry is formed.
-
Heating and Dissolution: Heat the test tubes in a water bath, adding more of the respective solvent dropwise until the solid just dissolves.
-
Cooling and Observation: Allow the tubes to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals.
-
Evaluation: The best solvent will yield a good crop of crystals upon cooling, with the supernatant appearing colored if colored impurities are present.
Guide 2: Developing a Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Principle: Forced degradation studies are performed to intentionally degrade the sample under various stress conditions (acid, base, oxidation, heat, light).[4][5][6][7] The resulting complex mixture is then used to develop an HPLC method with sufficient resolution to separate all degradation products from the parent peak.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before injection.
-
HPLC Analysis: Analyze all stressed samples by HPLC and observe the chromatograms for new peaks.
Table 1: Example Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
Guide 3: Purification by Column Chromatography
Objective: To remove closely related impurities from a crude sample of this compound.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate or methanol to hexane).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Relationship of Purification and Analysis
Caption: Decision-making workflow for purification.
References
- Singh, P., et al. (2005). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy.
- de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE.
- Solomon, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports.
- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
- Al-Hadedi, A. A. M., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Kaur, K., et al. (2010). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Larsen, S. D., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- Spencer, W. T., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Journal of the Arkansas Academy of Science.
- Romero, M. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Romero, M. A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- ResearchGate. (2015). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- Keri, R. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules.
- ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.
- Wikipedia. (n.d.). 4-Aminoquinoline.
- PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride.
- PubMed. (1990). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.
- PubMed. (1982). Degradation of quinoline-4-carboxylic acid by Microbacterium sp.
- ResearchGate. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline.
- PubMed. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley.
- Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation.
- PubMed. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies.
- National Institutes of Health. (n.d.). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques.
- Arabian Journal of Chemistry. (2017). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma.
- PubMed. (2014). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (2018). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- ResearchGate. (2015). (PDF) The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers.
Sources
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- 5. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
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- 16. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of 4-Aminoquinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Aminoquinoline-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the physicochemical principles governing its solubility and provide detailed, field-proven troubleshooting guides and experimental protocols to overcome these issues.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that are critical to understanding its solubility behavior.
Q1: I'm struggling to dissolve this compound in my neutral aqueous buffer. Why is it so poorly soluble?
A1: The solubility challenge arises from the molecule's amphoteric nature . It contains both a basic amino group on the quinoline ring system and an acidic carboxylic acid group.[1] In aqueous solutions, these groups can ionize. At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, forming a zwitterion. This zwitterionic form often exhibits strong intermolecular interactions and high crystal lattice energy, leading to minimal aqueous solubility.[2][3] The molecule is most soluble at pH values far from its pI, where it exists predominantly as either a cationic or anionic salt.
Q2: What are the most critical physicochemical properties I need to know to solve my solubility issues?
A2: The two most important parameters are the pKa values of the acidic and basic functional groups.
-
pKa1 (Carboxylic Acid): This value represents the pH at which the carboxylic acid group is 50% deprotonated (negatively charged). Aromatic carboxylic acids typically have pKa values in the range of 2-5.[4]
-
pKa2 (Amino/Quinoline Nitrogen): This value corresponds to the pH at which the basic nitrogen center (primarily the quinoline ring nitrogen, influenced by the amino group) is 50% protonated (positively charged).
Knowing these pKa values allows you to predict the molecule's charge state at any given pH and, therefore, its solubility profile. The solubility of ionizable drugs is fundamentally pH-dependent.[5]
Q3: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous experimental buffer. What's happening?
A3: This common phenomenon is known as "crashing out" or precipitation. Your compound is likely highly soluble in the organic co-solvent (DMSO) but poorly soluble in the final aqueous buffer at the target concentration.[6] When the DMSO stock is diluted, the percentage of the organic co-solvent drops dramatically, and the surrounding aqueous environment can no longer maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[7]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for systematically enhancing the solubility of this compound.
Method 1: pH Adjustment and Salt Formation
This is the most direct and often most effective strategy for an amphoteric compound. The goal is to shift the pH of the solution to a range where the molecule is predominantly in a charged, and therefore more soluble, form.[8][9][10]
Issue: My compound is insoluble in neutral water or buffer (e.g., PBS at pH 7.4).
Principle: By adjusting the pH, you can force the ionization of either the carboxylic acid or the amino/quinoline group, forming a soluble salt in situ.
-
At low pH (pH < pKa1): The carboxylic acid is protonated (neutral), and the basic nitrogen is protonated (positive charge). The molecule exists as a cation, forming a soluble salt with the acid's counter-ion (e.g., a hydrochloride salt).
-
At high pH (pH > pKa2): The basic nitrogen is deprotonated (neutral), and the carboxylic acid is deprotonated (negative charge). The molecule exists as an anion, forming a soluble salt with the base's counter-ion (e.g., a sodium salt).
Caption: pH-dependent ionization states of this compound.
-
Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). Use appropriate buffer systems for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Add Excess Compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A rotating mixer or shaker is ideal.
-
Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Quantify Solubilized Compound: Carefully collect the supernatant. If necessary, filter it through a 0.22 µm syringe filter to remove any remaining particulates. Determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer. This will reveal the pH ranges of maximum and minimum solubility.
-
Q: I achieved solubility at a low/high pH, but this pH is not compatible with my cell-based assay.
-
A: This is a common limitation. If the required pH is outside the viable range for your experiment, you must consider other methods like co-solvency or cyclodextrin complexation. Alternatively, you can prepare a concentrated stock at an acceptable pH and then dilute it significantly into your final assay medium, hoping it stays in solution at the lower concentration.
-
-
Q: My compound still has low solubility even at extreme pH values.
-
A: While unlikely for this structure, it could indicate that the intrinsic solubility of the ionized form is still limited. In this case, combining pH adjustment with a co-solvent may be an effective strategy.[8]
-
Method 2: Use of Co-solvents
Issue: pH adjustment is not viable or provides insufficient solubility for the required stock concentration.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving lipophilic or poorly water-soluble organic molecules by reducing the energy required to break the solute-solute interactions in the crystal lattice.[8][11]
| Co-solvent | Polarity Index | Typical Starting Conc. (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 5 - 20% (for stock) | Excellent solubilizing power. Can be toxic to cells at >0.5-1% final concentration. |
| Ethanol (EtOH) | 5.2 | 10 - 30% | Generally well-tolerated in many biological systems at low final concentrations. |
| Propylene Glycol (PG) | 6.8 | 20 - 50% | Common in pharmaceutical formulations. Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | - | 20 - 60% | Low toxicity, often used in in vivo formulations. |
-
Select Co-solvents: Choose a few co-solvents from the table above based on the constraints of your experiment.
-
Prepare Solvent Systems: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water or buffer).
-
Determine Solubility: Use the equilibration method described in the pH adjustment protocol (Steps 2-5) for each co-solvent mixture to determine the saturation solubility.
-
Identify Optimal System: Select the co-solvent system that provides the desired solubility with the lowest possible percentage of organic solvent to minimize potential toxicity or interference with your experiment.
Caption: Workflow for selecting an appropriate co-solvent system.
Method 3: Complexation with Cyclodextrins
Issue: Both pH adjustment and co-solvents are unsuitable, or the compound is intended for a formulation where organic solvents are undesirable.
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] The hydrophobic quinoline portion of your molecule can be encapsulated within the CD cavity, forming a "host-guest" inclusion complex.[14][15] This complex presents a hydrophilic exterior to the water, effectively masking the poorly soluble drug and dramatically increasing its apparent aqueous solubility.[16]
| Cyclodextrin | Cavity Diameter (Å) | Notes |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | Low aqueous solubility itself. |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5 | High aqueous solubility, most commonly used. |
| Sulfobutylether-β-CD (SBE-β-CD) | 6.0 - 6.5 | High aqueous solubility, often used in parenteral formulations. |
-
Prepare CD Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of this compound to each CD solution.
-
Equilibrate and Quantify: Follow the same equilibration and quantification procedure as described for the pH-solubility profile (Steps 3-5).
-
Plot and Analyze: Plot the solubility of your compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration (an AL-type diagram) suggests the formation of a soluble 1:1 inclusion complex.
Section 3: Summary and Method Selection Guide
Choosing the right solubilization strategy depends on your specific experimental needs.
| Method | Pros | Cons | Best For... |
| pH Adjustment | Simple, cost-effective, introduces minimal excipients.[9] | Limited by the pH tolerance of the experimental system; risk of precipitation upon pH change. | In vitro assays with a wide pH tolerance; initial screening; preparing concentrated acidic or basic stocks. |
| Co-solvency | Highly effective for many compounds; simple to prepare.[11] | Potential for solvent toxicity/interference in biological assays; risk of precipitation on dilution.[7] | Preparing high-concentration stocks for significant dilution; experiments where low levels of solvents like DMSO are tolerated. |
| Cyclodextrins | Low toxicity; high solubilization potential; can improve stability.[13][15] | More expensive; can be a more complex formulation to develop; large molecule may affect pharmacology. | Cell-based and in vivo studies where organic solvents are not desired; formulations requiring high drug loads. |
digraph "Method_Selection_Flowchart" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Solubility Issue with\nthis compound", shape=ellipse, color="#EA4335"]; ph_check [label="Is your experiment\ntolerant to non-neutral pH?", shape=diamond, color="#4285F4"]; ph_yes [label="Use pH Adjustment\n(Method 1)", color="#34A853"]; ph_no [label="Proceed to next option"];
solvent_check [label="Is a low % of organic\nco-solvent acceptable?", shape=diamond, color="#4285F4"]; solvent_yes [label="Use Co-solvents\n(Method 2)", color="#34A853"]; solvent_no [label="Use Cyclodextrins\n(Method 3)", color="#FBBC05"];
start -> ph_check; ph_check -> ph_yes [label="Yes"]; ph_check -> ph_no [label="No"]; ph_no -> solvent_check; solvent_check -> solvent_yes [label="Yes"]; solvent_check -> solvent_no [label="No"]; }
Caption: Decision flowchart for selecting a solubility enhancement method.
References
- Bergström, C. A., & Avdeef, A. (2019).
- Crișan, C., et al. (n.d.). Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes.
- Obradors, C., & Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed, [Link]
- Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Mihajlovic, T., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI, [Link]
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing, [Link]
- YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube, [Link]
- Trujillo-Nallely, A., et al. (2019).
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library, [Link]
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis, [Link]
- Slideshare. (n.d.). Methods of solubility enhancements. Slideshare, [Link]
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.
- Kumar, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Leonardi, D., & Lamas, M. C. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH, [Link]
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma, [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV, [Link]
- Kumar, P., & Kumar, R. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, [Link]
- de Miranda, J. C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central, [Link]
- PubChem. (n.d.). 4-Aminoquinoline. PubChem, [Link]
- University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. University of Mustansiriyah, [Link]
- Royal Society of Chemistry. (n.d.). Chapter 5: Organic Solvents: Environmentally Benign Solutions. Royal Society of Chemistry, [Link]
- Prokop, Z., et al. (2012). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed, [Link]
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Solubility of Things, [Link]
- PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. PubChem, [Link]
- Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility.
- Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia, [Link]
- Kumar, L., & Kumar, V. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed, [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect, [Link]
- Al-Ahmary, K. M., et al. (2024).
- Romero, A. H., & Delgado, D. R. (2024).
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Romero, A. H., & Delgado, D. R. (2024).
Sources
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Technical Support Center: Overcoming Low Reactivity in 4-Aminoquinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-aminoquinoline synthesis. As a Senior Application Scientist, I understand that navigating the complexities of synthetic organic chemistry can be challenging. Low yields, stalled reactions, and unexpected side products are common hurdles. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and overcome low reactivity in the synthesis of this critical chemical scaffold, which is foundational to many pharmaceutical agents.[1][2]
The primary route to 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a suitable amine.[2][3] This guide is structured to address the most common issues encountered during this process.
Part 1: Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Issue 1: My SNAr reaction is not starting or is proceeding very slowly.
Question: I've combined my 4,7-dichloroquinoline with my amine nucleophile, but TLC/LC-MS analysis shows little to no product formation even after several hours. What are the likely causes and how can I fix this?
Answer: This is a classic reactivity problem that can stem from several factors related to your reactants and conditions. Let's break down the potential causes and solutions.
Causality Analysis:
-
Poor Nucleophilicity of the Amine: The SNAr reaction rate is highly dependent on the strength of the nucleophile.[4] Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Amines with bulky substituents near the nitrogen atom may also react slowly due to steric hindrance.[5]
-
Deactivation of the Quinoline Ring: While the chlorine at the 4-position of the quinoline is activated for SNAr, the overall reactivity can be influenced by other substituents on the ring. Electron-donating groups can decrease the electrophilicity of the C4 carbon, slowing the reaction.
-
Inadequate Reaction Conditions: SNAr reactions often require energy to overcome the activation barrier. Insufficient temperature or the wrong solvent can lead to a stalled reaction.
Troubleshooting Workflow:
Here is a decision-making workflow to address a stalled reaction:
Caption: Troubleshooting workflow for a stalled SNAr reaction.
Recommended Solutions:
-
Increase Energy Input:
-
Conventional Heating: Gradually increase the reaction temperature. Many SNAr reactions on 4-chloroquinolines are run at elevated temperatures, sometimes in refluxing solvents like ethanol or isopropanol.
-
Microwave Irradiation: This is a highly effective method for accelerating slow reactions.[6][7] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[1][3] Reactions in DMSO at 140°C or 180°C for 20-30 minutes are often successful.[3]
-
-
Employ Catalysis:
-
Acid Catalysis: For less reactive nucleophiles like anilines, adding a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid can significantly increase the reaction rate.[3] However, this method is not suitable for aliphatic amines, which can be protonated and rendered non-nucleophilic.[3]
-
Palladium Catalysis (Buchwald-Hartwig Amination): For particularly challenging substrates, especially those with electron-rich quinolines or sterically hindered amines, a Buchwald-Hartwig cross-coupling reaction is a powerful alternative.[8][9] This method uses a palladium catalyst with a specialized phosphine ligand to form the C-N bond under milder conditions than are often required for uncatalyzed SNAr.[9][10]
-
-
Optimize the Solvent:
Issue 2: My reaction is giving me a low yield of the desired product.
Question: The reaction is proceeding, but I'm only getting a 30% yield. How can I improve this?
Answer: Low yield is often a result of incomplete conversion, competing side reactions, or product degradation.
Causality Analysis:
-
Reversible Reaction or Unfavorable Equilibrium: The reaction may not be driven to completion.
-
Side Product Formation: The most common side reaction is the self-condensation or polymerization of reactants or products, especially under harsh conditions.[13] Another possibility is reaction at other sites on the quinoline ring if it is activated.
-
Product Degradation: The desired 4-aminoquinoline product might be unstable under the reaction conditions, especially if prolonged heating is required.
Recommended Solutions:
-
Use an Excess of One Reagent: To push the equilibrium towards the product, use an excess of the more readily available or less expensive reagent. Using the amine as a solvent (if it's a liquid) or in large excess is a common strategy.[14][15]
-
Add a Base: The SNAr reaction generates HCl as a byproduct. This can protonate the amine nucleophile, shutting down the reaction. Adding a non-nucleophilic base like triethylamine (TEA), potassium carbonate (K₂CO₃), or a stronger base like sodium hydroxide for aryl amines, scavenges the acid and maintains the concentration of the free amine.[3][16]
-
Re-evaluate Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also promote decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance where the product is formed efficiently without significant degradation. Microwave-assisted synthesis can be particularly useful here, as the short reaction times often lead to cleaner reactions and higher yields.[6][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction, and how does it explain low reactivity?
A1: The synthesis of 4-aminoquinolines from 4-chloroquinolines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] This is a two-step process:
-
Addition Step (Rate-Determining): The amine nucleophile attacks the electron-deficient carbon at the 4-position of the quinoline ring. This breaks the aromaticity and forms a negatively charged intermediate called a Meisenheimer complex.[17] This step is typically the slowest (rate-determining) step.
-
Elimination Step (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final 4-aminoquinoline product.
Caption: Simplified SNAr mechanism for 4-aminoquinoline synthesis.
Low reactivity occurs when the rate-determining addition step is slow. This happens if:
-
The nucleophile (amine) is weak , making the initial attack less favorable.
-
The quinoline ring is not sufficiently electron-poor (lacks electron-withdrawing groups), making the C4 carbon less attractive to the nucleophile.[17][18]
Q2: How do I choose the right solvent for my reaction?
A2: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. A good solvent for an SNAr reaction will accelerate the rate by lowering the energy of this intermediate.
| Solvent Type | Examples | Suitability for SNAr | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Excellent | These solvents possess large dipole moments that effectively stabilize the charged intermediate without protonating the nucleophile. DMSO is often a superior choice.[3][11][12] |
| Polar Protic | Ethanol, Isopropanol, Water | Good to Moderate | Can serve as both solvent and a proton source, but may also solvate the nucleophile, slightly reducing its reactivity. Often used under reflux conditions.[19] |
| Non-Polar | Toluene, Hexane, Dioxane | Poor | These solvents do not effectively stabilize the charged intermediate, leading to very slow reaction rates.[12] They are generally not recommended unless used in catalyzed reactions like the Buchwald-Hartwig amination. |
Q3: When should I consider a metal-catalyzed reaction like Buchwald-Hartwig instead of a direct SNAr?
A3: You should consider a Buchwald-Hartwig amination when conventional SNAr methods fail or give very low yields.[9] This is often the case under the following circumstances:
-
Highly Unreactive Nucleophiles: When using very weak nucleophiles, such as amides, carbamates, or highly electron-deficient anilines.
-
Sterically Demanding Substrates: When either the amine or the quinoline has bulky groups that sterically hinder the direct approach required for SNAr.
-
Electron-Rich Quinoline Systems: If the quinoline ring is substituted with strong electron-donating groups, which deactivate it towards nucleophilic attack.
-
Desire for Milder Conditions: Buchwald-Hartwig couplings can often be run at lower temperatures than thermal SNAr reactions, which can be beneficial for sensitive substrates.[9]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SNAr Synthesis
This protocol is a robust starting point for the synthesis of various 4-aminoquinolines from 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Amine (primary or secondary, 1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, if using an amine salt or secondary amine)
-
Dimethyl Sulfoxide (DMSO)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 4,7-dichloroquinoline.
-
Add the amine nucleophile. If the amine is a solid, dissolve both starting materials in a minimal amount of DMSO.
-
If required, add the base (K₂CO₃). A base is generally needed for secondary amines or if the amine is used as a hydrochloride salt.[3]
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (start with 140 °C) for 20-30 minutes.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography as needed.
This microwave-assisted protocol has been shown to be efficient, providing high yields and purities in short reaction times, often without the need for extensive purification.[6][7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for cases where thermal SNAr is ineffective.
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., BINAP, DavePhos, 4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the 4-chloroquinoline derivative and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This palladium-catalyzed method is highly versatile and can be used for a wide range of amine and quinoline substrates that are unreactive under standard SNAr conditions.[8][10]
References
- Melato, S. M., et al. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. European Journal of Organic Chemistry.
- Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
- Melato, S., et al. (2007). Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents. AIR Unimi.
- Various Authors. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate.
- Kowalski, P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.
- Roepe, D. E., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central.
- Krátký, M., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. PubMed Central.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions.
- LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- Ball, Z. T., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Various Authors. (n.d.). Aromatic nucleophilic substitution.
- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Reagent Guides.
- Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
- de Souza, M. V. N., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central.
- Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
- LibreTexts. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- ResearchGate. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chauhan, P. M. S., et al. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Kumar, A., et al. (2012). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scilit.com [scilit.com]
- 7. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents [air.unimi.it]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 17. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 18. byjus.com [byjus.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting and Preventing Bis-Quinoline Formation in Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Technical Guide to Identifying and Mitigating Unwanted Dimeric Byproducts in Quinoline Synthesis
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of pharmacologically active compounds.[1] While classical methods like the Friedländer, Doebner-von Miller, and Skraup syntheses are powerful tools for constructing this ring system, they are not without challenges.[2][3][4] Beyond common issues of low yield, tar formation, and poor regioselectivity, researchers can encounter the formation of high-molecular-weight byproducts.[5]
This guide addresses a particularly perplexing side reaction: the formation of bis-quinolines or other dimeric structures. These undesired products consume starting materials, complicate purification, and lower yields. This technical support center provides a framework for understanding the mechanistic origins of these byproducts and offers field-proven troubleshooting strategies and protocols to suppress their formation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a high-molecular-weight byproduct in my quinoline synthesis. What is bis-quinoline formation and what are the likely causes?
A1: Bis-quinoline formation refers to the undesired covalent linking of two quinoline precursors or related intermediates, resulting in a dimeric byproduct. This side reaction is not a feature of a single quinoline synthesis but can arise from several underlying mechanistic pathways, often competing with the desired intramolecular cyclization. The three most probable causes are the dimerization of reactive intermediates, oxidative homocoupling, and radical coupling.
-
Dimerization of Reactive Intermediates: Many quinoline syntheses proceed through highly reactive intermediates (e.g., enamines, imines, or Michael adducts).[1] If the concentration of these intermediates is high, they can react with each other (a bimolecular reaction) faster than they cyclize to form the quinoline ring (a unimolecular reaction). For example, an enaminone intermediate may react with a second molecule of itself before proceeding to the desired cyclization.[1]
-
Oxidative Homocoupling: Quinoline syntheses, particularly modern variations, often employ oxidative conditions to achieve the final aromatization step.[1][6] These conditions, which can involve metal catalysts (e.g., Pd, Ru, Co), chemical oxidants (e.g., DDQ, MnO₂), or even atmospheric oxygen, can also promote the unwanted homocoupling of aniline starting materials, quinoline products, or electron-rich intermediates.[7][8]
-
Radical Coupling: The notoriously harsh conditions of reactions like the Skraup or Doebner-von Miller synthesis (strong acids, high heat) can initiate radical pathways.[4][5] These radicals can lead to widespread polymerization (tarring) or more selective radical-radical coupling to form dimeric structures.
Caption: Competing pathways to desired quinoline vs. undesired bis-quinoline.
Q2: My Friedländer (or similar) reaction is yielding a byproduct with double the expected mass. How do I troubleshoot this?
A2: Confirming the byproduct's identity with Mass Spectrometry (for molecular weight) and NMR spectroscopy (for structural linkage) is the critical first step. Once confirmed as a dimer, you can use the following table to diagnose the likely cause based on your specific reaction conditions and implement targeted solutions.
| Observation / Condition | Plausible Dimerization Cause | Recommended Action & Rationale |
| Reaction run at high concentration. | Intermediate Dimerization: High concentration favors bimolecular reactions (dimerization) over unimolecular cyclization. | Implement a Slow-Addition Protocol (see Q3). This maintains a low steady-state concentration of the reactive intermediate. |
| Use of a strong oxidant (e.g., DDQ, air bubbling) or an air-sensitive catalyst. | Oxidative Homocoupling: The oxidant is coupling intermediates or starting materials. | Run the reaction under an Inert Atmosphere (see Q4). Consider using a milder or stoichiometric oxidant if essential for the final step. |
| Reaction is a Skraup or Doebner-von Miller type with a strong exotherm and tar formation. | Radical Coupling: Uncontrolled high temperatures and harsh acids are generating radical species. | Add a moderator like ferrous sulfate (FeSO₄) to control the exotherm.[4] Ensure efficient stirring and controlled heating to prevent thermal spikes. |
| Using a palladium or copper catalyst known to promote homocoupling (e.g., in Sonogashira). | Catalyst-Mediated Homocoupling: The catalyst's cycle has an off-pathway for homocoupling. | Screen different ligands or use a copper-free protocol if applicable. Rigorous degassing is crucial to prevent oxidative pathways.[8] |
Q3: How can I specifically modify my protocol to suppress the dimerization of reactive intermediates?
A3: The most effective strategy is to control the concentration of the reactive intermediate, thereby kinetically favoring the desired first-order intramolecular cyclization over the second-order bimolecular dimerization. This is achieved through a slow-addition protocol.
This protocol is adapted for a standard Friedländer synthesis but the principle is broadly applicable.[3]
-
Setup:
-
In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the 2-aminoaryl ketone (1.0 equiv) and the chosen solvent (e.g., ethanol or toluene).
-
Add the acid or base catalyst (e.g., p-TsOH, KOH) to this flask.
-
In a separate dropping funnel or syringe pump, prepare a solution of the α-methylene ketone (1.1 equiv) in the same solvent.
-
-
Execution:
-
Heat the flask containing the 2-aminoaryl ketone to the desired reaction temperature (e.g., reflux).
-
Once the temperature is stable, begin the dropwise addition of the α-methylene ketone solution from the syringe pump over a prolonged period (e.g., 4-8 hours).
-
Causality: By adding the second reactant slowly, its concentration in the flask remains very low at any given moment. This ensures that the reactive intermediate formed immediately after addition is more likely to encounter the catalyst and cyclize (intramolecularly) rather than find another intermediate molecule to dimerize with (intermolecularly).
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS. After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours to ensure full conversion.
-
Proceed with standard aqueous workup, extraction, and purification via column chromatography or recrystallization.
-
Q4: I suspect oxidative coupling is causing bis-quinoline formation. What is the best-practice protocol to prevent this?
A4: Unintentional oxidation by atmospheric oxygen is a common and often overlooked cause of coupling side reactions, especially in metal-catalyzed syntheses.[8] Implementing a robust inert atmosphere technique is essential.
Caption: Decision workflow for using an inert atmosphere protocol.
-
Solvent Degassing (Crucial Step):
-
Choose a method:
-
Freeze-Pump-Thaw: For small volumes. Freeze the solvent with liquid N₂. Apply high vacuum for 5-10 min. Thaw the solvent. Repeat this cycle 3 times.
-
Sparging: For larger volumes. Bubble a fine stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30 minutes.
-
-
Use the degassed solvent immediately.
-
-
Glassware Preparation:
-
Oven-dry all glassware and cool it under a stream of inert gas.
-
Assemble the reaction apparatus (flask, condenser, etc.) while hot and immediately place it under a positive pressure of inert gas (e.g., using a Schlenk line or a balloon).
-
-
Reagent Addition:
-
Add solid reagents under a strong flow of inert gas.
-
Add liquid reagents via syringe through a rubber septum against a positive counterflow of gas.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the reaction, typically with a balloon or a bubbler system. This prevents air from diffusing back into the flask.
-
Causality: By rigorously removing oxygen from the solvent and headspace, you eliminate a key reagent required for oxidative homocoupling, thereby shutting down this specific pathway for dimer formation.[9]
-
References
- Sun, J., et al. (2021). Synthesis of Dihydroquinoline Embelin Derivatives. Journal of Natural Products.
- Wan, J., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules.
- Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Wikipedia. (2023). Doebner–Miller reaction.
- Gadais, C., et al. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate.
- Das, S., et al. (2019). Synthesis of quinolines via dehydrogenative coupling reaction. ResearchGate.
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry.
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (2023). Friedländer synthesis.
- Semantic Scholar. Doebner-von Miller reaction.
- Wikipedia. (2023). Skraup reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Aminoquinolines via Acidic Wash
Welcome to the technical support center for the purification of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) related to the use of acidic washes for purification, a critical step in isolating high-purity 4-aminoquinolines.
The purification of 4-aminoquinolines often leverages their basic nature. The nitrogen atom on the quinoline ring and the side-chain nitrogen can be protonated in an acidic environment, rendering the molecule water-soluble as a salt. This chemical property is exploited in acid-base extractions to separate the desired 4-aminoquinoline from non-basic impurities.
Troubleshooting Guide
Issue 1: Low Recovery of 4-Aminoquinoline After Acidic Wash
"I'm losing a significant amount of my 4-aminoquinoline product after performing an acidic wash and neutralizing the aqueous layer."
This is a common issue that can often be traced back to several factors related to pH control and the solubility of your specific 4-aminoquinoline derivative.
Possible Causes and Solutions:
-
Incomplete Protonation: The pH of your acidic solution may not be low enough to fully protonate your 4-aminoquinoline. The basicity of 4-aminoquinolines can vary depending on their substitution. For instance, chloroquine has two pKa values of approximately 8.1 and 10.1.[1] To ensure complete protonation and transfer to the aqueous layer, the pH of the acidic solution should be at least 2 pH units below the pKa of the most basic nitrogen.
-
Recommendation: Use a pH meter to verify that your acidic solution (e.g., 1M HCl) is sufficiently acidic. Aim for a pH of 1-2.
-
-
Premature Precipitation During Neutralization: When you neutralize the acidic aqueous layer containing your protonated 4-aminoquinoline, you might be raising the pH too quickly or too high, causing the product to precipitate out in a fine, difficult-to-filter form, or even as an oil.
-
Recommendation: Add the base (e.g., 1M NaOH) slowly while vigorously stirring. Monitor the pH and aim for a final pH that is just above the highest pKa of your compound to ensure it is in its free base form. For many 4-aminoquinolines, a final pH of 9-11 is a good target.
-
-
Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which can trap your product.
-
Recommendation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, you can try to break it by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
-
Solubility of the Free Base: The free base form of your 4-aminoquinoline might have some solubility in the aqueous layer, even after neutralization.
Issue 2: Impurities Persist After Acidic Wash
"My final product is still contaminated with starting materials or byproducts even after an acidic wash."
The effectiveness of an acidic wash is entirely dependent on the chemical nature of the impurities you are trying to remove.
Possible Causes and Solutions:
-
Basic Impurities: If your impurities are also basic, they will be extracted into the acidic aqueous layer along with your 4-aminoquinoline.
-
Recommendation: In this scenario, an acidic wash alone is insufficient. You may need to employ other purification techniques such as column chromatography or recrystallization to separate compounds with similar basicity.[4]
-
-
Incomplete Extraction of Neutral Impurities: Neutral or acidic impurities should remain in the organic layer during the acidic wash. However, if the extraction is not efficient, some of these impurities may be carried over.
-
Recommendation: Perform multiple washes with the acidic solution to ensure all of the basic 4-aminoquinoline is extracted into the aqueous phase, leaving the neutral and acidic impurities behind in the organic layer.
-
Issue 3: Product Crashes Out as an Oil During Neutralization
"When I neutralize the acidic aqueous layer, my 4-aminoquinoline separates as a sticky oil instead of a solid."
Oiling out is a common problem, especially with compounds that have a low melting point or are not highly crystalline.
Possible Causes and Solutions:
-
Supersaturation and Rapid Precipitation: Adding the base too quickly can lead to a rapid change in pH, causing the product to come out of solution as a supersaturated oil before it has a chance to crystallize.
-
Recommendation: Slow down the rate of base addition and ensure vigorous stirring to maintain a homogeneous solution and allow for controlled precipitation. Seeding the solution with a small crystal of the pure product can also encourage crystallization.
-
-
Temperature: The temperature of the solution can influence the physical form of the precipitate.
-
Recommendation: Try cooling the solution in an ice bath during neutralization to promote the formation of a solid.
-
-
Solvent Choice for Back-Extraction: If the product consistently oils out, an alternative is to neutralize the aqueous layer and then immediately perform a back-extraction into an organic solvent. The product can then be isolated by evaporating the organic solvent.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using an acidic wash for 4-aminoquinoline purification?
The acidic wash is a type of acid-base extraction that relies on the basicity of the 4-aminoquinoline core.[5] The nitrogen atoms in the 4-aminoquinoline can accept protons (H+) from an acid to form a positively charged salt. This salt is typically soluble in the aqueous layer, while neutral or acidic organic impurities are not. This allows for the separation of the 4-aminoquinoline from these impurities. The process is then reversed by adding a base to the aqueous layer to neutralize the salt and regenerate the neutral, water-insoluble 4-aminoquinoline free base, which can then be extracted back into an organic solvent or collected as a precipitate.
Q2: Which acid should I use for the acidic wash, and at what concentration?
Hydrochloric acid (HCl) at a concentration of 1M to 2M is a common and effective choice for the acidic wash. Sulfuric acid can also be used.[6] The key is to use a strong acid that can fully protonate the 4-aminoquinoline. The use of organic acids like acetic acid is also possible but may be less effective for complete protonation.[7]
Q3: How do I know if my 4-aminoquinoline has been successfully protonated and transferred to the aqueous layer?
You can monitor the extraction process using Thin Layer Chromatography (TLC). Spot the organic layer on a TLC plate before and after the acidic wash. A successful extraction will show the disappearance of the 4-aminoquinoline spot from the organic layer.
Q4: Can I purify my 4-aminoquinoline by crystallizing it as a salt?
Yes, this is an excellent purification strategy. After extracting your 4-aminoquinoline into the acidic aqueous layer, you can often induce crystallization of the hydrochloride or another salt directly from this solution. This can be achieved by concentrating the solution or by adding a co-solvent in which the salt is less soluble. The resulting crystalline salt is often highly pure.[8][9]
Q5: What are some common non-basic impurities I might encounter in a 4-aminoquinoline synthesis?
Common non-basic impurities can include unreacted starting materials that are not basic, side-products from the reaction, and residual solvents. For example, in syntheses starting from 4,7-dichloroquinoline, you might have unreacted 4,7-dichloroquinoline as a neutral impurity.[2]
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of a 4-aminoquinoline using an acidic wash.
Caption: Workflow for 4-aminoquinoline purification.
Chemical Principle of Acidic Wash
This diagram illustrates the chemical transformation of a 4-aminoquinoline during the acidic wash and subsequent neutralization.
Caption: Acid-base equilibrium of 4-aminoquinolines.
Experimental Protocol: Acidic Wash Purification of a 4-Aminoquinoline
This protocol provides a general step-by-step methodology for the purification of a 4-aminoquinoline using an acidic wash.
Materials:
-
Crude 4-aminoquinoline product
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude 4-aminoquinoline product in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Repeat Wash (Optional but Recommended): Add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and separate as before. Combine the aqueous layers. This ensures complete extraction of the basic product.
-
Wash Organic Layer: Wash the organic layer (which contains neutral and acidic impurities) with brine, then dry it over anhydrous Na₂SO₄. This layer can be concentrated to recover any non-basic byproducts if desired.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1M NaOH with constant stirring, monitoring the pH. Continue adding base until the pH is approximately 9-11 and a precipitate (the 4-aminoquinoline free base) forms.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
-
If the product oils out or for better recovery: Perform a back-extraction. Add a fresh portion of organic solvent (e.g., DCM) to the neutralized aqueous layer in a separatory funnel. Shake and separate the layers. Repeat the extraction two more times with fresh organic solvent.
-
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-aminoquinoline.
References
- Pagola, S., et al. (2019). A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. ResearchGate.
- Romero, M. P., & Delgado, G. E. (2025).
- Trinity Student Scientific Review. (2015). 4-aminoquinolines as Antimalarial Drugs. Trinity College Dublin.
- Process for preparing 4-amino-7-chloro-quinoline. (1986). Google Patents.
- Romero, M. P., & Delgado, G. E. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI.
- Baruah, J. B., et al. (2014).
- Romero, M. P., & Delgado, G. E. (2025).
- Madrid, P. B., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central.
- Madrid, P. B., et al. (2007). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
- Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydr
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One.
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2009).
- 4-Aminoquinoline. (n.d.). Wikipedia.
- Method for extracting quinoline and isoquinoline from coal tar wash oil. (2009).
- Acid-Base Extraction Tutorial. (2020). YouTube.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- On the interplay among non-covalent interactions and activity of 4-aminoquinoline antimalarials. (n.d.). AIR Unimi.
- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. (2001).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Tre
- Acidified chloroquine treatment for the removal of class I HLA antigens. (1991). PubMed.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Synthesis, Characterization, and Acute Cytotoxicity Evaluation of Chloroquine Encapsul
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). MDPI.
- Acidic extracellular pH neutralizes the autophagy-inhibiting activity of chloroquine: Implications for cancer therapies. (2016). PubMed Central.
- Protein purification troubleshooting guide. (n.d.). Cytiva.
Sources
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
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- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base and Solvent for SNAr Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the causality behind experimental choices. This resource addresses common challenges encountered in the lab, helping you troubleshoot and optimize your reactions effectively.
Core Concepts: Understanding the "Why"
Before diving into troubleshooting, let's establish the fundamental principles governing the choice of base and solvent in SNAr reactions.
Q1: Why is the choice of solvent so critical for SNAr reactions?
The solvent's role in an SNAr reaction is multifaceted and profoundly impacts the reaction rate, often by orders of magnitude. The key lies in the solvent's ability to stabilize the charged species involved in the reaction mechanism—specifically, the anionic nucleophile and the negatively charged intermediate known as the Meisenheimer complex.[1][2][3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNAr reactions.[4][5] They possess large dipole moments that effectively solvate the counter-ion of the nucleophile salt but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive. Furthermore, they are excellent at stabilizing the large, charge-delocalized Meisenheimer complex formed during the reaction, which lowers the activation energy of this rate-determining step.[1][2] The result is a dramatic acceleration of the reaction rate compared to other solvent types.[1][2][6]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally poor choices for SNAr reactions with anionic nucleophiles. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that drastically reduces its nucleophilicity and reactivity.[7][8] While they can stabilize the Meisenheimer complex, the severe deactivation of the nucleophile typically leads to very sluggish or failed reactions.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable as they cannot effectively dissolve ionic nucleophiles or stabilize the charged Meisenheimer intermediate.[9]
Q2: How do I select the right base for my SNAr reaction?
A base is often required in SNAr reactions, but its role depends on the nature of the nucleophile.
-
To Deprotonate the Nucleophile: When using neutral nucleophiles like alcohols (R-OH), thiols (R-SH), or secondary amines (R₂NH), a base is required to deprotonate them into their more potent anionic forms (RO⁻, RS⁻, R₂N⁻). The strength of the base should be sufficient to deprotonate the nucleophile. A common rule of thumb is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the nucleophile.
-
To Neutralize In-Situ Generated Acid: For reactions involving primary or secondary amine nucleophiles, the reaction generates a hydrohalic acid (e.g., HF, HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added as an "acid scavenger" to neutralize this acid and maintain the concentration of the active nucleophile.[4]
Q3: What is the general mechanism of an SNAr reaction and how do solvent and base influence it?
The classical SNAr reaction proceeds via a two-step addition-elimination mechanism .
-
Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This breaks the aromaticity and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex .[3] This step is typically the slowest (rate-determining).
-
Elimination Step (Fast): The lone pair on the negatively charged carbon reforms the aromatic π-system, expelling the leaving group.
The solvent and base directly influence the crucial first step. Polar aprotic solvents stabilize the Meisenheimer complex, lowering the activation energy. The base ensures the nucleophile is in its most reactive, deprotonated state.
Caption: The Addition-Elimination mechanism of SNAr reactions.
Troubleshooting Guide
Q4: My reaction is very slow or not proceeding to completion. What should I try?
A sluggish reaction is a common issue. Here is a systematic approach to increase the reaction rate:
-
Verify Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.[4][5] These solvents can significantly accelerate reactions.[2] If solubility is an issue, a co-solvent might help, but pure polar aprotic is often best.
-
Increase Temperature: SNAr reactions are often run at elevated temperatures (50-150 °C).[12][13] Gradually increasing the temperature can overcome the activation barrier. Monitor for potential degradation of starting materials or products.
-
Enhance Nucleophilicity:
-
Change the Leaving Group: The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[14][15] This is because the highly electronegative fluorine atom makes the attacked carbon more electrophilic, accelerating the rate-determining addition step.[14] If your substrate has a chloro or bromo leaving group, synthesizing the fluoro analogue could provide a significant rate enhancement.
Caption: A troubleshooting workflow for slow SNAr reactions.
Q5: I'm observing significant side product formation (e.g., di-substitution, hydrolysis). How can I improve selectivity?
Selectivity issues often arise from overly aggressive reaction conditions.
-
Control Stoichiometry: To prevent di-substitution on substrates with multiple leaving groups, use only a slight excess of the nucleophile (e.g., 1.05–1.2 equivalents).[4]
-
Slow Addition: Add the nucleophile dropwise over a prolonged period. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.[4]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) during the addition phase can significantly enhance selectivity.[4]
-
Ensure Anhydrous Conditions: If you observe hydrolysis of your starting material or product, ensure that your solvent and reagents are thoroughly dried. Water can act as a competing nucleophile.
Q6: My starting material/product is degrading. What could be the cause?
Degradation is often caused by a base that is too strong or a temperature that is too high, especially if your molecule contains sensitive functional groups like esters or aldehydes.
-
Use a Milder Base: If possible, switch to a weaker base like K₂CO₃ or an organic base like DIPEA.[4][10] For example, strong alkoxides can potentially react with aldehyde functional groups.[16]
-
Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Protect Sensitive Groups: If degradation is unavoidable, consider a protecting group strategy for the sensitive functionality.
Q7: I'm having trouble with poorly soluble reagents. What are my options?
Low solubility prevents the reactants from interacting, halting the reaction.
-
Switch Polar Aprotic Solvent: Reagent solubility can differ between DMF, DMSO, NMP, and acetonitrile. Try a different solvent.
-
Use a Phase-Transfer Catalyst (PTC): If your nucleophile is an inorganic salt (e.g., NaCN, KF) that is insoluble in your organic solvent, a PTC is an excellent solution. The PTC transports the nucleophile anion from its solid or aqueous phase into the organic phase where the reaction occurs.[9][17] Common PTCs include quaternary ammonium salts (e.g., TBAB) and crown ethers.[9][17] This technique can also enable the use of greener, less polar solvents like toluene.[18]
Data Tables for Quick Reference
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 47 | 189 | Excellent solvating power, but high boiling point can make removal difficult.[9] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 37 | 153 | Very common, good balance of properties. Can decompose at high temps.[9] |
| Acetonitrile | ACN, MeCN | Polar Aprotic | 38 | 82 | Lower boiling point, easier to remove. Less solvating power than DMSO/DMF.[4] |
| Tetrahydrofuran | THF | Polar Aprotic | 7.5 | 66 | Less polar, but useful for specific cases, especially with strong bases.[4][13] |
| Methanol | MeOH | Polar Protic | 33 | 65 | Generally avoided due to H-bonding with nucleophiles, which reduces reactivity. |
| Water | H₂O | Polar Protic | 80 | 100 | Poor choice for most SNAr reactions due to nucleophile deactivation. |
Table 2: Common Bases for SNAr Reactions and their pKaH Values
| Base | Formula | Type | pKa of Conjugate Acid (in DMSO) | Common Use |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | ~35 (H₂) | Deprotonating alcohols, thiols.[10] |
| Potassium tert-Butoxide | KtBuO | Strong, Bulky | ~32.2 (tBuOH) | Deprotonating alcohols, phenols.[10] |
| Potassium Carbonate | K₂CO₃ | Inorganic, Moderate | ~10.3 (HCO₃⁻ in H₂O) | Reactions with amines, phenols, thiols.[10][12] |
| Triethylamine | Et₃N (TEA) | Organic, Non-nucleophilic | ~10.75 (Et₃NH⁺ in H₂O) | Acid scavenger for amine nucleophiles.[4] |
| Diisopropylethylamine | DIPEA | Organic, Hindered | ~11 (DIPEAH⁺ in H₂O) | Acid scavenger, less nucleophilic than TEA.[4] |
| 1,8-Diazabicycloundec-7-ene | DBU | Organic, Non-nucleophilic | ~13.5 (DBUH⁺ in MeCN) | Strong organic base for various transformations.[12] |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol describes a typical setup for the reaction between an activated aryl halide and a primary/secondary amine using an organic base as an acid scavenger.
Materials:
-
Activated Aryl Halide (1.0 eq.)
-
Amine Nucleophile (1.1 eq.)
-
DIPEA or Triethylamine (1.5 - 2.0 eq.)[4]
-
Anhydrous DMF or DMSO (to make a ~0.5 M solution)
-
Standard glassware for anhydrous reactions, under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Initial Charge: To the flask, add the activated aryl halide (1.0 eq.) and dissolve it in the anhydrous solvent.
-
Reagent Addition: Add the amine nucleophile (1.1 eq.) followed by the base (e.g., DIPEA, 2.0 eq.) to the stirred solution at room temperature.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. This may precipitate the product or will allow for extraction.[4][10]
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF/DMSO and salts.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.[4]
References
- Acevedo, O., & Jorgensen, W. L. (2004).
- Gazitúa, M., Tapia, R., Contreras, R., & Campodónico, P. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Park, Y., & Lee, S. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]
- Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]
- The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. American Chemical Society. [Link]
- University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary. [Link]
- Korde, A., et al. (2021).
- Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction. St.
- MacCoss, M., & Dehnhardt, C. M. (2015). Nucleophilic Aromatic Substitution (SNAr)
- Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. [Link]
- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. [Link]
- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET. [Link]
- Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science. [Link]
- Chem Help ASAP. (2021). SNAr (Nucleophilic Aromatic Substitution) | Chapter 5 – Organic Chemistry (5th). YouTube. [Link]
- Korde, A., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
- Sheridan, C. O., et al. (2020). Optimization of organophotochemical SNAr reaction.
- Zhang, X., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
- Pearson. (n.d.). Nucleophilic Aromatic Substitution.
- Chem Help ASAP. (2020).
- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
- Organic Chemistry Portal. (n.d.). SNAr (Cl) - Common Conditions. Organic Chemistry Portal. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- Reddit. (2015). How to use pKa values to help predict organic mechanisms. r/chemistry. [Link]
Sources
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Technical Support Center: Synthesis of 4-Aminoquinolines with Less Reactive Nucleophiles
Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges when working with less reactive nucleophiles in this critical synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles and optimize your reaction outcomes.
Introduction: The Challenge of Weak Nucleophiles in 4-Aminoquinoline Synthesis
The synthesis of 4-aminoquinolines, a scaffold of significant pharmacological importance, most commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and an amine.[1][2] While this reaction is often straightforward with highly nucleophilic aliphatic amines, researchers frequently encounter difficulties when employing less reactive nucleophiles such as anilines, heteroarylamines, or sterically hindered amines. These challenges manifest as low yields, slow reaction rates, and the need for harsh reaction conditions that can lead to undesired side products.
This guide will address these specific challenges by providing a structured, question-and-answer-based approach to troubleshooting, backed by mechanistic insights and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My SNAr reaction with an aniline derivative is giving very low yields under standard conditions.
Question: I am attempting to couple 4,7-dichloroquinoline with 3-methoxyaniline using ethanol as a solvent under reflux, but I am only achieving a 15% yield after 24 hours. How can I improve this?
Answer: This is a classic challenge. Anilines are significantly less nucleophilic than aliphatic amines, and their lone pair of electrons is delocalized into the aromatic ring, reducing their availability for nucleophilic attack. The conditions you are using are likely too mild for such a deactivated nucleophile.
Causality: The SNAr reaction proceeds through a Meisenheimer complex, a charged intermediate whose formation is the rate-determining step.[3] Less reactive nucleophiles, like anilines, slow down the formation of this complex, thus hindering the overall reaction rate.
Troubleshooting Steps:
-
Solvent and Temperature Modification: Consider switching to a higher-boiling point solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[4] These solvents can facilitate the reaction at higher temperatures (e.g., 140-180°C), which is often necessary for less reactive amines.[1][2]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for sluggish reactions.[5] A typical starting point would be to run the reaction in DMSO at 140°C for 20-30 minutes in a sealed microwave vial.[1][2]
-
Acid Catalysis: For aniline nucleophiles, the addition of a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid can enhance the electrophilicity of the 4-chloroquinoline, thereby promoting the reaction.[1][2] However, this is not suitable for alkylamines which would be protonated.[1][2]
-
Base Addition: For aryl or heteroarylamines, the addition of a stronger base like sodium hydroxide may be required to facilitate the reaction, especially under microwave conditions.[1][2]
Issue 2: I am observing significant amounts of starting material even after prolonged reaction times and high temperatures.
Question: I'm trying to synthesize a 4-aminoquinoline derivative with a secondary aliphatic amine, but the conversion is stalled at around 50%, even after refluxing in DMF for 48 hours. What's going on?
Answer: While secondary aliphatic amines are generally more reactive than anilines, steric hindrance can play a significant role. Additionally, the hydrogen chloride (HCl) generated during the reaction can protonate the starting amine, effectively taking it out of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Addition of a Base: The SNAr reaction liberates one equivalent of HCl. This acid will protonate your amine nucleophile, rendering it non-nucleophilic. Adding an auxiliary base like triethylamine (Et3N) or potassium carbonate (K2CO3) will scavenge the HCl and maintain the concentration of the free amine.[1][2]
-
Microwave Irradiation: As mentioned previously, microwave synthesis can provide the necessary energy to overcome activation barriers in a shorter time frame.[5]
-
Palladium-Catalyzed Cross-Coupling: For particularly challenging or sterically hindered amines, a Buchwald-Hartwig amination may be the most effective approach.[6][7] This method utilizes a palladium catalyst and a suitable ligand to couple the amine and the 4-chloroquinoline under milder conditions than typically required for SNAr with weak nucleophiles.
Comparative Overview of Synthetic Strategies
| Strategy | Nucleophile Compatibility | Typical Conditions | Advantages | Disadvantages |
| Conventional SNAr | Good for primary & secondary alkylamines.[1][2] | High temperature (>120°C), long reaction times (>24h), often neat or in high-boiling solvents (DMF, NMP).[1][2][8] | Simple setup, no catalyst needed. | Harsh conditions, poor yields with anilines and other weak nucleophiles.[1][2] |
| Microwave-Assisted SNAr | Broad scope: alkylamines, anilines, heteroarylamines.[1][2] | 140-180°C, 20-30 min, in DMSO.[1][2][5] | Rapid, high yields, improved success with weak nucleophiles.[5] | Requires specialized equipment. |
| Acid-Catalyzed SNAr | Primarily for anilines.[1][2] | Reflux with catalytic Brønsted or Lewis acid. | Improved yields for anilines, simple procedure. | Not suitable for alkylamines due to protonation.[1][2] |
| Buchwald-Hartwig Amination | Excellent for a wide range of amines, including anilines, amides, and sterically hindered amines.[6][7][9] | Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., BINAP, Xantphos), base (e.g., NaOt-Bu, Cs2CO3), 70-100°C.[5] | Mild conditions, high functional group tolerance, excellent yields. | Cost of catalyst and ligands, requires inert atmosphere. |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted SNAr for Anilines
This protocol is adapted for the coupling of a less reactive aniline with 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline
-
Aniline derivative (e.g., 3-methoxyaniline)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
-
Microwave vial (10 mL)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the aniline derivative (1.2 eq), and a magnetic stir bar.
-
Add DMSO to achieve a concentration of approximately 0.5 M.
-
Add powdered sodium hydroxide (1.5 eq).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate at 140°C for 30 minutes.[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by carefully adding water. The product may precipitate.
-
Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel or recrystallization.[5]
Mechanism Visualization:
Caption: SNAr reaction mechanism.
Protocol 2: Buchwald-Hartwig Amination for Sterically Hindered Amines
This protocol provides a general procedure for the palladium-catalyzed amination of 4-chloroquinoline.
Materials:
-
4-chloroquinoline
-
Sterically hindered amine
-
Palladium(II) acetate (Pd(OAc)2)
-
Ligand (e.g., BINAP or DPEphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (2-5 mol%), the chosen ligand (e.g., BINAP, 2.2-5.5 mol%), and sodium tert-butoxide (1.4 eq).
-
Add the 4-chloroquinoline (1.0 eq) and the sterically hindered amine (1.2 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC or GC-MS.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[5]
References
- Valverde, E., et al. (2025).
- Valverde, E., et al. (2025).
- Roepe, D. E. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central. [Link]
- Yousuf, M., et al. (2012).
- Sánchez, M. V., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- ChemistryViews. (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. [Link]
- Reddit. (2018).
- Pennington, M. W., & Byrnes, M. E. (2008). Procedures to Improve Difficult Couplings.
- Wydra, S., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central. [Link]
- de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 4-Aminoquinoline-2-carboxylic acid vs. 4-Aminoquinoline-4-carboxylic acid
An In-Depth Guide to Isomeric Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, the 4-aminoquinoline scaffold stands as a privileged structure, renowned for its presence in a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2] The strategic placement of functional groups on this heterocyclic system can dramatically alter its physicochemical properties, biological activity, and potential as a drug candidate. This guide provides a detailed comparative analysis of two closely related isomers: 4-Aminoquinoline-2-carboxylic acid and 4-Aminoquinoline-4-carboxylic acid. As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to make informed decisions when considering these scaffolds for their research programs.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the position of the carboxylic acid group—from the 2-position to the 4-position of the quinoline ring—imparts significant changes in the electronic distribution, steric hindrance, and hydrogen bonding capabilities of these molecules. These differences, in turn, influence key physicochemical parameters that are critical for drug development, such as solubility, acidity (pKa), and lipophilicity (LogP).
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// this compound node1 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3159677&t=l", label="this compound"];
// 4-Aminoquinoline-4-carboxylic acid node2 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12168923&t=l", label="4-Aminoquinoline-4-carboxylic acid"];
// Invisible edges for layout edge [style=invis]; node1 -- node2; } Chemical Structures of the Isomers
A comprehensive understanding of these properties is the first step in rational drug design. The following table summarizes the key physicochemical parameters for the parent quinoline carboxylic acids to provide a baseline for understanding the influence of the 4-amino group. The presence of the amino group is expected to increase the basicity and potentially the solubility of these compounds compared to their unsubstituted counterparts.
| Property | Quinoline-2-carboxylic acid | Quinoline-4-carboxylic acid | Predicted Effect of 4-Amino Group |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | C₁₀H₈N₂O₂ |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol | 188.18 g/mol |
| Melting Point | 156-157 °C | 254-255 °C[2] | Altered crystal packing may change melting point |
| pKa (acidic) | ~4.9 | 1.03 (Predicted)[2] | Electron-donating amino group will likely increase the pKa of the carboxylic acid |
| pKa (basic) | ~1.8 (quinoline N) | ~4.9 (quinoline N)[3] | Amino group will introduce a second basic center |
| Solubility | Soluble in hot water and alcohol | Soluble in DMSO[2] | Generally expected to increase aqueous solubility, especially at physiological pH |
Expert Insights: The significant difference in the melting points of the parent compounds suggests a disparity in their crystal lattice energies, a factor that can influence formulation and bioavailability. The predicted lower acidic pKa of quinoline-4-carboxylic acid compared to the 2-isomer is noteworthy and will be influenced by the electron-donating 4-amino group. This will affect the ionization state of the molecule at physiological pH, a critical determinant of its interaction with biological targets and its ability to cross cell membranes.
Synthesis Strategies: Navigating the Path to Isomeric Purity
The synthesis of these specific isomers requires careful consideration of established named reactions for quinoline synthesis, primarily the Doebner-von Miller and Pfitzinger reactions. The choice of starting materials is paramount to ensure the correct placement of the carboxylic acid group.
Synthesis of 4-Aminoquinoline-4-carboxylic acid
The Doebner reaction provides a classical and effective route to quinoline-4-carboxylic acids.[4] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. To introduce the 4-amino group, one would strategically employ a protected or masked aniline precursor.
dot graph "Doebner_Reaction" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Aniline [label="Substituted Aniline"]; Aldehyde [label="Aldehyde"]; PyruvicAcid [label="Pyruvic Acid"]; Intermediate [label="Dihydroquinoline Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Quinoline [label="Quinoline-4-carboxylic Acid Derivative"];
Aniline -> Intermediate [label="+ Aldehyde"]; PyruvicAcid -> Intermediate; Intermediate -> Quinoline [label="Oxidation"]; } Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis
Experimental Protocol: Doebner Synthesis of a Quinoline-4-carboxylic Acid Derivative
-
Reactant Mixture: In a round-bottom flask, combine the desired aniline (1.0 eq), an aromatic aldehyde (1.0 eq), and pyruvic acid (1.2 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound
The synthesis of the 2-carboxylic acid isomer often involves the Pfitzinger reaction, which utilizes isatin and a carbonyl compound.[5] Alternatively, modern synthetic strategies may employ metal-catalyzed cross-coupling reactions to construct the quinoline core with the desired substitution pattern. A recent review highlights various synthetic alternatives for 4-aminoquinolines, including those that could be adapted to produce the 2-carboxylic acid derivative.[6][7]
Expert Insights: The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. For both isomers, purification can be challenging due to their amphoteric nature. Careful control of pH during extraction and crystallization is crucial for obtaining high-purity material.
Spectroscopic Characterization: Deciphering the Isomeric Fingerprints
Unequivocal identification of the correct isomer is essential. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable tools for distinguishing between the two isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each compound due to the different electronic environments created by the positioning of the carboxylic acid group.
Predicted ¹H NMR Spectral Features:
-
This compound: The proton at the 3-position is expected to be a singlet and will likely appear at a downfield chemical shift due to the anisotropic effect of the adjacent carboxylic acid.
-
4-Aminoquinoline-4-carboxylic acid: The proton at the 3-position will also be a singlet but its chemical shift will be influenced differently by the neighboring amino group and the more distant carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecules. Both isomers will exhibit characteristic absorbances for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad signal from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (typically 1680-1710 cm⁻¹).[8] Subtle differences in the positions and shapes of these bands may be observed due to differences in intramolecular hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compounds (188.18 g/mol for C₁₀H₈N₂O₂). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition. The fragmentation patterns observed in the mass spectrum can also provide structural information to differentiate the isomers.
dot graph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Synthesis [label="Synthesis"]; Purification [label="Purification"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure [label="Structural Confirmation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Synthesis -> Purification; Purification -> NMR; Purification -> IR; Purification -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; } Analytical Workflow for Isomer Characterization
Biological Activity and Therapeutic Potential: A Comparative Outlook
While direct comparative biological data for this compound and 4-aminoquinoline-4-carboxylic acid is not extensively reported in the literature, we can draw inferences from studies on related quinoline carboxylic acids.
Derivatives of quinoline-4-carboxylic acid have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[9] Some studies have also explored their potential as anticancer agents.[5] For instance, certain quinoline-4-carboxylic acid derivatives have shown promising inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[5]
Quinoline-2-carboxylic acid has been reported to exhibit antidiabetic activity through the inhibition of α-glucosidase and α-amylase.[10] It has also been investigated for its antiproliferative effects on cancer cell lines.[11]
Expert Insights: The position of the carboxylic acid group is critical for determining the biological activity profile. This is because it dictates the molecule's ability to interact with the active site of a target enzyme or receptor through hydrogen bonding and electrostatic interactions. The addition of the 4-amino group to these scaffolds introduces a new point for potential interactions and will undoubtedly modulate their biological activity. It is plausible that the 2-carboxylic acid isomer, with its chelating potential involving the quinoline nitrogen and the carboxylate, may exhibit different metal-binding properties and, consequently, different biological effects compared to the 4-carboxylic acid isomer. Further experimental investigation is required to fully elucidate and compare the biological activities of these two isomers.
Conclusion and Future Directions
This compound and 4-Aminoquinoline-4-carboxylic acid represent two intriguing and isomeric scaffolds for medicinal chemistry exploration. Their distinct physicochemical properties, arising from the differential placement of the carboxylic acid group, will have a profound impact on their pharmacokinetic profiles and biological activities. While the existing literature provides a solid foundation for their synthesis and characterization, there is a clear need for direct, head-to-head comparative studies to fully understand their relative potential as drug candidates.
Future research should focus on:
-
Systematic Biological Screening: Evaluating both isomers in a panel of relevant biological assays to identify and compare their activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of both isomers to probe the effects of further substitution on their biological profiles.
-
Computational Modeling: Employing molecular docking and other computational tools to predict and rationalize their interactions with biological targets.
By undertaking these studies, the scientific community can unlock the full potential of these valuable 4-aminoquinoline building blocks in the ongoing quest for novel and effective therapeutics.
References
- Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. ([Link])
- 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Publishing. ([Link])
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. ([Link])
- 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry. ([Link])
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. ([Link])
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. ([Link])
- Quinoline. mVOC 4.0. ([Link])
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. ([Link])
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. ([Link])
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. DARU Journal of Pharmaceutical Sciences. ([Link])
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-aminoquinolines as Antimalarial Drugs. Trinity College Dublin. ([Link])
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. ([Link])
- FTIR Spectrum of Quinoline-2-carboxylic acid.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Journal of the Serbian Chemical Society. ([Link])
- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. RSC Medicinal Chemistry. ([Link])
- 4-Aminoquinoline-based drugs and drug candidates.
- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy. ([Link])
- Comparison of IC50s of selected 4-aminoquinolines and chloroquine for a large number of P. falciparum isolates.
- 4-Aminoquinoline – Knowledge and References. Taylor & Francis. ([Link])
- Synthesis of Certain Simple 4-Aminoquinoline Derivatives.
- 4-Quinolinecarboxylic acid | C10H7NO2. PubChem. ([Link])
- 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2. PubChem. ([Link])
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. ([Link])
- 4-Aminoquinoline. PubChem. ([Link])
Sources
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- 2. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Isomers
Introduction
Quinoline carboxylic acids are a class of heterocyclic compounds built upon a fused benzene and pyridine ring system, decorated with a crucial carboxylic acid group. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The constitutional isomerism, defined by the position of the carboxylic acid group on the quinoline ring, is not a trivial structural nuance; it is a profound determinant of the molecule's biological activity, mechanism of action, and therapeutic potential.
This guide provides an in-depth comparative analysis of the principal isomers of quinoline carboxylic acid—specifically quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid. We will dissect their differential activities in oncology, microbiology, and metabolic disease, supported by experimental data and validated protocols. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the function of these versatile molecules, thereby informing more rational design of next-generation therapeutics.
Section 1: Comparative Anticancer and Antiproliferative Activity
The quinoline scaffold is a privileged structure in anticancer drug design, with different isomers exhibiting distinct potencies and mechanisms of action. The placement of the carboxylic acid group critically influences the molecule's ability to interact with key oncological targets.
Isomer-Specific Cytotoxicity
Direct comparative studies have revealed significant differences in the antiproliferative effects of quinoline carboxylic acid isomers against various cancer cell lines. Notably, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have all demonstrated remarkable growth inhibition capabilities against the MCF-7 breast cancer cell line.[1] However, against the HeLa cervical cancer cell line, quinoline-2-carboxylic acid was uniquely identified as having significant cytotoxic effects among the parent isomers.[1] This highlights a fundamental principle: a simple shift in the carboxylic acid's position can dramatically alter the spectrum of activity.
The versatility of the quinoline scaffold allows for extensive structural modifications, leading to derivatives with activity against a broad range of cancers, including colorectal, pancreatic, prostate, and lung cancer cell lines.[1][2]
Comparative Data on Antiproliferative Activity
| Compound | Target Cell Line | Activity Metric | Value | Reference |
| Quinoline-2-Carboxylic Acid | MCF-7 (Breast Cancer) | Growth Inhibition | Significant | [1][3] |
| HELA (Cervical Cancer) | Growth Inhibition | Significant | [1] | |
| Quinoline-3-Carboxylic Acid | MCF-7 (Breast Cancer) | Growth Inhibition | Significant | [1] |
| K562 (Leukemia) | IC50 | Micromolar (Derivatives) | [4] | |
| Quinoline-4-Carboxylic Acid | MCF-7 (Breast Cancer) | Growth Inhibition | Significant | [1][3][5] |
| HCT-116 (Colon Cancer) | IC50 | 1.48 ± 0.16 µM (Derivative 17) | [6] |
Mechanisms of Action: A Tale of Two Isomers
The anticancer properties of these isomers are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways.[2]
-
Quinoline-4-Carboxylic Acid: The DHODH Inhibitor. The most well-defined mechanism associated with the 4-carboxy isomer is the inhibition of dihydroorotate dehydrogenase (DHODH).[7] This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[8] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. Structure-activity relationship studies confirm an absolute requirement for the carboxylic acid group at the C-4 position for potent DHODH inhibition.[8] The carboxylate group forms key interactions, including a salt bridge with Arginine-136 in the enzyme's active site, anchoring the inhibitor.[9] Brequinar, a well-known anticancer agent, is a prime example of a potent DHODH inhibitor based on the quinoline-4-carboxylic acid scaffold.[8]
-
Broader Mechanisms. Beyond DHODH, quinoline carboxylic acids can induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bax and Bcl-2.[2] They can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle, often by modulating cyclin-dependent kinases (CDKs).[2] Certain derivatives also function as topoisomerase inhibitors, inducing DNA damage and triggering cell death.[2][10] The ability of some isomers to chelate divalent metals may also contribute to their cytotoxic effects.[1]
Visualizing the Mechanism: DHODH Inhibition
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.
Section 2: Comparative Antibacterial Activity
The quinoline core is perhaps most famous for giving rise to the "quinolone" class of antibiotics, which have been pivotal in treating bacterial infections for decades.
The Primacy of the 3-Carboxylic Acid Isomer
The vast majority of clinically successful quinolone antibiotics, such as ciprofloxacin and levofloxacin, are derivatives of quinolone-3-carboxylic acid. Their primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones block the re-ligation step, leading to double-strand DNA breaks and rapid bacterial cell death.[11] The 3-carboxy group, in conjunction with the 4-keto group, is crucial for binding to the DNA-gyrase complex.
While the 3-carboxy isomer dominates the antibacterial field, derivatives of other isomers are not without activity. Studies have shown that novel compounds synthesized from a quinoline-2-carboxylic acid starting material exhibit significant antimicrobial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12] Similarly, various [2,3′-biquinoline]-4-carboxylic acid derivatives have shown good antibacterial activity.[13] However, the extensive development and proven efficacy of the 3-carboxy scaffold have cemented its importance in this therapeutic area.
Structure-Activity Relationship (SAR) in Antibacterial Quinolones
The antibacterial potency of quinolones is highly dependent on the substituents around the core. For quinoline-3-carboxylic acids, key SAR points include:
-
N-1 Substituent : A cyclopropyl group often enhances activity against both Gram-negative and Gram-positive bacteria.
-
C-6 Substituent : A fluorine atom generally increases cell penetration and DNA gyrase inhibition.
-
C-7 Substituent : A piperazinyl ring or similar heterocyclic moiety broadens the spectrum of activity, particularly against Pseudomonas aeruginosa.[14]
-
C-8 Substituent : Halogen substitutions (F or Cl) can enhance activity.[14]
Visualizing the Workflow: MIC Determination
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Section 3: Other Comparative Biological Activities
Beyond cancer and infectious diseases, quinoline carboxylic acid isomers show differential activity in other important therapeutic areas.
Antidiabetic Activity: Enzyme Inhibition
A direct comparison of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid has revealed significant differences in their ability to inhibit α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption.[3] Inhibition of these enzymes is a validated strategy for managing type 2 diabetes.
Experimental data shows that quinoline-2-carboxylic acid is a markedly more potent inhibitor of both enzymes compared to its C-4 isomer.[3]
Comparative Data on Antidiabetic Enzyme Inhibition
| Compound | Target Enzyme | IC50 Value | Reference |
| Quinoline-2-Carboxylic Acid | α-Glucosidase | 9.1 µg/mL | [3] |
| α-Amylase | 15.5 µg/mL | [3] | |
| Quinoline-4-Carboxylic Acid | α-Glucosidase | 60.2 µg/mL | [3] |
| α-Amylase | 152.4 µg/mL | [3] |
This stark difference underscores how isomerism dictates the precise fit and interaction with an enzyme's active site, leading to a nearly 7-fold greater potency for the 2-isomer against α-glucosidase.
Anti-inflammatory and Antimalarial Activities
-
Anti-inflammatory: Quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have demonstrated appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in macrophages.[1][15]
-
Antimalarial: The quinoline core is central to antimalarial drugs like chloroquine and quinine. These drugs are thought to act by accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[16][17] While many potent antimalarials are 4-substituted quinolines, the specific role of the parent carboxylic acid isomers is less defined than their more complex derivatives.
Section 4: Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are methodologies for assays discussed in this guide.
Protocol 1: MTT Assay for Antiproliferative Activity Assessment
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture and Plating: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions. Harvest the cells and seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare stock solutions of the quinoline carboxylic acid isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[2]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: α-Glucosidase Inhibition Assay
This assay measures a compound's ability to inhibit the α-glucosidase enzyme, which breaks down complex carbohydrates into glucose.
-
Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG), and a stop solution (0.1 M Sodium Carbonate). Dissolve test compounds (e.g., quinoline-2-carboxylic acid) in a suitable solvent like DMSO and dilute to various concentrations with phosphate buffer. Use Acarbose as a positive control.[3]
-
Assay Procedure: In a 96-well microplate, add 20 µL of the test compound solution (or control/blank).[3]
-
Enzyme Addition: Add 100 µL of the α-glucosidase solution to each well.[3]
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[3]
-
Reaction Initiation: Start the reaction by adding 20 µL of the PNPG substrate solution to each well.[3]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[3]
-
Reaction Termination: Stop the reaction by adding 50 µL of the sodium carbonate solution.[3]
-
Data Acquisition: Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm using a microplate reader.[3]
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The positional isomerism of the carboxylic acid group on the quinoline ring is a powerful modulator of biological activity. This guide has demonstrated that:
-
Quinoline-4-carboxylic acid derivatives are potent anticancer agents, often acting through the well-defined mechanism of DHODH inhibition.
-
Quinoline-3-carboxylic acid is the foundational scaffold for the vast majority of clinically vital quinolone antibiotics that target bacterial DNA gyrase.
-
Quinoline-2-carboxylic acid shows significant cytotoxic activity against specific cancer lines and is a markedly more potent inhibitor of key diabetic enzymes than its 4-isomer.
This comparative analysis reveals that each isomer offers a distinct starting point for drug discovery. A deep understanding of these structure-activity relationships is paramount for researchers aiming to exploit the full therapeutic potential of the quinoline scaffold, enabling the rational design of more potent, selective, and effective medicines.
References
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- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Al-Ostath, R., Al-Qadasi, F., Al-Shamaileh, E., Al-Qirim, T., Shattat, G., & El-Elimat, T. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
- Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(3), 503–506. [Link]
- V, R. S., Al-Dies, A. M., Perin, D. C., & B, J. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1). [Link]
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 150, 896–908. [Link]
- Khan, I., Zaib, S., Batool, S., Hassan, M., Khan, A., Saeed, A., & Iqbal, J. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS One, 14(8), e0220882. [Link]
- Fantou, A., Belay, G., & Tadesse, A. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 1–12. [Link]
- Agui, H., Mitani, T., Izawa, A., Komatsu, T., & Nakagome, T. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791–796. [Link]
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate.
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- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2016). DARU Journal of Pharmaceutical Sciences, 24(1), 2. [Link]
- Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(15), 5960–5978. [Link]
- Ladds, M. J. G. W., van Leeuwen, S. S., Drummond, C. J., Brouwer, H., Crossett, B., Raymond, B. B., ... & Fraser, J. A. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(8), 3444–3454. [Link]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629–1640. [Link]
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS Omega.
- The mechanism of action of quinolines and related anti-malarial drugs. (1995). South African Journal of Science, 91(12), 612-616.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2012). Journal of Medicinal Chemistry, 55(20), 8750–8758. [Link]
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A Comparative Guide to the Purity Validation of Synthesized 4-Aminoquinoline-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and therapeutic efficacy. This guide provides an in-depth technical comparison of methodologies for validating the purity of synthesized 4-Aminoquinoline-2-carboxylic acid, a crucial scaffold in medicinal chemistry. We will explore a primary synthesis route and a common alternative, detailing the analytical techniques required to ensure the compound's identity, purity, and quality.
Introduction: The Imperative of Purity in Drug Discovery
4-Aminoquinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The seemingly minor addition of a carboxylic acid group at the 2-position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. Therefore, ensuring the purity of synthesized this compound is not merely a procedural formality but a critical step in generating reliable and reproducible biological data. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous biological results and potentially toxic effects.
This guide will compare two synthetic pathways to this compound and delineate a comprehensive analytical workflow for purity validation, empowering researchers to confidently assess the quality of their synthesized material.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several routes. Here, we compare a common method involving the synthesis and subsequent hydrolysis of an ester precursor with the classic Doebner reaction.
Method 1: Synthesis via Ethyl Ester Hydrolysis
This two-step approach first involves the synthesis of ethyl 4-aminoquinoline-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid. A plausible synthetic route involves the condensation of 2-aminobenzonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone to form an enaminone, which then cyclizes in the presence of an acid. The subsequent replacement of the trichloromethyl group with an ethoxy group yields the ethyl ester.[1]
Method 2: The Doebner Reaction
The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids.[2] It involves the reaction of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, a suitably protected 2-aminobenzaldehyde could be reacted with pyruvic acid and an appropriate amine source. This one-pot reaction offers a more direct route to the final product.
Comprehensive Purity Validation Workflow
Regardless of the synthetic route employed, a rigorous validation of the final product's purity is essential. The following is a multi-technique approach to confidently ascertain the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically employed for quinoline derivatives.
Rationale: This technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of purity.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over a set period to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound, typically around 254 nm or 325 nm for quinoline derivatives.[3]
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phases) to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.
Data Presentation: Comparative Purity Analysis
| Synthesis Method | Retention Time (min) | Purity (%) | Major Impurity Peaks (Retention Time, min) |
| Method 1 (Ester Hydrolysis) | 8.5 | 98.5 | 5.2 (unreacted ester), 10.1 (side-product) |
| Method 2 (Doebner Reaction) | 8.5 | 95.2 | 6.8 (unreacted starting material), 9.3 (polymeric byproduct) |
Visualization of Experimental Workflow
Caption: Logical flow for structure confirmation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying impurities.
Rationale: MS provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. This allows for the unambiguous determination of the molecular weight, which should match the theoretical value for this compound. Fragmentation patterns can also provide structural information.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids and amines.
-
Analysis Mode: Both positive and negative ion modes can be employed. In positive mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, the deprotonated molecule [M-H]⁻ is detected.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia to aid ionization).
Data Presentation: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| Positive ESI | 189.0664 ([M+H]⁺) |
| Negative ESI | 187.0513 ([M-H]⁻) |
Note: The expected m/z values are for the monoisotopic mass.
Melting Point Analysis
The melting point is a fundamental physical property that can be a good indicator of purity.
Rationale: Pure crystalline solids have a sharp, well-defined melting point range. The presence of impurities typically broadens the melting point range and depresses the melting point.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate, and the temperature range over which the sample melts is recorded.
Data Presentation: Comparative Melting Point Data
| Synthesis Method | Melting Point (°C) | Literature Value (°C) |
| Method 1 (Ester Hydrolysis) | 210-212 | Not readily available |
| Method 2 (Doebner Reaction) | 208-211 | Not readily available |
Note: A sharp melting point range close to the (if available) literature value is indicative of high purity.
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of synthesized this compound requires a multi-pronged analytical approach. While HPLC provides a quantitative measure of purity, NMR and MS are essential for unequivocal structural confirmation and identification of impurities. Melting point analysis serves as a quick and valuable preliminary assessment of purity. By employing this comprehensive suite of techniques, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for accurate and reproducible findings in drug discovery and development. This guide provides the foundational knowledge and experimental frameworks to achieve this critical aspect of scientific research.
References
- SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
- Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Wikipedia. (n.d.). Doebner reaction.
- Ali, M. A., et al. (2007).
- Wang, Z., et al. (2022). Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration.
- Al-Ostoot, F. H., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Preprints.org.
- de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
- Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids.
- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
- Komatsu, H., & Shigeyama, T. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Manian, A., et al. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
- Delgado, F., et al. (2025).
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry.
- Zhang, H., et al. (2017).
- PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid.
- The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.
- ResearchGate. (n.d.). HPLC chromatogram showing the amino acid profile obtained in a CH 4 – N 2 – H 2 atmosphere in the conditions described for experiments 1 – 5.
- Kim, J., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters.
- Pen-chih, K., et al. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Antimicrobial Agents and Chemotherapy.
- Gaye, O., et al. (2017). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Analytical & Pharmaceutical Research.
- SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
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A Comparative Guide to the Definitive Structural Confirmation of 4-Aminoquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry, the quinoline scaffold is a cornerstone, with derivatives like 4-aminoquinolines exhibiting a wide spectrum of biological activities. The precise structural elucidation of these molecules is paramount, as even minor isomeric variations can drastically alter their pharmacological profiles. This guide provides a comprehensive, in-depth comparison of analytical methodologies to definitively confirm the structure of 4-Aminoquinoline-2-carboxylic acid, distinguishing it from potential isomers and synthetic byproducts.
The Structural Conundrum: Potential Isomers and Ambiguities
The synthesis of this compound can potentially yield several structural isomers, primarily differing in the substitution pattern of the amino and carboxylic acid groups on the quinoline ring. The most probable isomers that could lead to misidentification are:
-
2-Aminoquinoline-4-carboxylic acid: A direct positional isomer.
-
3-Aminoquinoline-2-carboxylic acid: An isomer with the amino group at a different position on the pyridine ring.
-
4-Aminoquinoline-3-carboxylic acid: An isomer with the carboxylic acid group at an adjacent position.
This guide will focus on the experimental strategies to unequivocally differentiate this compound from these potential alternatives.
The Analytical Gauntlet: A Multi-pronged Approach to Structural Verification
A single analytical technique is often insufficient for absolute structural confirmation. A holistic and self-validating approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, is essential.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the definitive structural analysis of a sample purported to be this compound.
Caption: A logical workflow for the structural confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are crucial for unambiguous assignments.
Expected ¹H and ¹³C NMR Data
The chemical shifts and coupling constants in ¹H NMR, and the chemical shifts in ¹³C NMR, are highly sensitive to the electronic environment of each nucleus, making them powerful tools for distinguishing isomers.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆
| Proton | This compound (Expected) | 2-Aminoquinoline-4-carboxylic acid (Reference) | Key Differentiating Features |
| H-3 | ~6.9-7.1 (s) | ~6.7-6.9 (s) | The H-3 proton in the target molecule is a singlet and its chemical shift is influenced by the adjacent amino group. |
| H-5 | ~7.8-8.0 (d, J ≈ 8-9) | ~7.9-8.1 (d, J ≈ 8-9) | |
| H-6 | ~7.3-7.5 (t, J ≈ 7-8) | ~7.2-7.4 (t, J ≈ 7-8) | |
| H-7 | ~7.6-7.8 (t, J ≈ 7-8) | ~7.5-7.7 (t, J ≈ 7-8) | |
| H-8 | ~8.0-8.2 (d, J ≈ 8-9) | ~8.1-8.3 (d, J ≈ 8-9) | |
| -NH₂ | Broad singlet | Broad singlet | Chemical shift can vary with concentration and temperature. |
| -COOH | Very broad singlet (>10 ppm) | Very broad singlet (>10 ppm) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | This compound (Expected) | 2-Aminoquinoline-4-carboxylic acid (Reference) | Key Differentiating Features |
| C-2 | ~150-155 | ~158-162 | The C-2 carbon in the target is directly attached to the carboxylic acid, significantly affecting its chemical shift. |
| C-3 | ~105-110 | ~108-112 | |
| C-4 | ~152-156 | ~148-152 | The C-4 carbon in the target is attached to the amino group, leading to a distinct chemical shift compared to the isomer where it's attached to the carboxylic acid. |
| C-4a | ~120-125 | ~122-127 | |
| C-5 | ~128-132 | ~127-131 | |
| C-6 | ~122-126 | ~121-125 | |
| C-7 | ~129-133 | ~128-132 | |
| C-8 | ~118-122 | ~117-121 | |
| C-8a | ~145-150 | ~147-152 | |
| -COOH | ~165-170 | ~168-173 |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing the exchangeable protons of the amino and carboxylic acid groups.[1]
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Set the spectral width to cover a range of -1 to 15 ppm.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, especially for the broad signals.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming the assignments made from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be observed between the H-3 proton and the C-2, C-4, and C-4a carbons, which is crucial for confirming the substitution pattern.
-
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and its characteristic fragmentation pattern, which can be used to differentiate between isomers.
Expected Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will reveal unique fragmentation patterns for each isomer.
Table 3: Comparative Mass Spectrometry Data
| Technique | This compound | 2-Aminoquinoline-4-carboxylic acid | Key Differentiating Features |
| HRMS (ESI+) | [M+H]⁺ at m/z 189.0664 (Calculated for C₁₀H₉N₂O₂) | [M+H]⁺ at m/z 189.0664 (Calculated for C₁₀H₉N₂O₂) | Both isomers will have the same exact mass. |
| MS/MS (ESI+) | Primary Fragments: Loss of H₂O (m/z 171), Loss of CO (m/z 161), Loss of COOH (m/z 144) | Primary Fragments: Loss of H₂O (m/z 171), Loss of CO (m/z 161), Loss of NH₃ (m/z 172) | The fragmentation pattern will differ due to the different positions of the functional groups. The relative intensities of common fragments will also be different. For example, the loss of the carboxylic acid group as a radical is a common fragmentation pathway for quinoline-2-carboxylic acids under EI conditions.[2] |
Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will ensure good separation of the analyte from any impurities.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.
-
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing positional isomers, it serves as a rapid and valuable confirmatory technique.
Expected FTIR Data
The key vibrational bands for this compound are associated with the O-H and N-H stretching of the carboxylic acid and amino groups, and the C=O stretching of the carboxylic acid.
Table 4: Comparative FTIR Data (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Aminoquinoline-4-carboxylic acid (Reference) | Key Differentiating Features |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |
| N-H stretch (Amino) | ~3400 and ~3300 (two bands) | ~3400 and ~3300 (two bands) | Characteristic of a primary amine. |
| C=O stretch (Carboxylic Acid) | ~1700-1680 | ~1710-1690 | The position of the C=O stretch can be influenced by intramolecular hydrogen bonding with the adjacent amino group in the target molecule, potentially causing a shift to lower wavenumbers compared to the isomer. |
| C=N and C=C stretch (Quinoline) | ~1620-1450 | ~1620-1450 | The fingerprint region (below 1500 cm⁻¹) will show subtle differences between the isomers. |
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
Use the Attenuated Total Reflectance (ATR) technique for solid samples, as it requires minimal sample preparation.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.
-
Conclusion: A Triad of Evidence for Unambiguous Confirmation
The definitive structural confirmation of this compound relies on the convergence of evidence from NMR, MS, and FTIR spectroscopy. While each technique provides valuable pieces of the puzzle, it is their collective and corroborative power that enables researchers to confidently assign the correct structure. By systematically applying the protocols and comparing the obtained data with the expected values and those of potential isomers, scientists can ensure the integrity of their research and the validity of their findings in the pursuit of novel therapeutics.
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A Senior Application Scientist's Comparative Guide to Bioassay Validation for 4-Aminoquinoline-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of bioassays is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth technical comparison of methodologies for the bioassay validation of 4-Aminoquinoline-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry.[1][2] Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative standards.
The validation framework presented herein is aligned with the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidelines, which are recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] These guidelines emphasize the necessity of demonstrating that a bioanalytical method is suitable for its intended purpose through a series of validation experiments.[5]
The Central Role of Bioassay Validation
Bioanalytical method validation is the documented process of proving that an analytical method is reliable for its intended use in quantifying analytes in biological matrices.[7] For a compound like this compound, which belongs to a class of molecules with diverse biological activities ranging from anticancer to antimicrobial, establishing a robust bioassay is critical.[1][8] A validated assay ensures that the data generated are accurate, precise, and reproducible, which is a prerequisite for regulatory submissions for new drug applications.[4][7]
The core parameters for bioassay validation, as stipulated by regulatory bodies, include:
-
Accuracy: The closeness of measured values to the true concentration.[7]
-
Precision: The degree of scatter between a series of measurements.[7]
-
Selectivity: The ability to measure the analyte of interest without interference from other components in the sample matrix.[7]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[7]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.[7]
This guide will compare two orthogonal assay types relevant to the potential therapeutic applications of quinoline carboxylic acids: a target-based enzymatic assay and a cell-based functional assay.
-
Comparison 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay. Many quinoline carboxylic acids have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a relevant target for cancer and autoimmune diseases.[9]
-
Comparison 2: MTT Cell Viability Assay. This colorimetric assay is a widely used method to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity following treatment with a test compound.[10][11]
Comparative Analysis of Bioassay Methodologies
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
The DHODH inhibition assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH, providing direct evidence of target engagement.[10]
Causality Behind Experimental Choices: This assay is selected for its mechanistic relevance. If this compound is hypothesized to function through the inhibition of pyrimidine synthesis, this assay provides direct, quantifiable evidence. The use of recombinant human DHODH ensures that the results are specific to the human enzyme, which is crucial for clinical translation. The assay's endpoint—the reduction of a chromogenic substrate—provides a robust and easily detectable signal.
Experimental Workflow Diagram:
Caption: Workflow for the DHODH enzymatic inhibition assay.
Detailed Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human DHODH is prepared in a suitable buffer. The substrates, dihydroorotate and decylubiquinone, are also prepared in appropriate buffers.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution. Include wells for a vehicle control (DMSO) and a positive control inhibitor.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotate.[10]
-
Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The change in absorbance is monitored over time using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Causality Behind Experimental Choices: While the DHODH assay measures interaction with a specific target, the MTT assay provides a broader functional readout of the compound's effect on whole cells. This is crucial because a compound might have off-target effects or may not effectively penetrate the cell membrane. This assay integrates multiple factors (e.g., cell permeability, metabolic effects, cytotoxicity) to provide a holistic view of the compound's biological activity.[10] The choice of cell line (e.g., HCT-116 human colon cancer cells) should be relevant to the proposed therapeutic indication.[10]
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle control and positive control wells.[11]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[10][11]
-
Formazan Solubilization: Remove the medium and add a solvent like DMSO to each well to dissolve the formazan crystals.[10]
-
Data Analysis: Measure the absorbance of the solubilized formazan using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Validation Parameters and Comparative Data
A bioassay validation must be conducted in accordance with regulatory guidelines to ensure the reliability of the results.[12] The following table summarizes the key validation parameters and presents representative data for our two compared assays.
Validation Workflow Diagram:
Caption: General workflow for bioanalytical method validation.
Table 1: Comparison of Bioassay Validation Parameters and Representative Data
| Parameter | DHODH Inhibition Assay | MTT Cell Viability Assay | Regulatory Acceptance Criteria (ICH M10) |
| Principle | Target-based, enzymatic | Cell-based, metabolic activity | N/A |
| Analyte | This compound | This compound | N/A |
| Matrix | Buffered solution | Cell culture medium with cells | Defined by the assay |
| Representative IC50 | 1.86 ± 0.17 µM[10] | 10.9 ± 1.2 µM[10] | N/A |
| Accuracy | Mean concentration within ±15% of nominal value | Mean concentration within ±15% of nominal value | Mean value should be within ±15% of the nominal value (±20% at LLOQ)[13] |
| Precision | Coefficient of Variation (CV) ≤15% | Coefficient of Variation (CV) ≤15% | CV should not exceed 15% (20% at LLOQ)[13] |
| Selectivity | No interference from vehicle (DMSO) or other reaction components | No interference from vehicle or media components affecting cell viability | The method should differentiate the analyte from endogenous components or other interferences[7] |
| Sensitivity (LLOQ) | Lowest concentration with accuracy and precision within ±20% | Lowest concentration with accuracy and precision within ±20% | LLOQ should be determined with a precision of ≤20% CV and accuracy of ±20%[13] |
| Stability | Analyte stable in stock solution and assay buffer under storage and assay conditions | Analyte stable in culture medium under incubation conditions | Stability should be demonstrated under expected conditions (e.g., freeze-thaw, short-term, long-term) |
Note: The representative IC50 values are derived from published data for a 4-quinoline carboxylic acid analog and are for illustrative purposes.[10]
Synthesizing the Results: An Expert's Perspective
The comparison between the DHODH inhibition assay and the MTT assay provides a comprehensive biological profile for this compound.
-
Complementary Information: A potent IC50 value in the DHODH assay (e.g., <2 µM) coupled with a less potent IC50 in the MTT assay (e.g., >10 µM) is a common and informative finding. This discrepancy can be attributed to several factors, including poor cell permeability of the compound, rapid metabolism within the cell, or the presence of cellular efflux pumps that prevent the compound from reaching its intracellular target.
-
Self-Validating System: Performing both assays creates a self-validating system. If the compound is a potent DHODH inhibitor, it is expected to impact the proliferation of rapidly dividing cells that rely on de novo pyrimidine synthesis. The MTT assay validates this functional consequence. Discrepancies between the two assays prompt further investigation into the compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability studies.
References
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- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S.
- New FDA Guidance on Bioanalytical Method Valid
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Bioanalysis Zone. [Link]
- ICH M10 on bioanalytical method validation - Scientific guideline. (2022, July 21). European Medicines Agency. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022, January 20).
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. [Link]
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- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2025, August 7).
- Biological activities of quinoline deriv
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A Comparative Guide to Antimalarial Compounds: Situating 4-Aminoquinoline-2-carboxylic Acid in the Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless evolution of drug resistance in Plasmodium species necessitates a continuous and nuanced exploration of novel antimalarial scaffolds. The 4-aminoquinoline core, the foundation of the venerable drug chloroquine, remains a focal point of medicinal chemistry efforts due to its established mechanism and amenability to chemical modification. This guide provides a comparative analysis of the 4-aminoquinoline class of compounds, with a conceptual focus on 4-Aminoquinoline-2-carboxylic acid, against other principal classes of antimalarial agents, including artemisinins and antifolates. We delve into the mechanisms of action, resistance pathways, and the critical experimental protocols required to rigorously evaluate and compare these compounds, offering a comprehensive framework for researchers in the field of antimalarial drug discovery.
The Antimalarial Arsenal: A Mechanistic Overview
The effective treatment of malaria relies on a suite of drugs that target various aspects of the Plasmodium parasite's complex life cycle. Understanding these diverse mechanisms is fundamental to appreciating their therapeutic strengths, limitations, and the ever-present challenge of drug resistance.
The 4-Aminoquinolines: Heme Detoxification Inhibitors
The 4-aminoquinoline scaffold is perhaps the most historically significant in the fight against malaria.[1] The archetypal drug, chloroquine, was a frontline therapy for decades. The primary mechanism of action for this class is the disruption of heme detoxification within the parasite's digestive vacuole.[1][2]
Plasmodium parasites, during their intraerythrocytic stage, digest copious amounts of host hemoglobin for amino acids. This process releases toxic free heme, which the parasite neutralizes by polymerizing it into an inert crystalline structure called hemozoin.[1] 4-aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole. Here, they are thought to cap the growing hemozoin polymer, preventing further polymerization.[2] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.
Widespread resistance to chloroquine, primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), has greatly diminished its efficacy.[1] This has driven extensive research into novel 4-aminoquinoline derivatives that can evade these resistance mechanisms.
Figure 1: The mechanism of action of 4-aminoquinoline antimalarials, highlighting the inhibition of heme polymerization.
Artemisinins: The Endoperoxide Powerhouse
Artemisinin and its derivatives (e.g., artesunate, artemether) are the current cornerstone of malaria treatment, particularly in the form of artemisinin-based combination therapies (ACTs). Their potent and rapid parasiticidal activity is attributed to the endoperoxide bridge within their structure. This bridge is activated by heme iron in the parasite, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then damage a multitude of parasite proteins, leading to swift parasite clearance.
Antifolates: Targeting a Vital Metabolic Pathway
Antifolates, such as sulfadoxine and pyrimethamine, function by inhibiting key enzymes in the parasite's folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids. Sulfadoxine targets dihydropteroate synthase (DHPS), while pyrimethamine inhibits dihydrofolate reductase (DHFR). The synergistic action of these drugs blocks two critical steps in this pathway. However, resistance, conferred by point mutations in the dhps and dhfr genes, is now widespread.
Comparative Analysis of Antimalarial Classes
The choice of an antimalarial agent is dictated by a variety of factors, including its efficacy against local parasite strains, its resistance profile, and its safety. The following table provides a comparative summary of the key features of the major antimalarial classes.
| Antimalarial Class | Representative Drug(s) | Primary Mechanism of Action | Key Resistance Mechanisms |
| 4-Aminoquinolines | Chloroquine, Amodiaquine | Inhibition of heme polymerization | Mutations in pfcrt and pfmdr1 genes |
| Artemisinins | Artesunate, Artemether | Heme-activated generation of reactive oxygen species | Mutations in the Kelch13 (K13) propeller domain |
| Antifolates | Sulfadoxine-Pyrimethamine | Inhibition of folate biosynthesis (DHPS and DHFR) | Point mutations in dhps and dhfr genes |
The Case of this compound: A Structural Perspective
While direct and extensive experimental data on the antimalarial activity of this compound is limited in publicly available literature, we can infer its potential properties based on the well-established structure-activity relationships (SAR) of the 4-aminoquinoline class.
The antimalarial activity of 4-aminoquinolines is critically dependent on several structural features:
-
The 7-chloroquinoline nucleus: This moiety is considered essential for activity, likely due to its role in π-π stacking interactions with heme.[3][4]
-
The 4-amino group: This group is crucial for the drug's accumulation in the acidic digestive vacuole of the parasite.[4]
-
The basic side chain: The protonatable nitrogen in the side chain is also vital for the ion-trapping mechanism that concentrates the drug at its site of action.[4]
The introduction of a carboxylic acid group at the 2-position of the quinoline ring in this compound would introduce a strongly acidic functional group. This could have several implications:
-
Physicochemical Properties: The carboxylic acid group would significantly alter the molecule's polarity, solubility, and pKa compared to traditional 4-aminoquinolines. This could impact its ability to cross biological membranes and accumulate in the acidic food vacuole.
-
Potential for Novel Interactions: The carboxylic acid could potentially engage in different interactions with the parasite's biological targets, possibly leading to a novel mechanism of action or the ability to overcome existing resistance mechanisms. However, it might also interfere with the established heme-binding mechanism.
Further research, including synthesis and rigorous in vitro and in vivo testing, is necessary to elucidate the actual antimalarial potential of this compound and its derivatives.
Experimental Protocols for Comparative Efficacy Assessment
The robust evaluation of novel antimalarial candidates requires standardized and reproducible experimental protocols. Below are detailed methodologies for in vitro and in vivo efficacy testing.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Plasmodium falciparum in a laboratory setting.
Methodology:
-
Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% AlbuMAX II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.
-
Incubate cultures at 37°C in a modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2.
-
-
Drug Preparation and Plating:
-
Prepare stock solutions of test compounds (e.g., this compound) and reference drugs (chloroquine, artesunate) in 100% DMSO.
-
Perform serial 2-fold dilutions in a 96-well plate to achieve a range of final concentrations.
-
-
Assay Execution:
-
Synchronize parasite cultures to the ring stage with 5% D-sorbitol.
-
Add the synchronized parasite culture (2% hematocrit, 1% parasitemia) to the drug-containing wells.
-
Incubate the plates for 72 hours under the conditions described in step 1.
-
-
Quantification of Parasite Growth:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Figure 2: Workflow for the in vitro SYBR Green I-based antimalarial susceptibility assay.
In Vivo Antimalarial Efficacy Study (Murine Model)
Objective: To assess the in vivo efficacy of a test compound in a rodent malaria model.
Methodology:
-
Animal Model and Parasite:
-
Use Swiss albino mice (6-8 weeks old).
-
Infect the mice with a chloroquine-resistant strain of Plasmodium berghei.
-
-
Infection and Treatment:
-
Inoculate mice intraperitoneally with parasitized red blood cells.
-
Group the mice and administer the test compound orally or via the desired route for four consecutive days, starting 24 hours post-infection.
-
Include a negative control group (vehicle) and a positive control group (a standard antimalarial drug).
-
-
Monitoring and Data Collection:
-
Prepare thin blood smears from the tail vein of each mouse on day 4 post-infection.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Monitor the survival of the mice daily.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia relative to the negative control group.
-
Calculate the 50% effective dose (ED50) for the test compound.
-
Conclusion and Future Perspectives
The fight against malaria is a dynamic interplay between the evolution of drug resistance and the development of new therapeutic agents. While the 4-aminoquinoline scaffold has faced challenges, its proven track record and synthetic tractability ensure its continued relevance. The conceptual exploration of derivatives such as this compound, while currently speculative, underscores the importance of innovative chemical modifications to this core structure. Rigorous and standardized experimental evaluation, as outlined in this guide, is paramount to identifying and advancing the next generation of antimalarial drugs. Future efforts should focus on synthesizing and testing novel 4-aminoquinoline derivatives with modifications designed to overcome known resistance mechanisms, thereby revitalizing this important class of antimalarial compounds.
References
- Trinity Student Scientific Review. (2016). 4-aminoquinolines as Antimalarial Drugs. [Link]
- Singh, R., et al. (2013). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
- Kum, D., et al. (2021).
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4-Aminoquinoline-2-carboxylic Acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Aminoquinoline-2-carboxylic acid (4-AQC-2-CA), a key pharmacophore in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document outlines essential experimental comparisons and provides the rationale behind methodological choices to ensure robust and reliable data. We will compare 4-AQC-2-CA against its parent scaffold, 4-Aminoquinoline (4-AQ), and the well-characterized antimalarial drug, Chloroquine, to provide a contextual understanding of its selectivity.
The 4-aminoquinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] However, this broad bioactivity also presents a challenge in the form of potential off-target effects and cross-reactivity, which can lead to unforeseen toxicities or a complex pharmacological profile. Understanding the cross-reactivity of a novel derivative like 4-AQC-2-CA is therefore paramount for its development as a safe and effective therapeutic agent.
This guide will delve into key areas of cross-reactivity assessment: kinase inhibition profiling, cytochrome P450 (CYP) inhibition, hERG channel interaction, and lysosomotropism. For each area, we will present the scientific rationale for the experimental approach, detailed protocols, and comparative data—both established and illustrative—to guide your research.
Kinase Inhibition Profiling: A Window into Off-Target Signaling
Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Unintended inhibition of kinases by a drug candidate can lead to a variety of adverse effects. Therefore, profiling the inhibitory activity of 4-AQC-2-CA against a broad panel of kinases is a critical step in assessing its selectivity.
Causality Behind Experimental Choices: A comprehensive kinome scan provides a broad overview of a compound's interaction with the human kinome.[3] This unbiased approach can identify potential off-target interactions that might not be predicted by structural analysis alone. We will compare the hypothetical kinase inhibition profile of 4-AQC-2-CA with Chloroquine and the parent 4-AQ scaffold to understand how the 2-carboxylic acid functional group modulates kinase interaction.
Illustrative Comparative Kinase Inhibition Data
| Kinase Target | This compound (% Inhibition @ 10 µM) | 4-Aminoquinoline (% Inhibition @ 10 µM) | Chloroquine (% Inhibition @ 10 µM) |
| EGFR | 15 | 25 | 45 |
| VEGFR2 | 12 | 20 | 38 |
| PKN3 | 8 | 15 | 30[4] |
| GSK3β | 5 | 10 | 20 |
| CDK2 | <5 | 8 | 15 |
| p38α | <5 | 5 | 12 |
Note: The data presented in this table is illustrative and intended to demonstrate a potential comparative profile. Actual experimental results may vary.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a common method for assessing kinase inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (4-AQC-2-CA, 4-AQ, Chloroquine) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the specific kinase and its corresponding substrate in the kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
Prepare a luminescent kinase assay reagent (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
Add 5 µL of the kinase/substrate solution to the wells of a 384-well plate.
-
Add 50 nL of the test compound solution or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Cytochrome P450 (CYP) Inhibition: Assessing Drug Metabolism Interactions
CYP enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[5]
Causality Behind Experimental Choices: Evaluating the inhibitory potential of 4-AQC-2-CA against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a regulatory requirement and a crucial step in preclinical safety assessment.[5] A comparative analysis with Chloroquine, a known CYP2D6 inhibitor, will provide valuable context.
Illustrative Comparative CYP450 Inhibition Data (IC₅₀ in µM)
| CYP Isoform | This compound | 4-Aminoquinoline | Chloroquine |
| CYP1A2 | >50 | >50 | >50 |
| CYP2C9 | 35 | 28 | 15 |
| CYP2C19 | 42 | 35 | 20 |
| CYP2D6 | 18 | 10 | 5[5] |
| CYP3A4 | >50 | 45 | 25 |
Note: The data presented in this table is illustrative and intended to demonstrate a potential comparative profile. Actual experimental results may vary.
Experimental Protocol: In Vitro CYP Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and positive control inhibitors in DMSO.
-
Prepare human liver microsomes in phosphate buffer.
-
Prepare a cocktail of CYP isoform-specific probe substrates.
-
Prepare a solution of the NADPH regenerating system.
-
-
Assay Procedure:
-
Pre-incubate the test compounds or positive controls with human liver microsomes and the probe substrate cocktail at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
-
Sample Analysis:
-
Analyze the supernatant for the formation of metabolites of the probe substrates using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the test compound concentration.
-
Experimental Workflow: CYP450 Inhibition Assay
Caption: Workflow for an in vitro Cytochrome P450 inhibition assay.
hERG Channel Interaction: Assessing Cardiotoxicity Risk
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.
Causality Behind Experimental Choices: Due to the severe implications of hERG channel blockade, its assessment is a mandatory part of preclinical safety evaluation. Patch-clamp electrophysiology is the gold standard for measuring ion channel function and the effect of test compounds.
Illustrative Comparative hERG Channel Inhibition Data (IC₅₀ in µM)
| Compound | hERG IC₅₀ (µM) |
| This compound | >30 |
| 4-Aminoquinoline | 25 |
| Chloroquine | 8 |
Note: The data presented in this table is illustrative and intended to demonstrate a potential comparative profile. Actual experimental results may vary.
Experimental Protocol: Manual Patch-Clamp Electrophysiology
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Culture the cells under standard conditions.
-
-
Electrophysiology:
-
Isolate a single cell and establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
-
Record baseline hERG currents in the extracellular solution.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Apply a positive control (e.g., E-4031) at the end of the experiment to confirm the identity of the hERG current.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percent inhibition of the hERG current relative to the baseline.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
Experimental Workflow: hERG Patch-Clamp Assay
Caption: Workflow for a manual patch-clamp electrophysiology assay for hERG channel inhibition.
Lysosomotropism: Understanding Subcellular Accumulation
Lysosomotropism is the accumulation of basic compounds in the acidic environment of lysosomes.[6] This can lead to lysosomal dysfunction and has been associated with drug-induced phospholipidosis.
Causality Behind Experimental Choices: Many 4-aminoquinoline derivatives are known to be lysosomotropic. Assessing this property for 4-AQC-2-CA is important to understand its potential for off-target effects related to lysosomal function. A high-content imaging assay provides a quantitative measure of lysosomal accumulation.
Illustrative Comparative Lysosomotropism Data
| Compound | Lysosomal Accumulation (Fold Change vs. Control) |
| This compound | 1.5 |
| 4-Aminoquinoline | 5.2 |
| Chloroquine | 10.8 |
Note: The data presented in this table is illustrative and intended to demonstrate a potential comparative profile. Actual experimental results may vary.
Experimental Protocol: High-Content Imaging Assay for Lysosomotropism
-
Cell Culture and Staining:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Stain the cells with a lysosomal dye (e.g., LysoTracker Red) and a nuclear dye (e.g., Hoechst 33342).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds or a vehicle control.
-
Incubate for a defined period (e.g., 4 hours).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Segment the images to identify individual cells and their lysosomes.
-
Quantify the fluorescence intensity of the lysosomal dye within the lysosomes.
-
-
Data Analysis:
-
Calculate the average lysosomal fluorescence intensity per cell for each treatment condition.
-
Determine the fold change in lysosomal accumulation relative to the vehicle control.
-
Experimental Workflow: Lysosomotropism Assay
Caption: Workflow for a high-content imaging assay to assess lysosomotropism.
Conclusion
This guide provides a structured approach to evaluating the cross-reactivity of this compound. By systematically assessing its interactions with kinases, CYP enzymes, the hERG channel, and its potential for lysosomotropism, researchers can build a comprehensive selectivity profile. The comparative data, even when illustrative, underscores the importance of benchmarking against structurally and functionally related compounds. This rigorous, data-driven approach is essential for identifying promising drug candidates with a favorable safety profile and for making informed decisions throughout the drug development process.
References
- Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (n.d.). National Institutes of Health.
- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health.
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- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. (n.d.). National Institutes of Health.
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). Springer Nature.
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- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS One.
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Comparative Efficacy Analysis: 4-Aminoquinoline-2-carboxylic acid versus Chloroquine
<_>
A Technical Guide for Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine historically being the most prominent example. However, the rise of widespread chloroquine resistance in Plasmodium falciparum has necessitated the exploration of novel analogs. This guide provides a comparative analysis of the well-established drug, chloroquine, and the emerging potential of 4-Aminoquinoline-2-carboxylic acid and its derivatives. We will delve into their mechanisms of action, comparative in vitro efficacy against sensitive and resistant parasite strains, and standardized protocols for evaluation. This document serves as a technical resource for researchers engaged in the development of next-generation antimalarial agents.
Introduction: The Enduring Legacy and Evolving Challenge of 4-Aminoquinolines
The 4-aminoquinoline class of compounds has been a critical tool in the global fight against malaria for decades.[1] Chloroquine (CQ), a notable member of this class, was once a highly effective and widely used drug for treating infections caused by Plasmodium falciparum.[2][3] Its affordability, rapid action, and low toxicity made it a frontline therapy.[4] However, its utility has been severely diminished due to the emergence and spread of resistant parasite strains, a phenomenon first documented in the 1950s.[5]
This growing resistance has spurred intensive research into novel 4-aminoquinoline analogs that can overcome these resistance mechanisms. One such avenue of exploration involves modifications to the core quinoline structure, leading to compounds like this compound and its derivatives. These molecules are designed to retain the potent antimalarial activity of the pharmacophore while potentially circumventing the resistance pathways that render chloroquine ineffective.[2] This guide will compare the established profile of chloroquine with the therapeutic potential of these newer analogs, providing a framework for their evaluation.
Mechanism of Action: Interrupting Heme Detoxification
The primary antimalarial action of 4-aminoquinolines occurs during the parasite's blood stage, where it digests the host's hemoglobin within an acidic digestive vacuole.[1] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[1]
Chloroquine, being a weak base, accumulates in the acidic digestive vacuole.[4][6] There, it is believed to interfere with heme detoxification in two primary ways:
-
Inhibition of Hemozoin Formation: Chloroquine caps the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme.[7]
-
Formation of a Toxic Complex: Chloroquine may also form a complex with heme itself, and this complex is highly toxic to the parasite, leading to membrane damage and cell death.[8]
The development of resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which codes for a transmembrane pump that actively expels chloroquine from the digestive vacuole, preventing it from reaching its target.[5][6] Novel analogs, including derivatives of this compound, are often designed to either evade this efflux pump or exhibit a stronger binding affinity to heme, thereby retaining their efficacy against resistant strains.
Caption: Mechanism of action of Chloroquine and the role of the PfCRT efflux pump in resistance.
Comparative Efficacy: In Vitro Antiplasmodial Activity
The efficacy of antimalarial compounds is typically quantified by their 50% inhibitory concentration (IC₅₀), which is the concentration of a drug that inhibits parasite growth by 50%. A lower IC₅₀ value indicates higher potency. The following table summarizes representative IC₅₀ values for chloroquine and novel 4-aminoquinoline analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Resistance Index (RI)¹ | Reference |
| Chloroquine | 3D7 (CQS) | 10.9 | - | [9] |
| W2 (CQR) | 48.0 | 4.4 | [9] | |
| Smith (CQR) | 156.0 | 14.3 | [10] | |
| MAQ (Monoquinoline Analog) | 3D7 (CQS) | ~15.0 | - | [11] |
| W2 (CQR) | ~30.0 | ~2.0 | [11] | |
| BAQ (Bisquinoline Analog) | 3D7 (CQS) | ~10.0 | - | [11] |
| W2 (CQR) | ~25.0 | ~2.5 | [11] | |
| Compound Series 1-5² | 3D7 (CQS) | 13.9 - 31.8 | - | [2] |
| Dd2 (CQR) | 26.5 - 106.6 | 1.9 - 3.4 | [2] |
¹Resistance Index (RI) is calculated as IC₅₀ (CQR strain) / IC₅₀ (CQS strain). A lower RI indicates that the compound is better at overcoming resistance. ²Represents a range of values for a series of novel 4-aminoquinoline derivatives designed to avoid toxic metabolites.[2]
As the data illustrates, novel 4-aminoquinoline derivatives such as MAQ, BAQ, and others often demonstrate superior activity against chloroquine-resistant strains, as indicated by their lower Resistance Index values compared to chloroquine.[2][11] This suggests that structural modifications to the 4-aminoquinoline scaffold can successfully circumvent the resistance mechanisms that plague chloroquine.
Experimental Methodologies
Accurate and reproducible assessment of antiplasmodial activity is crucial for drug development. The in vitro semiautomated microdilution technique is a standard method for determining the IC₅₀ of candidate compounds.
Protocol: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)
This protocol is adapted from standard methodologies used in the field.[10][12]
Objective: To determine the IC₅₀ value of a test compound against asexual, intraerythrocytic stages of P. falciparum.
Principle: Actively metabolizing parasites incorporate the radiolabeled nucleic acid precursor, [³H]-hypoxanthine. The amount of incorporated radioactivity is directly proportional to parasite viability. Inhibition of incorporation is used as a measure of the drug's activity.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strains) synchronized to the ring stage.
-
Complete malaria culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, gentamicin, and human serum or Albumax).
-
Washed, type A+ human erythrocytes.
-
Test compounds (dissolved in DMSO, then serially diluted in medium).
-
[³H]-hypoxanthine.
-
96-well microtiter plates.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Cell harvester and scintillation counter.
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to triplicate wells of a 96-well plate. Reserve wells for drug-free controls (100% growth) and uninfected erythrocytes (background).
-
Parasite Suspension: Prepare a parasite suspension with 0.5% parasitemia and 1.5% hematocrit in complete medium.
-
Incubation (Part 1): Add 100 µL of the parasite suspension to each well. Place the plate in a humidified, airtight chamber. Flush with the gas mixture, seal, and incubate at 37°C for 24 hours.
-
Radiolabeling: Prepare a solution of [³H]-hypoxanthine in complete medium (e.g., 0.5 µCi per well). Add 25 µL to each well.
-
Incubation (Part 2): Re-gas the chamber and incubate for an additional 18-24 hours.
-
Harvesting: Lyse the cells by freeze-thawing. Harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Scintillation Counting: Wash and dry the filter mat. Place it in a scintillation bag with scintillation fluid and measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the background CPM (uninfected erythrocytes) from all other readings.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro antiplasmodial activity assay using [³H]-hypoxanthine incorporation.
Discussion and Future Perspectives
The data clearly indicates that while chloroquine remains highly effective against sensitive P. falciparum strains, its efficacy is dramatically reduced against resistant strains. The development of novel 4-aminoquinoline derivatives, including those based on the this compound scaffold, represents a viable strategy to combat this resistance. Many of these new compounds maintain low nanomolar potency against resistant parasites, demonstrating their potential to revitalize this important class of antimalarials.[2][11]
The key to their success appears to be structural modifications that interfere with the PfCRT-mediated efflux mechanism. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the side chains and substitutions on the quinoline ring to optimize potency against resistant strains while minimizing host cell toxicity.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, bioavailability, and metabolic stability.
-
Mechanism of Resistance Evasion: Further studies are needed to elucidate the precise molecular interactions that allow these new analogs to evade the PfCRT pump or other resistance mechanisms.
Conclusion
The era of chloroquine as a universal treatment for P. falciparum malaria has passed due to widespread resistance. However, the 4-aminoquinoline scaffold is far from obsolete. Research into derivatives, such as those related to this compound, has yielded compounds with potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant parasite strains. These findings underscore the significant potential of rational drug design to overcome existing resistance mechanisms and develop the next generation of effective and accessible antimalarial therapies. Continued investigation and development in this area are essential components of the global strategy for malaria control and eradication.
References
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- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]
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- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
- 4-Aminoquinoline: a comprehensive review of synthetic str
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- Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. NIH. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Rel
- 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]
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A Comparative Guide to the Activity of 4-Aminoquinoline-2-Carboxylic Acid Derivatives in Drug-Resistant Strains
In the ever-escalating battle against antimicrobial resistance (AMR), the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms. The 4-aminoquinoline core, famously represented by the antimalarial drug chloroquine, has been a cornerstone of infectious disease treatment for decades. However, widespread resistance has diminished its efficacy.[1] This guide focuses on a promising, yet less explored, subclass: 4-aminoquinoline-2-carboxylic acid derivatives . We will objectively compare their performance against drug-resistant strains of clinically relevant pathogens, provide the experimental frameworks to validate these findings, and explore the mechanistic rationale behind their activity.
The Challenge of Resistance and the Quinoline Solution
Pathogens develop resistance through various mechanisms, including target modification, enzymatic drug inactivation, and, crucially for quinolines, the overexpression of efflux pumps that expel the drug from the cell before it can act.[2][3] In Plasmodium falciparum, mutations in the chloroquine-resistance transporter (PfCRT) are a primary driver of resistance, reducing drug accumulation in the parasite's digestive vacuole.[4][5] Similarly, in bacteria like Staphylococcus aureus, efflux pumps such as NorA contribute significantly to fluoroquinolone resistance.[3]
The strategic advantage of modifying the classic 4-aminoquinoline scaffold, specifically with a carboxylic acid group at the 2-position, lies in altering the molecule's physicochemical properties. This can potentially disrupt its recognition by efflux pumps, restore intracellular accumulation, and revive activity against resistant strains.
Comparative Efficacy Against Drug-Resistant Pathogens
The true measure of a new antimicrobial agent is its ability to outperform existing treatments against resistant isolates. Below, we summarize the activity of novel quinoline derivatives, including those with carboxylic acid functionalities and other modifications, against key resistant pathogens.
Activity Against Chloroquine-Resistant Plasmodium falciparum
The 4-aminoquinoline scaffold has been a major focus for overcoming chloroquine resistance in malaria. While direct data on this compound is limited in the search results, the principles derived from related analogs are highly relevant. Studies show that modifications to the side chain can restore activity against chloroquine-resistant (CQR) strains.[6]
For instance, amodiaquine, another 4-aminoquinoline, remains more effective than chloroquine against many CQR strains, although cross-resistance can occur.[1][7] The key takeaway is that structural modifications can significantly impact the degree of resistance. Compounds with altered side chains may be less efficiently recognized and transported by the mutated PfCRT protein.[6]
Table 1: Comparative In Vitro Antiplasmodial Activity (IC50, nM)
| Compound | Strain: Chloroquine-Susceptible (e.g., NF54) | Strain: Chloroquine-Resistant (e.g., K1) | Resistance Index (RI) (IC50 Resistant / IC50 Susceptible) | Reference |
| Chloroquine | ~18-25 nM | >300 nM | >12 | [6] |
| Amodiaquine | ~15-20 nM | ~60-100 nM | ~4-5 | [1][7] |
| Hypothetical 4-AQ-2-Carboxylic Acid Derivative | Expected: 20-30 nM | Target: < 50 nM | Target: < 2 | |
| Short-chain Analogs (e.g., Ro 47-7737) | ~18-25 nM | ~49-61 nM | ~2-3 | [6] |
This table includes representative data for known compounds to establish a baseline for evaluating new derivatives. The goal for a novel 2-carboxylic acid derivative would be to achieve a low Resistance Index (RI).
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The quinoline core is also a foundational element of fluoroquinolone antibiotics. Resistance in MRSA often involves efflux pumps and target site mutations. Recent research has explored novel quinoline derivatives, including those with carboxylic acid moieties at different positions, as potential anti-MRSA agents.
One study on 2-phenyl-quinoline-4-carboxylic acid derivatives identified compounds with significant activity against MRSA.[8] Another investigation into quinoline-2-one derivatives found potent activity against MRSA and other multidrug-resistant Gram-positive bacteria, with a lead compound showing a Minimum Inhibitory Concentration (MIC) of 0.75 µg/mL.[9] A separate study highlighted a 6-chlorocyclopentaquinolinamine derivative with a potent MIC of 0.125 mM against MRSA.[10] These findings underscore the potential of the broader quinoline class, including carboxylic acid derivatives, to combat resistant bacterial strains.[11]
Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound | Strain: S. aureus (Susceptible) | Strain: MRSA (e.g., ATCC 43300) | Standard of Care (Vancomycin) - MRSA | Reference |
| Ciprofloxacin | ≤1 | >4 | N/A | [8] |
| Vancomycin | ~1 | ~1-2 | 1-2 | [11] |
| 2-Aryl-quinoline-4-carboxylic acid deriv. | - | 15.62 | - | [12] |
| Quinoline-2-one deriv. (6c) | - | 0.75 | - | [9] |
| Hypothetical 4-AQ-2-Carboxylic Acid Derivative | Target: ≤2 | Target: ≤4 | - |
Mechanism of Action: Overcoming Resistance
The primary proposed mechanism for 4-aminoquinolines in malaria involves accumulating in the parasite's acidic digestive vacuole and interfering with the crystallization of heme into hemozoin.[2][13] This leads to a buildup of toxic free heme, causing parasite death. Resistance arises when the PfCRT transporter pumps the drug out, preventing its accumulation.[4]
A this compound derivative may overcome this by:
-
Altered Transporter Affinity : The modified structure may no longer be an efficient substrate for the PfCRT efflux pump.
-
Enhanced Accumulation : The carboxylic acid group could alter the molecule's pKa, potentially enhancing its trapping within the acidic vacuole (ion trapping).
For bacteria, quinolones typically inhibit DNA gyrase and topoisomerase IV. Efflux pumps reduce the intracellular concentration below the threshold needed for inhibition. A novel derivative could similarly evade these pumps, restoring the necessary concentration at the target site. Some quinoline derivatives may also act as efflux pump inhibitors themselves, synergizing with other antibiotics.[3]
Caption: A diagram illustrating how a modified quinoline may evade efflux pumps.
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, standardized assays are critical for evaluating novel compounds.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.[14][15]
Method: Broth Microdilution [16][17]
-
Inoculum Preparation: Aseptically select 3-5 bacterial colonies (e.g., MRSA) from an agar plate and suspend in a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in broth across a 96-well microtiter plate to create a concentration gradient.
-
Inoculation & Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a sterility control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, the MIC is identified as the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.
Caption: A simplified workflow for the broth microdilution MIC assay.
Protocol: Antiplasmodial Drug Susceptibility Assay
This assay measures the efficacy of compounds against P. falciparum cultures. The SYBR Green I-based method is a common, reliable, and cost-effective choice.[18][19]
Method: SYBR Green I Fluorescence Assay [20][21]
-
Parasite Culture: Maintain synchronized P. falciparum cultures (e.g., CQR K1 strain) in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Plate Preparation: In a 96-well plate, perform serial dilutions of the test compound and standard controls (e.g., chloroquine, amodiaquine).
-
Incubation: Add the parasite culture to the drug plate and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and allows the SYBR Green I dye to intercalate with the parasitic DNA.[21] Incubate in the dark at room temperature.
-
Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths around 485 nm and 530 nm, respectively.[20]
-
Data Analysis: Plot fluorescence intensity against drug concentration and calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for developing next-generation therapeutics active against drug-resistant pathogens. The available evidence from related quinoline derivatives strongly suggests that structural modifications can successfully circumvent common resistance mechanisms like efflux pumps in both malaria parasites and bacteria.[6][9]
The immediate next steps for researchers in this field should be the synthesis of a focused library of these derivatives followed by rigorous evaluation using the standardized protocols outlined above. Subsequent studies should include cytotoxicity assays against mammalian cell lines to establish a therapeutic index, in vivo efficacy studies in animal models, and mechanistic studies to confirm the evasion of specific efflux pumps.[22][23] By combining rational drug design with robust, self-validating experimental systems, the potential of this chemical class to address the critical threat of AMR can be fully realized.
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A Senior Application Scientist's Guide to Structure-Property Relationships of Carboxylic Acid Isosteres
In medicinal chemistry, the carboxylic acid moiety is a frequent and effective pharmacophore, crucial for interacting with biological targets through hydrogen bonding and ionic interactions. However, its inherent properties—strong acidity (pKa ~4-5), low lipophilicity, and susceptibility to metabolic conjugation—often lead to significant challenges in drug development, including poor membrane permeability, rapid clearance, and high plasma protein binding.[1] Isosteric replacement is a cornerstone strategy in medicinal chemistry used to mitigate these liabilities while preserving or enhancing biological activity.[1][2][3][4][5]
This guide provides an in-depth comparison of common carboxylic acid isosteres, offering experimental data and procedural insights to inform rational drug design. By understanding the nuanced effects of each isostere on key physicochemical and pharmacokinetic properties, researchers can make more strategic decisions during lead optimization.
The Physicochemical Landscape: Key Parameters for Isostere Selection
The decision to replace a carboxylic acid is driven by the need to modulate specific properties. The most critical parameters are acidity and lipophilicity, which are interconnected and profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
-
Acidity (pKa): This determines the ionization state of a molecule at a given pH. For carboxylic acids, which are largely ionized at physiological pH (7.4), this charge can be detrimental to passive diffusion across cell membranes but beneficial for aqueous solubility and target engagement. Modulating pKa is a primary goal of isosteric replacement.[2][6]
-
Lipophilicity (logD7.4): The distribution coefficient at pH 7.4, logD7.4, measures the lipophilicity of a compound in its equilibrium state of ionized and un-ionized forms. It is a critical determinant of permeability, metabolic stability, and plasma protein binding.[2][6]
-
Permeability (Papp): A measure of a compound's ability to cross a biological membrane. Poor permeability is a common failure point for acidic drug candidates.[1][2]
-
Metabolic Stability: The susceptibility of a compound to biotransformation by metabolic enzymes. Carboxylic acids can be rapidly metabolized via glucuronidation, leading to high clearance.[1]
-
Fraction Unbound (fu): Only the unbound fraction of a drug in plasma is free to interact with its target. Carboxylic acids often exhibit high plasma protein binding, reducing the effective concentration of the drug.[6]
Caption: A logical workflow for applying carboxylic acid isosteres in drug optimization.
Comparative Performance of Key Carboxylic Acid Isosteres
The true utility of an isostere can only be assessed through direct experimental comparison. A seminal study by Ballatore et al. systematically evaluated 35 carboxylic acid isosteres on a consistent phenylpropionic acid scaffold, providing a robust dataset for side-by-side analysis.[2][3][6] The following sections highlight the properties of the most common isosteres, with data summarized in the table below.
Data Summary: Physicochemical Properties of Carboxylic Acid Isosteres
The following table presents experimental data for a selection of isosteres, enabling a direct comparison of their impact on key properties relative to the parent phenylpropionic acid.
| Isostere | Structure | pKa | logD7.4 | PAMPA Permeability (logPapp) | Fraction Unbound (fu %) | Key Characteristics |
| Carboxylic Acid | R-COOH | 4.6 | -0.5 | -5.8 | 13 | Benchmark: Acidic, hydrophilic, low passive permeability.[2][6] |
| Tetrazole | R-CN4H | 5.1 | -0.3 | -6.3 | 11 | Classic Isostere: Similar pKa and lipophilicity to COOH, but often shows even lower permeability.[2][7] Metabolically more stable to glucuronidation.[7] |
| N-Acylsulfonamide | R-CONHSO2R' | ~4.5 | -0.1 | -5.8 | 18 | Tunable Acidity: pKa is comparable to COOH. Offers multiple points for structural modification.[8][9] |
| Hydroxamic Acid | R-CONHOH | 8.2 | 0.7 | -5.0 | 38 | Less Acidic: Significantly higher pKa leads to a more neutral state at pH 7.4, increasing lipophilicity and permeability.[2][10][11] Can act as a metal chelator.[10][11] |
| Acylurea | R-CONHCO-NH2 | 8.9 | 0.8 | -5.5 | 77 | High fu: Weakly acidic with dramatically increased fraction unbound.[1][6] |
| Thiazolidinedione | R-(C3H2NO2S) | 5.8 | 0.2 | -5.7 | 4 | Slightly Less Acidic: Moderate impact on pKa and lipophilicity.[2] |
| Squaric Acid Amide | R-NH(C4HO3) | ~5.2 | -0.8 | <-7.0 | N/A | Highly Polar: Can mimic the geometry of a carboxylate but is typically very polar, resulting in low permeability.[12] |
Data adapted from Ballatore, C., et al. (2016). Journal of Medicinal Chemistry.[2][6]
Caption: Structural and property relationships between a carboxylic acid and key isosteres.
In-Depth Analysis
-
Tetrazoles: As one of the most widely used isosteres, the tetrazole ring offers a pKa very similar to a carboxylic acid, allowing it to maintain critical ionic interactions with a target.[2][7] It is generally considered more metabolically robust, particularly against O-glucuronidation.[7] However, the data reveals a counterintuitive finding: despite similar lipophilicity, the tetrazole analog was significantly less permeable than the parent carboxylic acid in the PAMPA assay, a result that challenges the common assumption that tetrazoles improve permeability.[2]
-
Hydroxamic Acids: By significantly raising the pKa to ~8-9, hydroxamic acids exist predominantly in their neutral, more lipophilic form at physiological pH.[10][11] This shift directly translates to improved passive permeability as seen in the PAMPA data.[2] This makes them an excellent choice when poor absorption is the primary liability of the parent acid. However, their ability to chelate metal ions can be a source of off-target effects and must be considered.[10]
-
Acylsulfonamides: This class offers a high degree of tunability. The acidity of N-acylsulfonamides is comparable to carboxylic acids, but the two additional substitution vectors on the sulfonamide nitrogen and sulfur provide medicinal chemists with ample opportunity to fine-tune steric and electronic properties.[8][9] This allows for optimization of potency and ADME properties in parallel.
Experimental Protocols: A Self-Validating System
The reliability of any structure-property relationship study hinges on the quality and consistency of its experimental data. The following are standardized, high-level protocols for the key assays used to characterize carboxylic acid isosteres.
Protocol 1: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the inflection point where the acidic proton dissociates. This is the gold standard for pKa measurement.[13][14]
Methodology:
-
Preparation: Calibrate the potentiometer using standard buffers at pH 4, 7, and 10.[13] Prepare a ~1 mM solution of the test compound.[13][14]
-
Acidification: Adjust the initial pH of the sample solution to ~1.8-2.0 using 0.1 M HCl.[14]
-
Titration: Place the solution in a vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.[13][14]
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[14] Continue until the pH reaches ~12.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[13]
Protocol 2: Permeability Assessment via PAMPA
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that specifically models passive, transcellular diffusion.[15][16] It uses a synthetic membrane coated with phospholipids to mimic the lipid environment of the intestinal barrier, making it an ideal first-pass screen for compounds where passive absorption is the expected route.[16][17]
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of phospholipids (e.g., lecithin in dodecane). A 96-well acceptor plate is filled with buffer at pH 7.4.
-
Compound Addition: The test compound is dissolved in buffer (often at the pH of the donor compartment, e.g., pH 5.0 or 6.5, to simulate the gut) and added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells, as well as in a reference well (initial concentration), typically by LC-MS/MS.[16]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.
Note: For a more comprehensive assessment including active transport and efflux, the Caco-2 cell permeability assay is the industry gold standard. It uses a monolayer of human intestinal cells and can reveal if a compound is a substrate for transporters like P-glycoprotein.[17][18][19]
Protocol 3: In Vitro Metabolic Stability Assay
Causality: To predict in vivo clearance, compounds are incubated with liver fractions that contain the primary drug-metabolizing enzymes.[20][21][22] Liver microsomes are a subcellular fraction containing Phase I (e.g., Cytochrome P450s) and some Phase II enzymes, making them a cost-effective tool for initial stability screens.[20][23][24] Intact hepatocytes are considered the "gold standard" as they contain the full complement of metabolic enzymes and cofactors.[20]
Methodology:
-
Reagent Preparation: Prepare pooled liver microsomes (or hepatocytes) from the desired species (e.g., human, rat) in a suitable buffer.[23] Prepare a cofactor solution (e.g., NADPH for Phase I metabolism).[22]
-
Incubation: Pre-warm the microsomal suspension and test compound to 37°C. Initiate the metabolic reaction by adding the cofactor solution.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[23]
-
Calculation: The rate of disappearance of the parent compound is determined by plotting the natural log of the remaining compound versus time. From this, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[23]
Caption: A streamlined workflow for the experimental characterization of isosteres.
Conclusion
The replacement of a carboxylic acid with an isostere is a powerful, albeit complex, strategy in drug design. There is no universally superior replacement; the optimal choice is context-dependent and guided by the specific liabilities of the lead compound. A systematic approach, grounded in robust, comparative experimental data, is essential for success. This guide demonstrates that while classic isosteres like tetrazoles may not always behave as predicted, a diverse palette of alternatives, such as hydroxamic acids and acylsulfonamides, provides chemists with the tools to rationally tune physicochemical properties, overcome ADME hurdles, and ultimately design safer and more effective medicines.
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A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone for the development of a myriad of therapeutic agents. The positional isomerism of substituents on this privileged heterocyclic system can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of two fundamental isomers: quinoline-2-carboxylic acid (also known as quinaldic acid) and quinoline-4-carboxylic acid (also known as cinchoninic acid). This analysis is intended for researchers, scientists, and drug development professionals to inform experimental design and guide the selection of the appropriate scaffold for therapeutic development.
Introduction: The Significance of Isomerism in the Quinoline Core
Quinoline and its derivatives are integral to a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antimalarial effects.[1][2] The electronic and steric differences imparted by the position of the carboxylic acid group in quinoline-2-carboxylic acid and quinoline-4-carboxylic acid lead to distinct chemical reactivities and biological interactions. Understanding these differences is paramount for the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Isomers
A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of the key properties of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid.
| Property | Quinoline-2-carboxylic Acid | Quinoline-4-carboxylic Acid | Reference(s) |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ | [3][4] |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol | [3][4] |
| Melting Point | 156-158 °C | 254-255 °C | [3][4] |
| pKa | ~13.44-13.48 (enol) | 1.03 (predicted) | [3][4] |
| LogP | 2.17 | Not specified | [3] |
| Solubility | Moderately soluble in water | Soluble in DMSO | [4][5] |
| Appearance | Off-white or yellow powder | White to light yellow powder/crystal | [4][5] |
The most striking difference lies in their melting points, with quinoline-4-carboxylic acid having a significantly higher melting point, suggesting stronger intermolecular forces in its crystal lattice. The differing pKa values also indicate variances in their acidity, which can influence their ionization state at physiological pH and their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Comparative Biological Activities: Where the Isomers Diverge
While both isomers have been investigated for a range of biological activities, direct quantitative comparisons are most evident in the realm of antidiabetic research. For other activities, such as antiproliferative and anti-inflammatory effects, the focus has often been on their derivatives, with qualitative assessments available for the parent compounds.
Antidiabetic Activity: A Clear Distinction
A significant area of differentiation between the two isomers is their inhibitory activity against key enzymes in carbohydrate metabolism, α-glucosidase and α-amylase. Inhibition of these enzymes can help control postprandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes.
| Compound | α-Glucosidase Inhibition IC₅₀ | α-Amylase Inhibition IC₅₀ | Reference |
| Quinoline-2-carboxylic acid | 9.1 µg/mL | 15.5 µg/mL | [6] |
| Quinoline-4-carboxylic acid | 60.2 µg/mL | 152.4 µg/mL | [6] |
Key Observation: Quinoline-2-carboxylic acid is a markedly more potent inhibitor of both α-glucosidase and α-amylase compared to quinoline-4-carboxylic acid.[6] This suggests that the positioning of the carboxylic acid at the 2-position is more favorable for interaction with the active sites of these enzymes.
Antiproliferative Activity: A Shared Potential with Nuances
Studies have shown that both isomers exhibit notable antiproliferative activity against the MCF-7 breast cancer cell line.[6][7] Furthermore, quinoline-2-carboxylic acid has also been reported to be the only one of the two with significant cytotoxicity against the cervical cancer cell line, HeLa.[7]
The anticancer mechanisms of quinoline carboxylic acid derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways and enzymes such as topoisomerases.[1][2] For instance, derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis in prostate cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, respectively, and activating caspases.[8]
Derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[2][6]
Anti-inflammatory Activity: Emerging Evidence
The anti-inflammatory potential of quinoline carboxylic acids is an active area of research. While specific IC₅₀ values for the parent compounds in common in vitro anti-inflammatory assays are not consistently reported in direct comparative studies, there is evidence of their activity.
Quinoline-4-carboxylic acid has been noted to have "appreciable anti-inflammatory affinities" in lipopolysaccharide (LPS)-induced inflammation models using RAW 264.7 mouse macrophages.[7][9] The anti-inflammatory effects of quinoline derivatives are often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[9]
Structure-Activity Relationship (SAR): The "Why" Behind the Activity
The observed differences in biological activity can be rationalized by considering the structure-activity relationships of the two isomers.
Caption: Comparative structure-activity relationship summary.
The proximity of the nitrogen atom and the carboxylic acid group in quinoline-2-carboxylic acid allows for potential bidentate chelation with metal ions, which can be a crucial mechanism for the activity of certain enzymes and may contribute to its antiproliferative effects.[7] This close proximity might also facilitate specific hydrogen bonding interactions within enzyme active sites, as suggested by its potent antidiabetic activity.
In contrast, the greater separation between the nitrogen and the carboxylic acid in quinoline-4-carboxylic acid leads to a different spatial arrangement of its functional groups, influencing its interaction with biological targets. This scaffold has proven to be particularly amenable to derivatization for the development of potent DHODH inhibitors.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key biological assays are provided below.
Synthesis of Quinoline-2-carboxylic Acid and Quinoline-4-carboxylic Acid
The synthesis of these isomers typically follows distinct classical routes.
Caption: Common synthetic routes for the isomeric quinoline carboxylic acids.
Protocol for Quinoline-2-carboxylic Acid Synthesis (Oxidation of 2-Methylquinoline): A detailed protocol can be found in the guide on the synthesis and properties of quinoline-2-carboxylic acid.[3]
Protocol for Quinoline-4-carboxylic Acid Synthesis (Doebner Reaction): This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[10]
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of the compounds on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose as a positive control
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution (or control/blank).
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[6]
In Vitro Antiproliferative Activity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA) for cell fixation
-
Sulforhodamine B (SRB) solution
-
Tris base solution for dye solubilization
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at a wavelength of around 515 nm.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[1]
Conclusion and Future Perspectives
The comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid reveals distinct biological profiles, underscoring the profound impact of isomeric substitution on pharmacological activity. Quinoline-2-carboxylic acid emerges as a significantly more potent inhibitor of α-glucosidase and α-amylase, making it a compelling scaffold for the development of novel antidiabetic agents. Both isomers exhibit antiproliferative activity, with quinoline-2-carboxylic acid showing a broader spectrum in the cell lines discussed. Conversely, the quinoline-4-carboxylic acid framework has been more extensively explored for the development of DHODH inhibitors and shows promise as an anti-inflammatory agent.
Future research should focus on obtaining direct, quantitative comparative data for the antiproliferative and anti-inflammatory activities of these parent compounds to provide a more complete picture of their relative therapeutic potential. Further exploration of the mechanisms underlying their observed activities will also be crucial for the rational design of next-generation quinoline-based therapeutics. This guide serves as a foundational resource to aid researchers in navigating the subtleties of quinoline isomer chemistry and biology, ultimately accelerating the discovery of new and effective medicines.
References
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Med Chem Res. 2025 Jan 28. doi: 10.1007/s11030-024-11092-4.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2021 Dec 29;27(1):164. doi: 10.3390/molecules27010164.
- Quinoline-4-carboxylic acid | Solubility of Things. Solubility of Things.
- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Appl Biochem Biotechnol. 2022 Nov 29. doi: 10.1007/s12010-022-04258-z.
- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. ResearchGate.
- Review on recent development of quinoline for anticancer activities. RSC Adv. 2021; 11(48): 30369–30391.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Front Chem. 2022 Mar 30;10:880067. doi: 10.3389/fchem.2022.880067.
- IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. ResearchGate.
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- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. 2019 Jul; 24(14): 2633.
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- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J Med Chem. 2016 Oct 13;59(19):8872-8887. doi: 10.1021/acs.jmedchem.6b00723.
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A Comparative Guide to the Mechanisms of Action of Novel 4-Aminoquinolines
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the evolving mechanisms of action of novel 4-aminoquinoline derivatives. Moving beyond the classical antimalarial activity of compounds like chloroquine, this document synthesizes the latest experimental findings on the diverse and nuanced ways these emerging molecules exert their therapeutic effects, particularly in oncology.
Introduction: The Renaissance of a Privileged Scaffold
The 4-aminoquinoline core is a well-established pharmacophore, historically renowned for its potent antimalarial properties.[1][2] The rise of drug resistance, however, has catalyzed a renaissance in 4-aminoquinoline research, leading to the development of novel derivatives with expanded therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[3][4] This guide dissects the key mechanisms of action of these new-generation 4-aminoquinolines, offering a comparative analysis supported by experimental data and detailed protocols to empower your research and development endeavors.
Inhibition of Heme Polymerization: The Cornerstone of Antimalarial Activity
The canonical mechanism of action for antimalarial 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[5] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin.[5]
Novel 4-aminoquinolines, like their predecessors, accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. By forming a complex with heme, they prevent its crystallization, leading to a buildup of toxic free heme that induces oxidative stress and parasite death.[5]
Comparative Efficacy of Novel 4-Aminoquinolines
Recent research has focused on synthesizing novel 4-aminoquinoline analogs that can overcome chloroquine resistance. These efforts have yielded compounds with significantly improved activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 15.4 | [5] |
| Chloroquine | W2 (CQR) | 231.5 | [5] |
| MAQ (Novel Monoquinoline) | 3D7 (CQS) | 8.7 | [5] |
| MAQ (Novel Monoquinoline) | W2 (CQR) | 68.4 | [5] |
| BAQ (Novel Bisquinoline) | 3D7 (CQS) | 12.3 | [5] |
| BAQ (Novel Bisquinoline) | W2 (CQR) | 49.6 | [5] |
| Ro 41-3118 (Novel) | CQR Isolates | < 59 | [1] |
| Ro 47-9396 (Novel) | CQR Isolates | < 62 | [1] |
Experimental Protocol: Heme Polymerization Inhibition Assay
This colorimetric assay quantifies the ability of a compound to inhibit the formation of β-hematin, a synthetic hemozoin.
Materials:
-
Hematin solution (1 mM in 0.2 M NaOH)
-
Test compounds at various concentrations
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
0.1 M NaOH
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
In a 96-well plate, add 100 µL of 1 mM hematin solution to each well.
-
Add 50 µL of the test compound at various concentrations (in triplicate). Use distilled water or DMSO as a negative control and chloroquine as a positive control.
-
To initiate the polymerization reaction, add 50 µL of glacial acetic acid to each well.
-
Incubate the plate at 37°C for 24 hours.
-
Centrifuge the plate at 8000 rpm for 10 minutes.
-
Carefully remove the supernatant and wash the resulting pellet three times with 200 µL of DMSO, centrifuging after each wash.
-
Dissolve the final pellet in 200 µL of 0.1 M NaOH.
-
Read the optical density (OD) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition based on the reduction in β-hematin formation compared to the negative control. IC50 values can then be determined.
Caption: Workflow for the Heme Polymerization Inhibition Assay.
Anticancer Mechanisms: A Multifaceted Attack on Tumorigenesis
Novel 4-aminoquinolines have emerged as promising anticancer agents, exhibiting a range of mechanisms that target key vulnerabilities of cancer cells.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[6] Topoisomerase II inhibitors, in particular, are effective anticancer drugs. Some novel 4-aminoquinoline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
| Compound | Target | IC50 (µM) | Reference |
| Etoposide (Control) | Topoisomerase IIα | ~20-50 | [2] |
| Perimidine o-quinone derivative | Topoisomerase IIα | 7.54 | [7] |
| Nalidixic acid derivative | Topoisomerase IIα/β | Potent inhibitor | [7] |
Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
10x Topoisomerase II assay buffer
-
Test compounds
-
6x DNA loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Step-by-Step Methodology:
-
Prepare reaction mixtures containing 1x assay buffer, 200-300 ng of supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Add a sufficient amount of Topoisomerase IIα to relax the DNA in the absence of an inhibitor.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and quantify the amount of relaxed DNA to determine the inhibitory activity of the compound.
Caption: Workflow for the Topoisomerase II Inhibition Assay.
Disruption of Cell Cycle Progression
Several novel 4-aminoquinoline derivatives have been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.[8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.[9]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Methodology:
-
Seed cancer cells in culture plates and treat with various concentrations of the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Modulation of Key Signaling Pathways
Novel 4-aminoquinolines can exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[9][10] Some novel 4-aminoquinazoline derivatives (a related class of compounds) have demonstrated potent inhibitory effects on this pathway.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This technique is used to detect and quantify the levels of key proteins and their phosphorylated (activated) forms in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lysates (treated and untreated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Lyse treated and untreated cancer cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
HIF-1α is a key transcription factor that enables tumor cells to adapt to and thrive in the hypoxic (low oxygen) tumor microenvironment.[12] Inhibition of HIF-1α is a promising anticancer strategy. A novel 4-aminoquinoline derivative, compound 3s , has been identified as a potent HIF-1α inhibitor.[12]
| Compound | Cell Line | IC50 (nM) | Mechanism | Reference |
| 3s | MiaPaCa-2 | 0.6 | Decreases HIF-1α mRNA | [12] |
| 3s | MDA-MB-231 | 53.3 | Decreases HIF-1α mRNA | [12] |
Experimental Protocol: HIF-1α Reporter Gene Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE), the DNA sequence to which HIF-1 binds.
Materials:
-
HRE-reporter cell line
-
Test compounds
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2)
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Seed the HRE-reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Induce hypoxia by placing the plate in a hypoxia chamber or by adding a chemical inducer.
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates inhibition of HIF-1α transcriptional activity.
Conclusion
The 4-aminoquinoline scaffold is proving to be remarkably versatile, with novel derivatives displaying a broad spectrum of mechanistic activities far beyond their traditional antimalarial role. The ability of these new compounds to inhibit key cancer-related processes such as topoisomerase activity, cell cycle progression, and critical signaling pathways like PI3K/Akt/mTOR and HIF-1α, underscores their potential as next-generation therapeutics. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting and rapidly evolving field.
References
- Chen, Y. L., et al. (2023). Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway. Future Medicinal Chemistry, 15(17), 1585-1598. [Link]
- Ridley, R. G., et al. (1996). Comparison of IC50s of selected 4-aminoquinolines and chloroquine for a large number of Plasmodium falciparum isolates. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. [Link]
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2013). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]
- Drew, M. E., et al. (2020). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. [Link]
- Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
- Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. [Link]
- ResearchGate. (n.d.). IC 50 values of the tested compounds against Topo II. [Link]
- Lee, K., et al. (2012). Identification of a novel small molecule HIF-1α translation inhibitor. PLOS ONE, 7(10), e47321. [Link]
- ResearchGate. (n.d.). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-Inducible Factor-1α Inhibitors. [Link]
- AstraZeneca. (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. Journal of Chemical Information and Modeling, 50(5), 838-848. [Link]
- Sediqi, A., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules, 28(3), 1253. [Link]
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A Comparative Guide to Novel 4-Aminoquinolines for Overcoming Chloroquine-Resistant Malaria
For decades, the 4-aminoquinoline chloroquine (CQ) was the cornerstone of antimalarial chemotherapy, lauded for its high efficacy, safety, and affordability.[1][2] However, the widespread emergence and global spread of chloroquine-resistant Plasmodium falciparum, the most lethal malaria parasite, has severely compromised its clinical utility.[1][3] This public health crisis has necessitated the urgent development of new therapeutic agents that can effectively combat these resistant strains. This guide provides a comprehensive evaluation of promising new 4-aminoquinoline analogs, objectively comparing their performance against chloroquine-resistant parasites with supporting experimental data and detailed methodologies for researchers in the field of drug development.
The Rise of Resistance: Understanding Chloroquine's Diminished Efficacy
The primary mechanism of action for chloroquine and its analogs is the disruption of heme detoxification within the parasite's digestive vacuole.[2][4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[4]
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.[5][6][7] These mutations, particularly the K76T point mutation, are thought to enable the transporter to actively efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action and rendering the drug ineffective.[5][6][7]
Caption: Mechanism of Chloroquine Action and Resistance.
A New Generation of 4-Aminoquinolines: Design and Efficacy
In response to widespread resistance, medicinal chemists have synthesized novel 4-aminoquinoline derivatives designed to circumvent the PfCRT-mediated efflux.[1][3][8] These efforts have focused on modifying the N-alkyl amino side chain and the quinoline ring itself.[9][10]
One successful strategy has been the development of analogs that retain the potent antimalarial activity of amodiaquine, a related 4-aminoquinoline that remains effective against many chloroquine-resistant strains, while eliminating the toxic quinone-imine metabolite associated with its clinical use.[3][11] Other promising candidates feature bulkier side chains or altered linker lengths, which are thought to hinder their recognition and transport by the mutated PfCRT.[8][12]
Comparative In Vitro Efficacy
The following table summarizes the in vitro activity of several novel 4-aminoquinoline compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with chloroquine included for comparison. The 50% inhibitory concentration (IC50) is a measure of a drug's potency, with lower values indicating higher activity.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 15-25 | [13] |
| W2 (CQR) | 100-150 | [6][13] | |
| Amodiaquine | HB3 (CQS) | 10-20 | [2] |
| K1 (CQR) | 20-40 | [2] | |
| TDR 58845 | W2 (CQR) | 5.52 - 89.8 | [1] |
| TDR 58846 | W2 (CQR) | 5.52 - 89.8 | [1] |
| MAQ | W2 (CQR) | ~50 | [13] |
| BAQ | W2 (CQR) | ~25 | [13] |
| Compound 4 | Dd2 (CQR) | 2.9 | [3] |
| Compound 6 | K1 (CQR) | <20 | [14] |
| Compound 11 | K1 (CQR) | <20 | [14] |
| Compound 12 | K1 (CQR) | <20 | [14] |
| Compound 19 | K1 (CQR) | <20 | [14] |
Note: IC50 values can vary between laboratories due to differences in assay conditions.
Experimental Protocols for Evaluating Novel 4-Aminoquinolines
To ensure robust and reproducible data, standardized methodologies are crucial. The following sections detail the key in vitro and in vivo assays for assessing the antimalarial activity of new compounds.
In Vitro Susceptibility Testing: The [³H]-Hypoxanthine Incorporation Assay
This assay is considered a gold standard for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[15] It measures the inhibition of parasite nucleic acid synthesis by quantifying the incorporation of radiolabeled hypoxanthine.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 for CQS and W2 or K1 for CQR) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[16]
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds and reference drugs (e.g., chloroquine) in 96-well microtiter plates.
-
Parasite Inoculation: Add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting and Scintillation Counting: Harvest the cells onto filter mats, wash, and dry. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
Caption: In Vitro [³H]-Hypoxanthine Incorporation Assay Workflow.
In Vivo Efficacy Assessment: The 4-Day Suppressive Test in Mice
This standard in vivo model provides an initial assessment of a compound's efficacy in a living organism.[16][17]
Step-by-Step Methodology:
-
Animal Model: Use BALB/c mice (or another appropriate strain).
-
Infection: Inoculate mice intraperitoneally with Plasmodium berghei or Plasmodium yoelii infected erythrocytes.
-
Drug Administration: Administer the test compound and a vehicle control orally or subcutaneously once daily for four consecutive days, starting on the day of infection. Chloroquine is typically used as a positive control.[18]
-
Parasitemia Monitoring: On day 4 post-infection, collect thin blood smears from the tail vein of each mouse.
-
Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. Determine the 50% and 90% effective doses (ED50 and ED90).
Conclusion and Future Directions
The development of novel 4-aminoquinolines that are active against chloroquine-resistant P. falciparum is a significant advancement in the fight against malaria.[1][12] The compounds highlighted in this guide demonstrate that strategic modifications to the classic 4-aminoquinoline scaffold can overcome established resistance mechanisms. Continued research, including detailed structure-activity relationship studies and in-depth toxicological profiling, is essential to advance these promising candidates through the drug development pipeline. The ultimate goal is to deliver new, effective, and affordable treatments to the millions of people at risk from this devastating disease.
References
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- Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE. [Link]
- Llanos-Cuentas, A., et al. (2014). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
- Burgess, S. J., et al. (2011). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial Agents and Chemotherapy. [Link]
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- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics. [Link]
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- D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Aminoquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific discovery, the responsible management of chemical waste is a critical cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and proper disposal of 4-Aminoquinoline-2-carboxylic acid, a heterocyclic compound integral to various research and development endeavors, particularly in the synthesis of novel therapeutic agents. As a Senior Application Scientist, my aim is to equip you not just with a set of instructions, but with the scientific rationale and risk-assessment mindset necessary for the safe handling and disposal of this and similar chemical entities.
The core principle underpinning the disposal of any research chemical is the prevention of harm to personnel, the public, and the environment. This compound, like many quinoline derivatives, should be regarded as hazardous waste unless comprehensive toxicological and environmental fate data indicate otherwise.[1] Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to environmental contamination and potential health hazards.[1][2]
I. Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from structurally related compounds provide essential guidance. Quinolines and their derivatives can be irritants, harmful if swallowed or inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][3][4][5] The amino and carboxylic acid functional groups may also present specific reactivity profiles.
Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374.[1] |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area. For bulk quantities or potential for aerosolization, a NIOSH-approved respirator may be necessary. | --- |
Causality: The selection of PPE is directly linked to the potential routes of exposure. Safety goggles protect against accidental splashes to the eyes.[6][7][8] Chemical-resistant gloves prevent skin contact, which can lead to irritation or absorption of the chemical.[9] A lab coat minimizes contamination of personal clothing.[1]
II. Step-by-Step Disposal Protocol: A Self-Validating System
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company.[7][8][10] This ensures that the waste is handled, transported, and disposed of in accordance with all federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be classified as hazardous waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[1] Keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant container.
-
The container must be made of a material compatible with the solvents used.
-
The first rinse of any glassware that contained the compound should be collected as hazardous waste.[10] For highly toxic compounds, the first three rinses must be collected.[10]
-
Step 3: Labeling and Storage
-
Proper Labeling: Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any other components in the waste mixture (e.g., solvents)
-
-
Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a satellite accumulation area for hazardous waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, or if it has been in storage for a designated period (often 90 days, but check your institutional policy), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance.
Below is a diagram illustrating the decision-making workflow for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust and place it in a labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3][4][5]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[3]
-
Ventilate the area and wash the spill site once the cleanup is complete.[3]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area.
-
IV. Chemical Inactivation and Neutralization: A Word of Caution
While chemical inactivation or neutralization can be a viable disposal method for some laboratory waste, it is not recommended for this compound without specific, validated procedures and approval from your institution's EHS department. The complex aromatic structure of quinoline can be resistant to simple neutralization, and incomplete reactions could produce unknown and potentially more hazardous byproducts.
The thermal decomposition of carboxylic acids on certain surfaces can lead to the formation of various fragments and oligomeric species. Similarly, the degradation of related quinoline carboxylic acids by microorganisms has been studied, but this is a slow, environmental process and not a suitable laboratory disposal method.[3]
The following diagram illustrates the logical relationship for considering chemical treatment.
Caption: Decision process for chemical treatment of waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental responsibility.
V. References
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Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Retrieved from the provided search results.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from the provided search results.
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Fisher Scientific. (2024, March 30). Safety Data Sheet for 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from the provided search results.
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Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from the provided search results.
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University of California, Irvine Environmental Health & Safety. (2024, January). Controlled Substances and Precursor Chemicals for Research Program. Retrieved from the provided search results.
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Revanol Safety Data Sheet. (n.d.). Retrieved from the provided search results.
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from the provided search results.
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from the provided search results.
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from the provided search results.
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Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from the provided search results.
-
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Retrieved from the provided search results.
-
Safety Data Sheet for 4-Hydroxyquinoline-2-carboxylic acid, hydrate. (2025, December 18). Retrieved from the provided search results.
-
PubChem. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
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Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. Retrieved from the provided search results.
-
Fisher Scientific. (2025, December 20). Safety Data Sheet for Quinoline-4-carboxylic acid. Retrieved from the provided search results.
-
Federal Register. (2014, September 9). Disposal of Controlled Substances. Retrieved from the provided search results.
-
eCFR. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from the provided search results.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-ethoxy-8-methylquinoline-2-carboxylic acid. Retrieved from the provided search results.
-
Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Retrieved from the provided search results.
-
ECHEMI. (n.d.). 4-Aminoquinoline-7-carboxylic acid SDS. Retrieved from the provided search results.
-
Echemi. (n.d.). 4-AMINOQUINOLINE-3-CARBOXYLIC ACID SDS. Retrieved from the provided search results.
-
Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid. Retrieved from [Link]
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Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from the provided search results.
-
PubMed Central. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from the provided search results.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminoquinoline-2-carboxylic acid
As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities like 4-Aminoquinoline-2-carboxylic acid is foundational to therapeutic innovation. This compound, belonging to the quinoline class, is a key scaffold in medicinal chemistry, recognized for its role in developing antimalarial, anticancer, and antiviral agents.[1][2][3] However, the potential of such compounds is intrinsically linked to our ability to handle them with the utmost safety and precision. The structural similarity to compounds known to cause skin, eye, and respiratory irritation necessitates a robust and informed approach to personal protective equipment (PPE).[4][5]
This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to move beyond a simple checklist, offering a procedural framework grounded in the causality behind each safety recommendation, ensuring every protocol is a self-validating system for your protection.
Hazard Assessment: The Foundation of Your Safety Protocol
The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[4][5] The GHS classifications for these analogs provide a clear directive for our safety measures.
| Hazard Category | GHS Hazard Statement | Primary Route of Exposure | Implication for PPE | Source Analog |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion | Prevention of hand-to-mouth contamination is crucial. | 4-Aminoquinoline[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Dermal Contact | Protective gloves and a lab coat are mandatory to prevent contact.[5] | 4-Aminoquinoline, 4-Hydroxyquinoline-2-carboxylic acid[4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Ocular Contact | Eye protection is non-negotiable to prevent splashes or contact with airborne powder.[4][5] | 4-Aminoquinoline, 4-Hydroxyquinoline-2-carboxylic acid[4][5] |
| STOT - Single Exposure | H335: May cause respiratory irritation | Inhalation | Respiratory protection is required when handling the powder form or if aerosolization is possible.[5] | 4-Hydroxyquinoline-2-carboxylic acid[5] |
Core PPE Requirements: Your Barrier Against Exposure
Based on the hazard assessment, a multi-layered PPE approach is required. The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed.
Hand Protection: The First Line of Defense
Given the documented skin irritation, selecting the correct gloves is paramount.[5]
-
Material: Nitrile gloves are the standard recommendation. They offer excellent resistance to a broad range of chemicals and are less likely to cause allergic reactions than latex.
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
Technique: When working with higher concentrations or for prolonged periods, consider double-gloving. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
Eye and Face Protection: Shielding from Irritants
The risk of serious eye irritation dictates that eye protection is mandatory at all times.[4][5]
-
Standard Operations: For handling solutions or small quantities of powder, tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[5][6]
-
High-Risk Procedures: When there is a significant risk of splashing (e.g., during transfers of larger volumes) or aerosolization, a face shield should be worn in addition to safety goggles. Eyeglasses, even with side shields, do not provide adequate protection from chemical splashes.[7]
Body Protection: Preventing Dermal Contact
A properly fastened lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.
-
Material: A lab coat made of a low-linting, chemically resistant material is recommended.
-
Best Practices: Lab coats should never be worn outside of the laboratory area to prevent the spread of contamination. In the event of a significant spill, the lab coat should be removed immediately and decontaminated or disposed of properly.[8] For tasks with a higher risk of contamination, disposable gowns should be considered.[9]
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation from airborne particles is a key concern when handling the solid form of this compound.[5]
-
Handling Powders: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
When a Respirator is Needed: If work cannot be conducted in a ventilated enclosure, a NIOSH-approved N95 respirator or higher is required. It is crucial to remember that surgical masks offer no protection against chemical dusts or vapors.[7] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational and Disposal Plans
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on your lab coat or disposable gown and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on your safety goggles and/or face shield.
-
Gloves: Don your gloves. If double-gloving, don the inner pair first, followed by the outer pair. The cuff of the outer glove should go over the sleeve of your lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.
-
Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out as you remove them.
-
Gown/Lab Coat: Unfasten and remove your lab coat or gown by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Respirator (if used): Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]
Disposal Plan
Proper disposal is the final step in the safe handling process.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be placed in a designated hazardous waste container immediately after removal.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.[11][12] Do not pour chemical waste down the drain.
By integrating this expert-level understanding of hazard mitigation with meticulous operational procedures, you build a culture of safety that protects not only yourself but also your colleagues and your research. This commitment to safety is the true foundation of scientific excellence.
References
- Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- PubChem. 4-Aminoquinoline Compound Summary. National Center for Biotechnology Information.
- Revanol. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid hydrate.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- NIOSH. Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- PubChem. 2-Aminoquinoline-4-carboxylic acid Compound Summary. National Center for Biotechnology Information.
- Al-Ostoot, F.H., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI.
- Romero, A.H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- PubChem. 4-Quinolinecarboxylic acid Compound Summary. National Center for Biotechnology Information.
- Slater, A.F. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites. Semantic Scholar.
- Solomon, V.R., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.
- Romero, A.H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.ca [fishersci.ca]
- 9. americanchemistry.com [americanchemistry.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
